molecular formula C10H5BrClNO2S B1523689 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid CAS No. 52041-97-1

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Cat. No.: B1523689
CAS No.: 52041-97-1
M. Wt: 318.57 g/mol
InChI Key: RNCWNWFLLSSJKD-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO2S and its molecular weight is 318.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2S/c11-8-7(10(14)15)13-9(16-8)5-1-3-6(12)4-2-5/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCWNWFLLSSJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682152
Record name 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52041-97-1
Record name 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Substituted Thiazoles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged scaffold in the design of novel therapeutics. The target molecule of this guide, this compound, is a prime exemplar of a highly functionalized thiazole derivative with significant potential as a versatile intermediate in the synthesis of advanced pharmaceutical candidates. The strategic placement of a bromine atom at the 5-position offers a reactive handle for further molecular elaboration through cross-coupling reactions, while the 2-aryl and 4-carboxylic acid moieties provide opportunities for tuning physicochemical properties and biological activity.

This guide provides a comprehensive, technically-driven exposition of a robust and reproducible synthetic pathway to this compound. Each stage of the synthesis is meticulously detailed, with an emphasis on the underlying chemical principles and practical considerations essential for successful execution in a research and development setting.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the construction of the core thiazole ring system, followed by regioselective bromination, and culminating in the hydrolysis of an ester protecting group.

Synthesis_Pathway A 4-Chlorobenzonitrile B 4-Chlorobenzothioamide A->B NaSH, MgCl2 DMF E Hantzsch Thiazole Synthesis B->E C Ethyl Pyruvate D Ethyl Bromopyruvate C->D Br2, H2SO4 CH2Cl2 D->E F Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate E->F I Bromination F->I NBS Acetonitrile G Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate J Hydrolysis G->J KOH, Methanol Then H+ H This compound I->G J->H

Caption: A logical workflow for the synthesis of the target compound.

Stage 1: Construction of the Thiazole Core via Hantzsch Synthesis

The initial and pivotal step in this synthetic sequence is the formation of the 2-arylthiazole-4-carboxylate scaffold. The Hantzsch thiazole synthesis, a time-honored and highly reliable condensation reaction, is the method of choice.[1] This reaction involves the cyclization of an α-haloketone with a thioamide.

Sub-Stage 1.1: Preparation of 4-Chlorobenzothioamide

The thioamide component, 4-chlorobenzothioamide, is not commonly available commercially and must be prepared from the corresponding nitrile. A robust method involves the reaction of 4-chlorobenzonitrile with a source of hydrosulfide in the presence of a Lewis acid catalyst.[2][3]

Experimental Protocol:

  • To a slurry of sodium hydrogen sulfide hydrate (70%, 2.0 equivalents) and magnesium chloride hexahydrate (1.0 equivalent) in dimethylformamide (DMF), add 4-chlorobenzonitrile (1.0 equivalent).

  • Stir the resulting mixture at room temperature for 2 hours.

  • Pour the reaction mixture into water, which will precipitate the crude product.

  • Collect the solid by filtration.

  • Resuspend the solid in 1 N HCl, stir for 30 minutes, filter, and wash thoroughly with water to remove basic impurities.

  • The crude product can be purified by recrystallization from a suitable solvent such as chloroform to yield pure 4-chlorobenzothioamide.

Sub-Stage 1.2: Preparation of Ethyl Bromopyruvate

The α-haloketone, ethyl bromopyruvate, is a key reagent for introducing the 4-carboxylate functionality. It can be synthesized by the bromination of ethyl pyruvate.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve ethyl pyruvate (1.0 equivalent) in dichloromethane.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the solution to 40°C.

  • Slowly add bromine (1.05 equivalents) dropwise, ensuring that the color of the previous drop dissipates before adding the next. Maintain the reaction temperature at approximately 40°C.[4]

  • After the addition is complete, continue stirring for an additional hour.

  • Wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl bromopyruvate, which can be purified by vacuum distillation.

Sub-Stage 1.3: Hantzsch Condensation to Yield Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

With both precursors in hand, the Hantzsch condensation can be performed to construct the thiazole ring.

Experimental Protocol:

  • Dissolve 4-chlorobenzothioamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

  • Add ethyl bromopyruvate (1.0 equivalent) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be isolated by concentrating the solvent and purifying the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Stage 2: Regioselective Bromination at the C5-Position

The second stage of the synthesis involves the introduction of a bromine atom at the 5-position of the thiazole ring. This is an electrophilic aromatic substitution reaction. The thiazole ring is activated towards electrophilic attack, and the 5-position is generally the most reactive site for this transformation in 2,4-disubstituted thiazoles. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this purpose.

Experimental Protocol:

  • Dissolve ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as acetonitrile or chloroform.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product, ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate, can be purified by recrystallization or column chromatography.

Stage 3: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.

Experimental Protocol:

  • Dissolve ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 equivalent) in a mixture of methanol and water.

  • Add an excess of potassium hydroxide (3-5 equivalents) and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2-3.

  • The desired product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Quantitative Data Summary

StepReactionKey ReagentsSolventTypical Yield
1.1ThioamidationNaSH, MgCl₂DMFGood
1.2BrominationBr₂, H₂SO₄CH₂Cl₂High
1.3Hantzsch SynthesisEthyl BromopyruvateEthanol/THF70-85%
2C5-BrominationNBSAcetonitrile80-95%
3HydrolysisKOHMethanol/Water>90%

Conclusion and Future Perspectives

The synthetic pathway detailed herein provides a reliable and efficient route to this compound. The methodology relies on well-established and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for larger quantities. The final product is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The bromine atom at the 5-position is particularly amenable to further functionalization via palladium-catalyzed cross-coupling reactions, opening up a vast chemical space for exploration.

References

  • Beilstein Archives. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Archives. Available at: [Link]

  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey.
  • ResearchGate. (2023). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • Khan, M. H., Hameed, S., Akhtar, T., & Masuda, J. D. (2009). 4-Chlorobenzothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1128. Available at: [Link]

  • Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
  • Google Patents. (n.d.). AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1686. Available at: [Link]

  • ResearchGate. (2009). 4-Chlorobenzothioamide.
  • Journal of the Chemical Society, Perkin Transactions 1. (1993). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. Scribd.
  • Asian Journal of Chemistry. (2014). Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-5-Ethyl-1,3-Dioxane-5-Carboxylic Acid. Asian Journal of Chemistry, 26(18), 6141-6144.
  • ResearchGate. (n.d.). Reactions of Secondary -Ketothioamides with Ethyl Bromoacetate and Etyl Bromopropionate. The Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolin-4-ones.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 27(21), 7261. Available at: [Link]

  • Benchchem. (n.d.).
  • PMC. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1649-1662.
  • Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. Available at: [Link]

  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)thiazole-4-carboxylic acid ethyl ester. Chem-Impex.
  • Google Patents. (n.d.). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • ResearchGate. (n.d.). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate.
  • Benchchem. (n.d.). Improving the yield of 4-Chlorobenzamide synthesis reactions. Benchchem.
  • bepls. (2024).

Sources

physicochemical properties of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Physicochemical Properties of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid CAS RN: 52041-97-1

Abstract

This technical guide provides a comprehensive overview of the essential . Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet. It delves into the structural rationale for the compound's expected properties and presents detailed, field-proven experimental protocols for their determination. The methodologies for measuring the acid dissociation constant (pKa), aqueous solubility, and lipophilicity (LogP) are detailed, providing a self-validating framework for characterization. This guide serves as a foundational resource for any research or development program involving this thiazole derivative, enabling informed decision-making in hit-to-lead optimization, formulation, and analytical method development.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine).[1] Its unique electronic properties and ability to engage in various biological interactions have made thiazole derivatives a subject of intense study for a wide range of therapeutic applications.[1][2][3] The subject of this guide, this compound, is a multi-functionalized molecule. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for advancing its development. These parameters govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its suitability for specific formulations and its behavior in analytical assays.

Core Physicochemical Profile

The fundamental identity and key properties of the compound are summarized below. While basic identifiers are established, critical parameters such as pKa, solubility, and LogP require experimental determination for accurate application in a research setting.

Identifier Value Source
IUPAC Name 5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid[4]
CAS Number 52041-97-1[4][5][6]
Molecular Formula C₁₀H₅BrClNO₂S[5][6]
Molecular Weight 318.57 g/mol [5]
SMILES O=C(C1=C(Br)SC(C2=CC=C(Cl)C=C2)=N1)O[5]
Melting Point Requires Experimental Determination
Aqueous Solubility Requires Experimental Determination
pKa Requires Experimental Determination
LogP (Octanol/Water) Requires Experimental Determination

Structural Analysis and Stability

Molecular Structure Insights

The physicochemical nature of the title compound is a direct consequence of its constituent parts:

  • Thiazole Ring: An aromatic five-membered heterocycle that provides a rigid, planar core. Its aromaticity is confirmed by the characteristic chemical shifts of its protons in ¹H NMR spectroscopy, typically observed between 7.27 and 8.77 ppm.[1][3]

  • Carboxylic Acid (-COOH): This is the primary acidic functional group. Its presence suggests that the compound's solubility will be highly dependent on pH. At pH values above its pKa, it will deprotonate to the more soluble carboxylate anion.

  • 4-Chlorophenyl Group: This bulky, lipophilic moiety significantly contributes to the molecule's overall hydrophobicity, likely reducing its aqueous solubility and increasing its LogP value.

  • Bromo Group: As an electron-withdrawing substituent on the thiazole ring, the bromine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the heterocyclic system.[3]

Chemical Stability Profile

Heterocyclic compounds, particularly those rich in nitrogen, possess varying degrees of stability.[7] The thiazole ring is generally considered a stable aromatic system.[2] However, potential stability liabilities for this molecule should be considered under experimental and storage conditions:

  • Thermal Stability: Like many carboxylic acids, this compound may undergo decarboxylation at elevated temperatures. It is crucial to determine its melting point and decomposition temperature using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).[8]

  • pH Stability: While the core ring is robust, the compound's overall stability in solution should be assessed across a relevant pH range (e.g., pH 2 to 10) to identify any potential for hydrolysis or degradation, particularly under acidic or basic conditions.

Experimental Determination of Key Parameters

The following sections provide both the rationale and detailed protocols for measuring the most critical physicochemical properties for any drug development candidate.

Acid Dissociation Constant (pKa)

Expertise & Rationale: The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic compound like this one, the pKa dictates the extent of ionization in different physiological environments (e.g., stomach vs. intestine), which directly impacts its solubility and ability to permeate biological membranes. Potentiometric titration is a robust, cost-effective, and widely used method for pKa determination.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a stock solution of the compound (e.g., 1 mM) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and then dilute it into water to minimize the organic solvent percentage.

    • Prepare standardized titrant (0.1 M NaOH) and an acidic starting solution (0.1 M HCl).[10]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the compound's solution into a beaker with a magnetic stir bar.[10]

    • If the compound is in its neutral form, acidify the solution to a low starting pH (e.g., pH 2) with 0.1 M HCl to ensure the carboxylic acid is fully protonated.

    • Immerse the calibrated pH electrode into the solution.

  • Execution:

    • Titrate the solution by adding small, precise aliquots of the 0.1 M NaOH titrant.

    • After each addition, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.

    • Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12).[10]

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).

Workflow Visualization: pKa Determination

pKa_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis p1 Calibrate pH Meter p2 Prepare Analyte Solution (1mM) p1->p2 p3 Prepare Titrant (0.1M NaOH) p2->p3 t1 Acidify Analyte to pH ~2 p3->t1 t2 Add NaOH aliquots t1->t2 Repeat until pH ~12 t3 Record pH & Volume t2->t3 Repeat until pH ~12 t3->t2 Repeat until pH ~12 a1 Plot pH vs. Volume t3->a1 a2 Calculate 1st Derivative a1->a2 a3 Identify Equivalence Point a2->a3 a4 Determine pKa at 1/2 Equivalence Point a3->a4 LogP_Workflow cluster_prep 1. Phase Preparation cluster_partition 2. Partitioning cluster_analysis 3. Analysis & Calculation p1 Saturate Octanol with Water p3 Prepare Analyte Stock in Octanol p1->p3 p2 Saturate Water with Octanol p2->p3 t1 Combine Octanol & Aqueous Phases p3->t1 t2 Shake Vigorously t1->t2 t3 Separate Phases (Centrifuge) t2->t3 a1 Sample Both Phases t3->a1 a2 Quantify Concentration (HPLC) a1->a2 a3 Calculate P = [C]oct / [C]aq a2->a3 a4 Calculate LogP = log10(P) a3->a4

Caption: Workflow for LogP determination via the shake-flask method.

Analytical Characterization

A full characterization of any synthesized batch is essential to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing the purity of the compound. A reversed-phase method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water gradient with an acid modifier like formic acid) should be developed.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a molecular ion peak [M-H]⁻ corresponding to the loss of the acidic proton. Critically, the spectrum will display a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1), which serves as a definitive confirmation of the elemental composition. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the structure by showing signals for the protons on the chlorophenyl ring. The absence of a proton signal at the 5-position of the thiazole ring confirms the bromo-substitution. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1740 cm⁻¹). [11]

Conclusion

This compound is a compound with significant potential, rooted in the well-established biological relevance of the thiazole scaffold. Its utility in a research and drug development context, however, is fundamentally dependent on a precise and accurate understanding of its physicochemical properties. The pKa, aqueous solubility, and LogP are not just data points but are critical predictors of in vivo behavior. By employing the robust, validated experimental protocols detailed in this guide, researchers can generate the high-quality data necessary to confidently advance their programs, from initial screening and lead optimization to final formulation and preclinical evaluation.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Malaysian Journal of Analytical Sciences.
  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent No. 3,274,207.
  • Al-Smadi, M., & Al-Zoubi, M. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, M., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 997-1019. [Link]

  • This compound. (n.d.). BLDpharm.
  • This compound. (2022). ChemSrc.
  • This compound. (n.d.). SynHet.
  • Wang, L., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. Journal of Chemical Information and Modeling. [Link]

  • Avdeef, A. (2011). Development of Methods for the Determination of pKa Values. In book: Drug Profiling. [Link]

  • Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3208. [Link]

  • Huesgen, A.G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In book: Drug Design and Discovery in Alzheimer's Disease. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe. [Link]

  • Gębka, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(16), 4991. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Al-Ostoot, F. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a plausible synthetic route based on established methodologies, and explore its potential biological activities by examining structurally related analogs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Chemical Identity and Structural Elucidation

The subject of this guide is the compound identified by the IUPAC name 5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid .[1] Its chemical structure is characterized by a central thiazole ring, substituted at position 2 with a 4-chlorophenyl group, at position 4 with a carboxylic acid group, and at position 5 with a bromine atom.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name 5-bromo-2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid[1]
CAS Number 52041-97-1[1][2][3]
Molecular Formula C₁₀H₅BrClNO₂S[2][3]
Molecular Weight 318.57 g/mol [3]
SMILES String O=C(O)c1c(Br)sc(n1)-c2ccc(Cl)cc2[1]

The presence of the thiazole core, a privileged scaffold in drug discovery, combined with the specific substitution pattern, suggests a potential for diverse biological activities.[4][5] The electron-withdrawing nature of the 4-chlorophenyl and bromo substituents, along with the acidic carboxylic acid group, are expected to significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Proposed Synthesis Pathway: A Hantzsch-Based Approach

The synthesis can be envisioned as a three-step process:

  • Hantzsch Thiazole Synthesis to form the core 2-(4-chlorophenyl)thiazole-4-carboxylic acid ester.

  • Bromination at the C5 position of the thiazole ring.

  • Hydrolysis of the ester to yield the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

The initial step involves the reaction of 4-chlorothiobenzamide with an ethyl 2-chloroacetoacetate. The thioamide provides the N-C-S backbone, while the α-halo ketoester supplies the remaining atoms for the thiazole ring.

  • Rationale: The Hantzsch synthesis is a highly reliable and versatile method for constructing the thiazole ring from readily available starting materials.[6][7] The choice of an ethyl ester of the keto-acid facilitates the reaction and provides a convenient handle for subsequent hydrolysis.

Step 2: Bromination of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

The synthesized thiazole ester is then subjected to electrophilic bromination. The thiazole ring is sufficiently electron-rich to undergo this reaction, with the C5 position being the most likely site of substitution due to the directing effects of the sulfur and nitrogen atoms.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent commonly used for heterocyclic systems. Acetic acid is a suitable solvent that can also act as a catalyst for the reaction.

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.

  • Rationale: Base-catalyzed hydrolysis is a standard and efficient method for the conversion of esters to carboxylic acids. The use of an acid workup ensures the protonation of the carboxylate salt to yield the final product.

The proposed synthetic workflow is illustrated in the diagram below:

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis SM1 4-Chlorothiobenzamide Intermediate1 Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate SM1->Intermediate1 Ethanol, Reflux SM2 Ethyl 2-chloroacetoacetate SM2->Intermediate1 Intermediate2 Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate Intermediate1->Intermediate2 NBS, Acetic Acid FinalProduct This compound Intermediate2->FinalProduct 1. NaOH, Ethanol/Water 2. HCl (aq)

Caption: Proposed synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

  • To a stirred solution of 4-chlorothiobenzamide (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Step 2: Bromination of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate

  • Dissolve the ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude bromo-ester, which can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Potential Biological Activities and Therapeutic Applications

The thiazole nucleus is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[4][8] The specific structural features of this compound suggest it may hold significant potential in these areas.

Antimicrobial and Antifungal Potential

Thiazole derivatives are known to be effective antimicrobial and antifungal agents.[4][8] The presence of a halogenated phenyl ring at the 2-position and a bromine atom at the 5-position of the thiazole core are features often associated with enhanced antimicrobial potency. These lipophilic groups can facilitate the transport of the molecule across microbial cell membranes. While specific data for the title compound is unavailable, studies on structurally similar molecules provide valuable insights. For instance, various 2-arylthiazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Activity of Related Thiazole Derivatives:

Compound/ClassOrganism(s)Activity (MIC/IC50)Reference
2-Aryl-N-(2-(piperazin-1-yl)phenyl)-thiazole-4-carboxamideVarious bacterial strainsPotent activity reported
Thiazolidine derivativesGram-positive bacteriaMIC values ranging from 2 to 16 µg/mL[3]
5-bromoindole-2-carboxamidesK. pneumoniae, E. coli, P. aeruginosa, S. TyphiMIC of 0.35–1.25 μg/mL[9]

The proposed mechanism of action for many antimicrobial thiazoles involves the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis.

Anticancer Potential

The thiazole scaffold is also a prominent feature in many anticancer agents.[4] Derivatives of 2-arylthiazole-4-carboxamide have shown potent cytotoxic effects against a range of human cancer cell lines.[2] The substitution pattern of this compound aligns with structures known to exhibit anticancer activity. The 4-chlorophenyl group, in particular, is a common moiety in many kinase inhibitors and other anticancer drugs.

The potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. For example, some thiazole derivatives have been identified as inhibitors of protein kinases, such as CHK1, which are crucial for cell cycle regulation.

A hypothetical signaling pathway that could be targeted by this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway cluster_pathway Hypothetical Target Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Bromo-2-(4-chlorophenyl) thiazole-4-carboxylic acid (Potential Inhibitor) Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Further investigation through in vitro and in vivo studies is warranted to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a molecule with significant potential for drug discovery, stemming from its unique chemical architecture. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic strategy, and an exploration of its potential biological activities based on the established pharmacology of the thiazole class. The proposed synthetic route offers a clear and logical pathway for its preparation, enabling further investigation. The structural analogy to known antimicrobial and anticancer agents strongly suggests that this compound is a promising candidate for biological screening. It is our hope that this technical guide will serve as a catalyst for further research into this and related compounds, ultimately contributing to the development of novel and effective therapeutic agents.

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2021). Molecules, 26(11), 3321.
  • This compound. (2022, March 4). Chemsrc.com. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). Molecules, 23(11), 2999.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). RSC Medicinal Chemistry, 12(10), 1746-1763.
  • Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2020). Molecules, 25(21), 5229.
  • (PDF) Thiazole derivatives: prospectives and biological applications. (2022, April 24). ResearchGate. Retrieved January 26, 2026, from [Link]

  • US20170240541A1 - Process for preparing thiazole derivatives. (n.d.). Google Patents.
  • US3274207A - Processes for preparing thiazole carboxylic acids. (n.d.). Google Patents.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5585.
  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). Molbank, 2023(1), M1557.
  • 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542.

Sources

An In-depth Technical Guide to 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide (CAS No. 1584-62-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the chemical entity identified by CAS number 1584-62-9. Initial inquiries regarding CAS number 52041-97-1 did not yield a specific, well-documented chemical structure in major chemical databases. In contrast, CAS number 1584-62-9 is consistently and authoritatively associated with the compound 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. It is presumed that this is the compound of interest for researchers and drug development professionals.

Introduction

2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is a halogenated aromatic organic compound. Its structure, featuring a bromoacetylated aminobenzophenone backbone, suggests its potential as a reactive intermediate in organic synthesis. The presence of multiple halogen atoms (bromine, chlorine, and fluorine) and a benzophenone moiety hints at a complex chemical reactivity and potential for diverse applications, particularly as a building block in the synthesis of more complex molecules, including pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, analytical methodologies, and a prospective outlook on its potential applications in research and development.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide[1]
CAS Number 1584-62-9[1][2]
Molecular Formula C₁₅H₁₀BrClFNO₂[1][2]
Molecular Weight 370.60 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 132-133 °C[2]
Boiling Point 575.2 °C at 760 mmHg (Predicted)[2]
Density 1.611 g/cm³ (Predicted)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol
XLogP3 4.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Synthesis and Purification: A Representative Protocol

The synthesis of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide can be achieved through a two-step process involving the acylation of an aminobenzophenone precursor followed by bromination. The following protocol is a representative method based on analogous synthetic procedures for similar halogenated acetanilides.[3][4][5][6]

Step 1: Synthesis of N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide (Intermediate)

This initial step involves the protection of the amino group of the starting material, 2-amino-5-chloro-2'-fluorobenzophenone, through acetylation.

  • Materials:

    • 2-amino-5-chloro-2'-fluorobenzophenone

    • Acetic anhydride

    • Glacial acetic acid

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 2-amino-5-chloro-2'-fluorobenzophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add sodium acetate to the solution and stir.

    • Slowly add acetic anhydride to the reaction mixture.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide.

Step 2: Synthesis of 2-bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide (Final Product)

The intermediate is then subjected to bromination to yield the final product.

  • Materials:

    • N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide

    • Bromine

    • Glacial acetic acid

    • Sodium bisulfite solution

    • Water

  • Procedure:

    • Dissolve the intermediate from Step 1 in glacial acetic acid in a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a condenser.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture at room temperature, with protection from light.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine.

    • The precipitated product is collected by filtration, washed with water until neutral, and dried under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Synthesis_Workflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination start1 2-amino-5-chloro-2'-fluorobenzophenone process1 Reflux start1->process1 reagents1 Acetic Anhydride, Glacial Acetic Acid, Sodium Acetate reagents1->process1 intermediate N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide process1->intermediate reagents2 Bromine, Glacial Acetic Acid process2 Stir at RT intermediate->process2 reagents2->process2 final_product 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide process2->final_product

Caption: Synthetic pathway for 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide.

Analytical Characterization

The identity and purity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton. The coupling patterns and chemical shifts of the aromatic protons will be complex due to the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and ketone groups.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the single fluorine atom on the benzoyl ring.

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[7]

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-Br, C-Cl, and C-F stretching vibrations.[3]

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with a UV detector, would be a suitable starting point.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is associated with the following hazards:[1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H400: Very toxic to aquatic life.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and drug development professionals should handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Potential Applications and Future Directions

While the specific biological activity of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is not extensively documented in publicly available literature, its chemical structure suggests several avenues for investigation in drug discovery and development. The bromoacetyl group is a reactive electrophile that can be used for covalent modification of biological targets.

Hypothetical In-Vitro Screening Workflow:

The following workflow illustrates a potential strategy for the initial biological evaluation of this compound.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening start Compound 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) start->cell_viability target_binding Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) start->target_binding hit_id Hit Identification cell_viability->hit_id target_binding->hit_id dose_response Dose-Response and IC50 Determination mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) dose_response->mechanism lead_opt Lead Optimization mechanism->lead_opt hit_id->dose_response

Caption: A potential workflow for the in-vitro biological screening of the title compound.

Future Research:

  • Synthesis of Analogs: The core scaffold can be modified to generate a library of related compounds for structure-activity relationship (SAR) studies.

  • Antimicrobial and Antifungal Screening: Given that some related heterocyclic compounds have shown such activities, this would be a logical starting point for screening.[9]

  • Enzyme Inhibition Studies: The reactive bromoacetyl group makes it a candidate for screening against enzymes with nucleophilic residues in their active sites, such as cysteine proteases or kinases.

Conclusion

2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide (CAS No. 1584-62-9) is a multifaceted chemical intermediate with potential for use in the synthesis of novel compounds. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and analytical methodologies for its characterization. While its biological profile remains to be fully elucidated, its structural features warrant further investigation into its potential as a pharmacologically active agent or a tool for chemical biology research. As with any reactive chemical, appropriate safety precautions must be strictly adhered to during its handling and use.

References

  • Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. PubChem. [Link]

  • Google Patents. (n.d.).
  • Sunshine Pharma. (n.d.). 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide CAS 1584-62-9. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. PubChem. [Link]

  • Google Patents. (n.d.). CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Hussain, T., & Iqbal, M. Z. (2006). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chemical Society of Pakistan, 28(4), 363-366.
  • Scribd. (n.d.). Prepartion of 4 Bromo 2 Chloroacetanilde. [Link]

  • Waisser, K., Kubicová, L., & Kaustová, J. (2003). Biological activity of 2-hydroxythiobenzanilides and related compounds. Mini reviews in medicinal chemistry, 3(1), 29-41.
  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide. PubChem. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • Chegg. (2022, March 13). Below is the NMR graph for 4-bromo-2-chloroacetanilide. Complete the NMR table below using the graph. [Link]

  • Desai, N. C., Bhatt, N., Somani, H., & Trivedi, A. (2005). Synthesis and microbiological evaluation of 2-acetanilido-4-arylthiazole derivatives. Indian Journal of Chemistry-Section B, 44(9), 1893-1896.
  • MD Topology. (n.d.). 4-Bromoacetanilide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide. PubChem. [Link]

Sources

The Therapeutic Potential of 2-Arylthiazole-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylthiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the 2-arylthiazole-4-carboxylic acid core in their research and development endeavors.

Introduction: The Significance of the 2-Arylthiazole-4-Carboxylic Acid Scaffold

The thiazole ring is a five-membered heteroaromatic ring containing sulfur and nitrogen atoms, which is a core component of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] The 2-arylthiazole-4-carboxylic acid moiety, in particular, has emerged as a versatile pharmacophore in drug design. The presence of the aryl group at the 2-position allows for extensive structural modifications to modulate potency and selectivity, while the carboxylic acid at the 4-position can serve as a crucial interaction point with biological targets, often acting as a zinc-binding group or participating in hydrogen bonding. This unique combination of features has led to the development of numerous derivatives with promising therapeutic applications.

The synthesis of the 2-arylthiazole-4-carboxylic acid core is often achieved through the Hantzsch thiazole synthesis, a classic and efficient one-pot multicomponent reaction involving the condensation of an α-haloketone with a thioamide.[3][4][5][6] This method's versatility and high yields have made it a cornerstone in the generation of diverse libraries of thiazole derivatives for biological screening.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-arylthiazole-4-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[7][8][9][10] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

One of the primary mechanisms underlying the anticancer activity of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[11][12] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation.[8] Its overexpression or mutation is a common feature in many cancers, making it a prime target for anticancer therapies.[11] 2-Arylthiazole derivatives can act as EGFR tyrosine kinase inhibitors (EGFR-TKIs), binding to the ATP-binding site of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[8][11] This disruption of signaling ultimately leads to the inhibition of cancer cell growth and survival.[8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thiazole_Derivative 2-Arylthiazole Derivative Thiazole_Derivative->EGFR Inhibition COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induction Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Thiazole_Derivative 2-Arylthiazole Derivative Thiazole_Derivative->COX2 Inhibition

Caption: COX-2 Pathway and Inhibition.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-arylthiazole-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the thiazole core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, the introduction of electron-withdrawing or electron-donating groups on the 2-aryl ring can significantly influence their anticancer and antimicrobial activities. Similarly, modifications to the carboxylic acid group at the 4-position can impact their interaction with target enzymes. A thorough understanding of SAR is essential for the rational design of novel and more effective 2-arylthiazole-4-carboxylic acid-based therapeutic agents. [9][10]

Conclusion and Future Directions

The 2-arylthiazole-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Derivatives based on this core have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily synthesize a diverse range of analogues through methods like the Hantzsch synthesis, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, positions these compounds as attractive candidates for further preclinical and clinical investigation.

Future research in this area should focus on the continued optimization of lead compounds to enhance their potency, selectivity, and drug-like properties. Further elucidation of their molecular targets and signaling pathways will provide a more comprehensive understanding of their therapeutic potential. The development of novel derivatives with improved safety profiles and efficacy against drug-resistant pathogens and cancers remains a key objective for the scientific community.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 223-236.
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
  • MTT assay protocol. (n.d.). Abcam.
  • Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (n.d.).
  • Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central.
  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. (n.d.).
  • (PDF) Advancing EGFR-targeted anticancer strategies: the potential of thiazole, pyrazole, and thiazole–pyrazole hybrids. (2025).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. (n.d.). NIH.
  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
  • The schematic signaling pathways involved in TNF-α-induced COX-2... (n.d.).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PMC - NIH.
  • Anticancer assay (MTT). (n.d.). Bio-protocol.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega.
  • Hantzsch thiazole synthesis - labor
  • Annexin V-FITC Apoptosis Detection Kit. (n.d.). Sigma-Aldrich.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Medi
  • MTT Cell Proliferation Assay. (n.d.).
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. (2019). YouTube.
  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). PMC.
  • MIC (Broth Microdilution) Testing. (2020). YouTube.
  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd.

Sources

spectroscopic data (NMR, IR, Mass Spec) of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic profile of This compound (CAS No: 52041-97-1).[1][2][3] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides robust, field-proven protocols for experimental data acquisition.

Molecular Structure and Significance

This compound is a halogenated heterocyclic compound. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active agents.[4] The presence of bromo and chloro substituents, along with a carboxylic acid moiety, makes this molecule a versatile building block for the synthesis of novel pharmaceutical candidates.[2][4] Accurate spectroscopic characterization is the cornerstone of its chemical validation, ensuring purity, identity, and structural integrity for subsequent research and development.

Molecular Overview
  • Chemical Formula : C₁₀H₅BrClNO₂S[1]

  • Molecular Weight : 318.57 g/mol [1][3]

  • Core Structure : A central thiazole ring substituted at the 2, 4, and 5 positions.

  • Key Functional Groups : Carboxylic acid, aryl chloride, aryl bromide.

Caption: Molecular structure of the title compound.

Predicted Spectroscopic Data and Interpretation

Due to the absence of publicly available experimental spectra, this section details the predicted spectroscopic characteristics. These predictions are grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.0Broad Singlet1H-COOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a very high chemical shift, often concentration-dependent.[7]
~8.00Doublet2HAr-HProtons ortho to the thiazole ring on the chlorophenyl group. They are deshielded by the electron-withdrawing thiazole.
~7.65Doublet2HAr-HProtons meta to the thiazole ring on the chlorophenyl group. They are influenced by the electron-donating effect of the para-chloro substituent.
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~162-COOHCarboxylic acid carbonyl carbons are characteristically found in this downfield region.[7]
~168Thiazole C2Carbon attached to two heteroatoms (S and N) and the phenyl ring, leading to a significant downfield shift.
~145Thiazole C4Carbon attached to the electron-withdrawing carboxylic acid group.
~115Thiazole C5Carbon bearing the bromine atom; the halogen effect shifts it upfield relative to other thiazole carbons.
~137Ar-C (ipso, attached to thiazole)Quaternary carbon, deshielded by the thiazole ring.
~136Ar-C (para, attached to Cl)Quaternary carbon, deshielded by the chloro substituent.
~130Ar-CH (ortho to thiazole)Aromatic CH carbons adjacent to the thiazole substituent.
~129Ar-CH (meta to thiazole)Aromatic CH carbons adjacent to the chloro substituent.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule is expected to be dominated by features from the carboxylic acid and the substituted aromatic systems.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)This characteristically broad and intense absorption is due to the hydrogen-bonded dimer formation of carboxylic acids.[7][8][9]
~1710StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of a conjugated carboxylic acid dimer typically appears in this region.[7][9]
~1600, ~1475MediumC=C stretch (Aromatic Rings)Multiple bands are expected for the C=C stretching vibrations within the phenyl and thiazole rings.
1320-1210StrongC-O stretch (Carboxylic Acid)Coupled with the O-H bend, this is a characteristic feature of carboxylic acids.[9]
~1100StrongC-Cl stretchThe aryl-chloride stretch gives a strong band in the fingerprint region.
~600MediumC-Br stretchThe aryl-bromide stretch appears at a lower frequency.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the isotopic patterns of bromine and chlorine will be definitive.

  • Molecular Ion (M⁺˙) : A prominent molecular ion peak cluster is expected. Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic pattern will be observed for the molecular ion.

    • m/z ~317 (for ¹²C₁₀H₅⁷⁹Br³⁵ClNO₂S) - M⁺

    • m/z ~319 (for ¹²C₁₀H₅⁸¹Br³⁵ClNO₂S and ¹²C₁₀H₅⁷⁹Br³⁷ClNO₂S) - M+2 peak

    • m/z ~321 (for ¹²C₁₀H₅⁸¹Br³⁷ClNO₂S) - M+4 peak

  • Key Fragmentation Pathways :

    • Loss of -OH (M-17) : Fragmentation of the hydroxyl radical from the carboxylic acid.

    • Loss of -COOH (M-45) : Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Loss of Br˙ (M-79/81) : Cleavage of the C-Br bond.

    • Loss of Cl˙ (M-35/37) : Cleavage of the C-Cl bond.

Experimental Protocols: A Self-Validating Workflow

To ensure the generation of high-quality, reproducible data, the following step-by-step protocols are recommended. This workflow incorporates internal validation checks and best practices.

G cluster_prep Sample Preparation & QC cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Interpretation Sample Weigh ~5-10 mg of Compound Solubilize Dissolve in Deuterated Solvent (e.g., DMSO-d6 for NMR) Sample->Solubilize PurityCheck Initial Purity Check (TLC/LC-MS) Solubilize->PurityCheck NMR Acquire 1H, 13C, COSY, HSQC NMR PurityCheck->NMR IR Acquire FT-IR Spectrum (ATR) PurityCheck->IR MS Acquire High-Resolution MS PurityCheck->MS Interpret Correlate & Interpret Spectra NMR->Interpret IR->Interpret MS->Interpret Validate Confirm Structure & Purity Interpret->Validate Report Generate Final Report Validate->Report

Caption: Workflow for Spectroscopic Characterization.

Protocol for NMR Data Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Use a ≥400 MHz NMR spectrometer. Tune and shim the instrument until optimal field homogeneity is achieved.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio (>16).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment, acquire 2D spectra such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to correlate proton and carbon signals).

  • Data Processing : Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Protocol for FT-IR Data Acquisition
  • Instrument Preparation : Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition : Acquire the sample spectrum. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement, which aids in formula determination.

  • Ionization Method : Electron Impact (EI) is suitable for inducing fragmentation and providing structural information. Electrospray Ionization (ESI) is a softer technique that will primarily show the molecular ion ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode).

  • Data Acquisition : Infuse the sample into the mass spectrometer. Acquire data over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis : Analyze the resulting spectrum to identify the molecular ion peak and its characteristic isotopic pattern. Compare the observed accurate mass with the theoretical mass calculated for the molecular formula C₁₀H₅BrClNO₂S. Propose structures for the major fragment ions.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. This guide provides a robust framework of predicted data for ¹H NMR, ¹³C NMR, FT-IR, and MS, grounded in established chemical principles. The detailed protocols offer a validated methodology for researchers to acquire high-quality experimental data. By correlating the results from these distinct spectroscopic methods, scientists can unequivocally confirm the identity, purity, and structure of this important chemical entity, thereby ensuring the integrity of their downstream applications in research and drug development.

References

  • Chemsrc. (2022). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Thiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a plethora of compounds with diverse and potent biological activities. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanisms of action employed by this versatile class of molecules. Moving beyond a superficial overview, this document delves into the specific molecular targets and intricate signaling pathways modulated by thiazole carboxylic acid derivatives. We will dissect the causality behind experimental choices and provide detailed, field-proven protocols for key assays, empowering researchers to rigorously validate their findings. This guide is designed to serve as an essential resource for drug discovery and development professionals, offering both foundational knowledge and practical insights into the study of these promising therapeutic agents.

Introduction: The Thiazole Carboxylic Acid Moiety - A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a wide array of biologically active compounds, including vitamin B1 (thiamine).[1][2] When functionalized with a carboxylic acid group, the resulting thiazole carboxylic acid scaffold gains unique physicochemical properties that enhance its drug-like characteristics, including the ability to form critical hydrogen bonding interactions with biological targets.[3] This versatile core has been successfully exploited to develop agents with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[2][4]

The therapeutic potential of thiazole carboxylic acid derivatives stems from their ability to interact with a diverse range of biological targets, from enzymes to transcription factors.[3][5] Understanding the precise mechanism of action is paramount for the rational design of novel therapeutics with improved efficacy and reduced off-target effects. This guide will illuminate the key mechanisms and provide the experimental frameworks necessary for their elucidation.

Key Mechanisms of Action and Molecular Targets

Thiazole carboxylic acids exert their biological effects through various mechanisms, primarily involving the direct inhibition of enzymes and the modulation of critical cellular signaling pathways.

Direct Enzyme Inhibition

A prominent mechanism of action for many thiazole carboxylic acid derivatives is the direct inhibition of key enzymes implicated in disease pathogenesis.

The receptor tyrosine kinase c-Met is a well-established target in oncology, with its aberrant activation driving tumor growth, metastasis, and angiogenesis.[6] Several thiazole carboxamide derivatives have been identified as potent inhibitors of c-Met kinase activity.[3][7] These compounds typically function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[6][8]

  • Key Signaling Pathways Affected:

    • RAS/MAPK Pathway

    • PI3K/AKT Pathway

    • STAT3 Pathway

cMet_Pathway cluster_downstream Downstream Signaling Thiazole Carboxylic Acid Derivative Thiazole Carboxylic Acid Derivative c-Met Receptor c-Met Receptor Thiazole Carboxylic Acid Derivative->c-Met Receptor Inhibition P P c-Met Receptor->P Autophosphorylation RAS/MAPK Pathway RAS/MAPK Pathway P->RAS/MAPK Pathway Activation PI3K/AKT Pathway PI3K/AKT Pathway P->PI3K/AKT Pathway Activation STAT3 Pathway STAT3 Pathway P->STAT3 Pathway Activation Tumor Growth, Proliferation, Metastasis Tumor Growth, Proliferation, Metastasis RAS/MAPK Pathway->Tumor Growth, Proliferation, Metastasis PI3K/AKT Pathway->Tumor Growth, Proliferation, Metastasis STAT3 Pathway->Tumor Growth, Proliferation, Metastasis

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] They are involved in various physiological processes, and their dysregulation is associated with several diseases, including glaucoma, epilepsy, and cancer. Thiazole-based compounds have been investigated as inhibitors of various CA isoforms.[9] The mechanism often involves the coordination of the thiazole nitrogen or other functional groups to the zinc ion in the enzyme's active site, displacing a water molecule and rendering the enzyme inactive.

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. Thiazole carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibition.[9][10] These compounds typically bind to the hydrophobic channel of the COX-2 active site, preventing the entry of the arachidonic acid substrate.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, thiazole carboxylic acids can modulate complex signaling networks, leading to diverse cellular responses.

A crucial mechanism for the anticancer activity of many thiazole derivatives is the induction of apoptosis, or programmed cell death.[3][11] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Thiazole compounds have been shown to induce apoptosis by:

  • Activating Caspases: Triggering the caspase cascade, particularly caspase-3, which executes the final stages of apoptosis.[11][12]

  • Modulating Bcl-2 Family Proteins: Altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[11][12]

  • DNA Fragmentation: Leading to the cleavage of genomic DNA into characteristic fragments.[11]

Apoptosis_Pathway Thiazole Carboxylic Acid Derivative Thiazole Carboxylic Acid Derivative Bax Bax Thiazole Carboxylic Acid Derivative->Bax Upregulation Bcl-2 Bcl-2 Thiazole Carboxylic Acid Derivative->Bcl-2 Downregulation Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Bax->Mitochondria Bcl-2->Mitochondria Cytochrome c->Caspase-9 Activation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[13][14] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Some thiazole derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[15] This can occur through the inhibition of the IκB kinase (IKK) complex, which prevents the degradation of the IκBα inhibitory protein and subsequent nuclear translocation of the active NF-κB dimers.[13]

Experimental Protocols for Mechanism of Action Studies

Rigorous experimental validation is crucial to elucidate the mechanism of action of any new chemical entity. The following section provides detailed protocols for key assays.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[2][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[2]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture the target cells to 70-80% confluency. Treat the cells with the thiazole carboxylic acid derivative or vehicle control for a specified time.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative proteomic methods.

  • Data Analysis: Plot the fraction of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A 1. Cell Treatment B 2. Cell Lysis A->B C 3. Heat Shock B->C D 4. Centrifugation C->D E 5. Supernatant Analysis (e.g., Western Blot) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Enzymatic Assays

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase.[7][18] A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant c-Met enzyme, a biotinylated substrate peptide, ATP, and the thiazole carboxylic acid derivative at various concentrations.

  • Kinase Reaction: In a microplate, incubate the c-Met enzyme with the test compound for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Add the biotinylated substrate and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay is based on the esterase activity of carbonic anhydrase.[1][19]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-SO₄), a solution of the CA enzyme, the thiazole carboxylic acid derivative at various concentrations, and a substrate solution (e.g., p-nitrophenyl acetate).

  • Incubation: In a microplate, pre-incubate the CA enzyme with the test compound or vehicle control.

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value from the dose-response curve.

Cellular Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the thiazole carboxylic acid derivative at its IC₅₀ concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be summarized in well-structured tables.

Table 1: In Vitro Activity of Thiazole Carboxylic Acid Derivatives

Compound IDc-Met IC₅₀ (nM)CA-IX IC₅₀ (nM)COX-2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
TCA-001151502.55.2
TCA-002250250.810.8
TCA-0038500>502.1

Conclusion

Thiazole carboxylic acids represent a highly versatile and privileged scaffold in drug discovery, capable of interacting with a wide range of biological targets and modulating key signaling pathways. A thorough understanding of their mechanism of action is critical for the development of novel and effective therapeutics. This guide has provided a comprehensive overview of the primary mechanisms of action of these compounds, along with detailed, actionable protocols for their experimental validation. By employing a systematic and rigorous approach to mechanism of action studies, researchers can unlock the full therapeutic potential of this remarkable class of molecules.

References

  • Alqahtani, S. (2017). Cellular thermal shift assay: a novel method for the study of drug-target interaction. Saudi Pharmaceutical Journal, 25(4), 489-496.
  • Bikobo, D.S.N., Vodnar, D.C., Stana, A., Tiperciuc, B., Nastasă, C., Douchet, M., & Oniga, O. (2017). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Saudi Chemical Society, 21(7), 861-868.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Chen, W., Wang, Y., Li, Y., & Liu, H. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 208, 112815.
  • Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29199–29213.
  • Hassan, A. S., Askar, A. A., & Naglah, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Kaplancikli, Z. A., Turan-Zitouni, G., Ozdemir, A., & Revial, G. (2008). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 23(4), 529–534.
  • Liu, X., Sun, D., & Liu, H. (2019). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4449.
  • Liu, Y., Clark, R. J., & Huang, Y. (2017). The pharmacology of basic esters of thiazole carboxylic acids. British journal of pharmacology, 2(3), 153–164.
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.
  • Nan, X., Xie, C., Wang, Y., Li, Y., & Liu, H. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362-1378.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • Pan, L., Wang, Y., Li, Y., & Liu, H. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(1), 85-92.
  • Prakash Shukla, A., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Singh, P., & Kaur, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3894.
  • Sun, S. C. (2017). NF-κB signaling in inflammation. Cellular & molecular immunology, 14(10), 803–812.
  • Tchernev, G. (2019). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
  • Verma, A., & Singh, D. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-13.
  • Zych, A. J., & Totoraitis, V. E. (2007). Tetrazoles as carboxylic acid bioisosteres in drug discovery. Current topics in medicinal chemistry, 7(16), 1565–1580.
  • Zolfaghari, M. R., Saboury, A. A., & Haghbeen, K. (2013). A simple and straightforward method for activity measurement of carbonic anhydrases. Biochemistry and biophysics reports, 25, 100868.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

  • Liu, C., & Su, J. (2021). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 6(1), 299.
  • Liu, Y., et al. (2020).
  • Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. Annual review of immunology, 36, 121-150.
  • Taylor, K. L., & Grant, S. K. (2020). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Scientific reports, 10(1), 1-12.
  • Wang, D., & DuBois, R. N. (2010). Eicosanoids and cancer.
  • Zhang, Y., & D'Mello, S. R. (2021). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic & medicinal chemistry, 46, 116348.
  • Zhang, J., & Li, X. (2024). A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b. Journal of Biochemical and Molecular Toxicology, e23608.
  • Shaw, J., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-(4-Chlorophenyl)thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(4-chlorophenyl)thiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its discovery, rooted in the foundational Hantzsch thiazole synthesis of the late 19th century, has paved the way for the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the historical context, key synthetic methodologies, and the evolution of our understanding of the structure-activity relationships that govern the therapeutic potential of these compounds. We will delve into detailed experimental protocols, elucidate mechanisms of action, and present quantitative data to offer a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile molecular framework.

Historical Perspective: From Hantzsch's Discovery to a Modern Pharmacophore

The journey of the 2-(4-chlorophenyl)thiazole scaffold begins with the pioneering work of Arthur Hantzsch and J.H. Weber in 1887.[1] Their development of the Hantzsch thiazole synthesis, a robust cyclocondensation reaction, provided the fundamental chemical methodology for constructing the thiazole ring.[2] This reaction, involving the treatment of an α-haloketone with a thioamide, laid the groundwork for the synthesis of countless thiazole derivatives.[3]

While the initial work by Hantzsch focused on the fundamental synthesis of the thiazole ring system, the specific exploration of the 2-arylthiazole substitution pattern, and particularly the 2-(4-chlorophenyl) variant, emerged much later as the field of medicinal chemistry began to systematically investigate the impact of aromatic substitutions on biological activity. The introduction of the 4-chlorophenyl group at the 2-position of the thiazole ring proved to be a critical modification, often enhancing the potency and modulating the selectivity of these compounds across various biological targets. This has led to the recognition of the 2-(4-chlorophenyl)thiazole moiety as a "privileged scaffold" in drug discovery.

Core Synthesis and Methodologies

The primary route to 2-(4-chlorophenyl)thiazole and its derivatives remains the Hantzsch thiazole synthesis. The versatility of this reaction allows for the introduction of various substituents on the thiazole ring, enabling the fine-tuning of physicochemical and pharmacological properties.

Synthesis of Key Precursors

A common and critical precursor for the synthesis of this class of compounds is 2-bromo-1-(4-chlorophenyl)ethanone. This α-haloketone is typically prepared by the bromination of 4-chloroacetophenone.

Experimental Protocol: Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone

Causality: The bromination of an acetophenone derivative specifically at the α-carbon is a standard method for producing α-haloketones, which are essential electrophilic partners in the Hantzsch synthesis. The reaction is typically carried out in a suitable solvent that can dissolve the starting material and does not react with bromine.

  • Reagents: 4-chloroacetophenone, Bromine, Diethyl ether.

  • Procedure:

    • Dissolve 1-(4-chlorophenyl)ethanone (0.1 mol) in 100 mL of diethyl ether in a flask equipped with a dropping funnel and a stir bar.

    • Slowly add bromine (0.1 mol) to the solution with constant stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the organic phase with 100 mL of water and then with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

    • The product can be further purified by recrystallization if necessary.

The Hantzsch Thiazole Synthesis: A Step-by-Step Workflow

The Hantzsch synthesis provides a direct and efficient pathway to the 2,4-disubstituted thiazole core. The following diagram illustrates the general workflow.

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome alpha_haloketone 2-Bromo-1-(4-chlorophenyl)ethanone mixing Mixing in Ethanol alpha_haloketone->mixing thioamide Thioamide Derivative (e.g., Thiourea) thioamide->mixing heating Heating/ Reflux mixing->heating Cyclocondensation neutralization Neutralization (e.g., NaHCO₃) heating->neutralization precipitation Product Precipitation neutralization->precipitation isolation Filtration & Drying precipitation->isolation product 2-(4-chlorophenyl)thiazole Derivative isolation->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

Causality: This protocol exemplifies the Hantzsch synthesis using thiourea as the thioamide component, which directly installs an amino group at the 2-position of the thiazole ring. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux. Neutralization is crucial to deprotonate the thiazolium intermediate and precipitate the final product.

  • Reagents: 2-bromo-1-(4-chlorophenyl)ethanone, Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-1-(4-chlorophenyl)ethanone (1 mmol) and thiourea (1.2 mmol) in ethanol (2 mL).[4]

    • Stir the mixture and heat it at 70°C for 1 hour.[4]

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After completion, cool the reaction mixture to room temperature.[4]

    • Pour the mixture into ice water to precipitate the product.[4]

    • Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-amino-4-(4-chlorophenyl)thiazole.[4] The product can be recrystallized from a suitable solvent like ethanol for further purification.

Synthesis of the Parent 2-(4-Chlorophenyl)thiazole

The synthesis of the parent compound without the 2-amino group requires a different thioamide, such as thioformamide.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)thiazole

Causality: The use of thioformamide in the Hantzsch reaction with 2-bromo-1-(4-chlorophenyl)ethanone leads to the formation of the parent 2-(4-chlorophenyl)thiazole. The extended reflux time is often necessary for less reactive thioamides compared to thiourea.

  • Reagents: 2-bromo-1-(4-chlorophenyl)ethanone, Thioformamide, Ethanol, Hydrochloric acid.

  • Procedure:

    • A mixture of 2-bromo-1-(4-chlorophenyl)ethanone and thioformamide in ethanol is prepared.

    • A catalytic amount of concentrated hydrochloric acid is added.

    • The mixture is heated at reflux for an extended period (e.g., two days).[5]

    • After cooling, the solvent is removed under reduced pressure.[5]

    • The residue is worked up by partitioning between an organic solvent and a basic aqueous solution to neutralize the acid and extract the product.

    • The organic layer is dried and evaporated to yield the crude product, which can be purified by chromatography or recrystallization.

Biological Activities and Therapeutic Potential

The 2-(4-chlorophenyl)thiazole scaffold is a cornerstone in the development of a wide range of biologically active compounds. The presence of the thiazole ring, a bioisostere of other five-membered heterocycles, and the specific electronic and steric properties of the 4-chlorophenyl group contribute to its ability to interact with various biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-(4-chlorophenyl)thiazole derivatives. These compounds have been shown to target various pathways involved in cancer progression.

Mechanism of Action Insight: Inhibition of Sphingosine Kinase and Oxidative Stress

One notable mechanism of action involves the inhibition of sphingosine kinase (SK). For instance, the compound 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi) is an inhibitor of both SK1 and SK2.[6] The inhibition of SK1 by this compound has been shown to reduce the expression of the androgen receptor (AR) in prostate cancer cells.[6] This effect is mediated through an oxidative stress-dependent mechanism, which is independent of p53.[6] The reduction in AR expression leads to a decrease in prostate-specific antigen (PSA) levels, highlighting a potential therapeutic strategy for prostate cancer.[6]

Anticancer_Mechanism Compound 2-(p-hydroxyanilino)- 4-(p-chlorophenyl)thiazole SK1 Sphingosine Kinase 1 (SK1) Compound->SK1 Inhibits ROS Reactive Oxygen Species (ROS) Compound->ROS Induces Oxidative Stress SK1->ROS Suppresses (Normal Function) AR_Expression Androgen Receptor (AR) Expression ROS->AR_Expression Reduces Cancer_Progression Prostate Cancer Progression AR_Expression->Cancer_Progression Drives

Caption: Mechanism of action for a 2-(4-chlorophenyl)thiazole derivative in prostate cancer.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected 2-(4-chlorophenyl)thiazole derivatives against various cancer cell lines.

Compound IDR Group (at 2-position)Cancer Cell LineIC₅₀ (µM)Reference
1 -NH-C(=S)NH-phenyl-3,5-(CF₃)₂A549 (Lung)>100[7]
2 -NH-C(=S)NH-phenyl-3,5-(CF₃)₂HeLa (Cervical)89.2[7]
3 Pyrrolo[1,2-d][7][8][9]triazin-4(3H)-oneMCF-7 (Breast)1.9[10]
4 Pyrrolo[1,2-d][7][8][9]triazin-4(3H)-oneMDA-MB-231 (Breast)2.5[10]
Antimicrobial and Antifungal Activity

Derivatives of 2-(4-chlorophenyl)thiazole have demonstrated significant potential as antimicrobial and antifungal agents. The thiazole ring is a key component of many natural and synthetic antimicrobial compounds.

Mechanism of Action Insight: Disruption of Fungal Cell Membranes

The antifungal mechanism of azole-containing compounds, including thiazoles, often involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[11] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] By inhibiting this enzyme, thiazole derivatives disrupt the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death.[11]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 4-(4-chlorophenyl)thiazole derivatives against various microbial strains.

Compound IDR Group (at 2-position)Microbial StrainMIC (µg/mL)Reference
5 -NH-Benzenesulfonamide-phthalazineS. aureus0.47[12]
6 -NH-Benzenesulfonamide-phthalazineE. coli0.94[12]
7 -hydrazinyl-naphthalen-1-ylmethylideneS. aureus>128[13]
8 -hydrazinyl-naphthalen-1-ylmethylideneE. coli>128[13]

Structure-Activity Relationship (SAR) Insights

The extensive research into 2-(4-chlorophenyl)thiazole derivatives has provided valuable insights into their structure-activity relationships.

  • The 4-(4-chlorophenyl) Group: The presence of the chlorine atom at the para position of the phenyl ring is often crucial for activity. It is an electron-withdrawing group that can influence the electronic properties of the entire molecule and participate in halogen bonding with biological targets.

  • Substitution at the 2-position: This position is a key point for modification to modulate activity and selectivity. The introduction of amino, substituted amino, or other heterocyclic rings at this position has led to compounds with diverse pharmacological profiles. For example, the addition of bulky or hydrogen-bonding groups can enhance binding to specific enzyme active sites.

  • Substitution at the 5-position: While less commonly modified, substitutions at the 5-position of the thiazole ring can also impact activity. Small alkyl or aryl groups at this position can influence the steric and electronic properties of the scaffold.

Conclusion and Future Directions

The 2-(4-chlorophenyl)thiazole scaffold has a rich history rooted in fundamental organic synthesis and has evolved into a highly valuable pharmacophore in modern drug discovery. Its synthetic accessibility via the Hantzsch reaction, coupled with the diverse biological activities of its derivatives, ensures its continued relevance. Future research will likely focus on the development of more selective and potent analogs through combinatorial chemistry and structure-based drug design. A deeper understanding of the molecular mechanisms of action and the exploration of novel therapeutic applications will undoubtedly solidify the legacy of 2-(4-chlorophenyl)thiazole compounds in the field of medicinal chemistry.

References

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2022). SciELO. Available at: [Link]

  • The sphingosine kinase inhibitor 2-(p-hyroxyanilino)-4-(p-chlorophenyl) thiazole reduces androgen receptor expression via an oxidative stress-dependent mechanism. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-(4-chlorophenyl)thiazole. (n.d.). PrepChem.com. Available at: [Link]

  • Thiazole antifungals. (2024). EBSCO. Available at: [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2018). MDPI. Available at: [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 5-Bromo-Thiazole Derivatives as Modulators of Key Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Pharmacological Landscape of 5-Bromo-Thiazole Derivatives for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 5-bromo-thiazole derivatives, a class of heterocyclic compounds demonstrating significant promise in therapeutic applications. Synthesizing current research, this document serves as a critical resource for identifying and validating potential therapeutic targets, offering a roadmap for future drug discovery and development efforts. The versatile 5-bromo-thiazole scaffold has been shown to exhibit a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide will dissect the core mechanisms of action, focusing on key molecular targets and providing actionable experimental protocols for their investigation.

The Strategic Advantage of the 5-Bromo-Thiazole Scaffold

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] The introduction of a bromine atom at the 5-position significantly influences the molecule's physicochemical properties, including its lipophilicity and electronic distribution. This strategic halogenation can enhance binding affinities to target proteins and improve pharmacokinetic profiles, making 5-bromo-thiazole derivatives particularly attractive for drug design. While extensive research exists for the broader thiazole class, this guide specifically illuminates the therapeutic landscape of 5-bromo-substituted analogues.

Key Therapeutic Targets and Mechanisms of Action

Extensive research has identified several key cellular components and signaling pathways that are potently modulated by 5-bromo-thiazole derivatives. The primary focus of current investigations lies in oncology, with compelling evidence for their activity against critical cancer-related targets.

Kinase Inhibition: A Dominant Anticancer Strategy

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have emerged as a versatile scaffold for the design of potent kinase inhibitors.[3]

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2. For instance, certain thiazole-naphthalene hybrids have shown significant tubulin polymerization and VEGFR-2 inhibitory activities. While specific IC50 values for 5-bromo-thiazole derivatives against VEGFR-2 are still emerging, the broader class of thiazoles shows promise, with some compounds exhibiting IC50 values in the nanomolar range.

EGFR is another critical receptor tyrosine kinase frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Thiazole-containing compounds have been investigated as EGFR inhibitors, with some hybrids demonstrating potent activity. For example, a thiazole–pyrazole hybrid, compound 8g, exhibited an IC50 value of 0.12 µM against EGFR.[4] Another thiazole pyrazoline-based aminoquinoline derivative, compound 50b, showed a strong inhibitory effect on EGFR with an IC50 of 0.06 µM.[4] The inclusion of the 5-bromo substituent is a rational design strategy to enhance the binding affinity of these derivatives to the ATP-binding pocket of EGFR.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in cancer. Thiazole derivatives have been explored as inhibitors of this pathway. For example, the dual PI3K/mTOR inhibitor BEZ235 (Dactolisib) demonstrates the potential of targeting this pathway, with IC50 values in the low nanomolar range for PI3K isoforms and mTOR.[2] The development of 5-bromo-thiazole derivatives as selective inhibitors of PI3K, Akt, or mTOR, or as dual/pan-inhibitors, represents a promising avenue for cancer therapy.

Disruption of the Cytoskeleton: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine site.[5] For example, a series of 2,4-disubstituted thiazole derivatives showed potent inhibition of tubulin polymerization with IC50 values as low as 2.00 µM.[5] Molecular docking studies suggest that the thiazole ring plays a crucial role in the binding of these compounds to the colchicine binding site of tubulin.[5] The introduction of a 5-bromo substituent can be explored to further optimize these interactions and enhance antiproliferative activity.

Expanding the Therapeutic Horizon: Beyond Oncology

While the primary focus has been on cancer, the therapeutic potential of 5-bromo-thiazole derivatives extends to other disease areas.

Anti-inflammatory and Antimicrobial Activities

Benzothiazole derivatives, structurally related to 5-bromo-thiazoles, have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[6][7] Some benzothiazole derivatives have shown potent antibacterial activity with MIC values in the low µg/mL range, comparable or even superior to existing antibiotics like ciprofloxacin.[8] The mechanism of action for the anti-inflammatory properties of some benzothiazoles is believed to involve the inhibition of cyclooxygenase (COX) enzymes.[9] Given these findings, 5-bromo-thiazole derivatives represent a promising scaffold for the development of novel anti-inflammatory and antimicrobial agents.

Experimental Workflows for Target Validation and Compound Characterization

To facilitate the investigation of 5-bromo-thiazole derivatives, this section provides detailed, step-by-step methodologies for key experimental workflows.

Kinase Inhibition Assays

The inhibitory activity of 5-bromo-thiazole derivatives against specific kinases can be quantified using various in vitro assay formats.

Table 1: Quantitative Data on Thiazole Derivatives as Kinase and Tubulin Inhibitors

Compound ClassTargetIC50 ValueReference
Thiazole-pyrazole hybrid (8g)EGFR0.12 µM[4]
Thiazole pyrazoline-based aminoquinoline (50b)EGFR0.06 µM[4]
2,4-disubstituted thiazole (7c)Tubulin Polymerization2.00 µM[5]
2,4-disubstituted thiazole (9a)Tubulin Polymerization2.38 µM[5]
2,4-disubstituted thiazole (5c)Tubulin Polymerization2.95 µM[5]
BEZ235 (Dactolisib)PI3Kα4 nM[2]
BEZ235 (Dactolisib)mTOR6 nM[2]

This protocol provides a general framework for an HTRF KinEASE assay, a robust method for measuring kinase activity.[10][11][12]

Materials:

  • HTRF KinEASE™ kit (including biotinylated substrate, Eu3+-cryptate labeled antibody, and streptavidin-XL665)

  • Kinase of interest

  • ATP

  • 5-bromo-thiazole test compounds

  • Assay buffer

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 5-bromo-thiazole test compounds in the appropriate solvent (e.g., DMSO).

  • Enzymatic Reaction: a. In a 384-well plate, add 2 µL of the test compound or vehicle control. b. Add 2 µL of the kinase solution. c. Add 2 µL of the biotinylated substrate. d. Initiate the reaction by adding 4 µL of ATP solution. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: a. Add 5 µL of the Eu3+-cryptate labeled antibody and 5 µL of streptavidin-XL665 mixture to each well to stop the reaction. b. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.

HTRF_Kinase_Assay cluster_enzymatic Enzymatic Reaction cluster_detection Detection Kinase Kinase PhosphoSubstrate Phosphorylated Substrate-Biotin Kinase->PhosphoSubstrate Phosphorylation Substrate Biotinylated Substrate Substrate->PhosphoSubstrate ATP ATP ADP ADP ATP->ADP Eu_Ab Eu-Ab PhosphoSubstrate->Eu_Ab Binds SA_XL SA-XL665 PhosphoSubstrate->SA_XL Binds FRET FRET Signal Eu_Ab->FRET Donor SA_XL->FRET Acceptor Inhibitor 5-Bromo-Thiazole Inhibitor Inhibitor->Kinase Inhibits

HTRF Kinase Assay Workflow

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the affinity of inhibitors for a kinase.[13][14]

Materials:

  • LanthaScreen™ Eu Kinase Binding Assay kit (including Eu-labeled anti-tag antibody and Alexa Fluor™ 647 tracer)

  • Kinase of interest (with an appropriate tag, e.g., GST)

  • 5-bromo-thiazole test compounds

  • Assay buffer

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in assay buffer.

  • Assay Assembly: a. Add 5 µL of the 3X test compound to the wells of a 384-well plate. b. Add 5 µL of the 3X kinase/antibody mixture. c. Add 5 µL of the 3X tracer.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.

LanthaScreen_Assay cluster_binding Binding Equilibrium Kinase Tagged Kinase Complex Ternary Complex Kinase->Complex Tracer Fluorescent Tracer Tracer->Complex Eu_Ab Eu-Antibody Eu_Ab->Complex FRET FRET Signal Complex->FRET Generates Inhibitor 5-Bromo-Thiazole Inhibitor Inhibitor->Kinase Competes with Tracer Inhibitor->FRET Reduces

LanthaScreen Kinase Binding Assay
Cell-Based Assays

This protocol describes the detection of phosphorylated proteins in cell lysates by Western blotting to assess the intracellular activity of 5-bromo-thiazole inhibitors.

Materials:

  • Cell culture reagents

  • 5-bromo-thiazole test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for p-Akt, total Akt, p-EGFR, total EGFR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Seed cells and treat with various concentrations of the 5-bromo-thiazole compound for the desired time. b. Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_immuno Immunodetection Cells Cell Culture Treatment Compound Treatment Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Ab (p-Protein) Blocking->Primary_Ab Secondary_Ab Secondary Ab (HRP-conj.) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Western Blot for Phosphorylated Proteins

This protocol allows for the analysis of cell cycle distribution in response to treatment with 5-bromo-thiazole derivatives by labeling DNA with Bromodeoxyuridine (BrdU) and Propidium Iodide (PI).[15][16]

Materials:

  • Cell culture reagents

  • BrdU labeling solution

  • Fixation/permeabilization buffer

  • DNase I

  • Anti-BrdU antibody (fluorochrome-conjugated)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and BrdU Labeling: a. Treat cells with the 5-bromo-thiazole compound for the desired duration. b. Add BrdU labeling solution to the cell culture medium and incubate for a specific time (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation and Permeabilization: a. Harvest and wash the cells. b. Fix and permeabilize the cells using an appropriate buffer.

  • DNA Denaturation: Treat the cells with DNase I to expose the incorporated BrdU.

  • Immunostaining: Incubate the cells with a fluorochrome-conjugated anti-BrdU antibody.

  • DNA Staining: Resuspend the cells in PI/RNase A staining solution.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for both BrdU and PI fluorescence.

  • Data Analysis: Gate on single cells and analyze the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle based on their DNA content (PI staining) and DNA synthesis (BrdU incorporation).

Cell_Cycle_Analysis cluster_prep Cell Preparation cluster_staining Staining Cells Cell Culture Treatment Compound Treatment Cells->Treatment BrdU_label BrdU Labeling Treatment->BrdU_label Fix_Perm Fixation & Permeabilization BrdU_label->Fix_Perm DNase DNase I Treatment Fix_Perm->DNase Anti_BrdU Anti-BrdU Ab DNase->Anti_BrdU PI_RNase PI/RNase A Staining Anti_BrdU->PI_RNase Flow Flow Cytometry Analysis PI_RNase->Flow

Cell Cycle Analysis Workflow
Biochemical Assays

This assay measures the effect of 5-bromo-thiazole derivatives on the polymerization of purified tubulin in vitro by monitoring the change in turbidity.[17][18][19]

Materials:

  • Purified tubulin (>99%)

  • Polymerization buffer (e.g., PEM buffer)

  • GTP

  • 5-bromo-thiazole test compounds

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of tubulin, GTP, and test compounds in polymerization buffer on ice.

  • Assay Setup: a. In a pre-chilled 96-well plate, add the test compound or vehicle control. b. Add the tubulin solution to each well.

  • Initiation of Polymerization: a. Add GTP to each well to initiate polymerization. b. Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be determined by comparing the rate and extent of polymerization in the presence and absence of the inhibitor.

Tubulin_Polymerization cluster_reaction Polymerization Reaction Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization (37°C) GTP GTP GTP->Microtubules Spectro Spectrophotometer (OD 340nm) Microtubules->Spectro Increased Turbidity Inhibitor 5-Bromo-Thiazole Inhibitor Inhibitor->Tubulin Inhibits Polymerization

Tubulin Polymerization Assay

Conclusion and Future Directions

The 5-bromo-thiazole scaffold represents a highly promising starting point for the development of novel therapeutics targeting a range of diseases, with a particularly strong potential in oncology. The strategic placement of the bromine atom can significantly enhance the pharmacological properties of these derivatives. This guide has highlighted key therapeutic targets, including VEGFR-2, EGFR, the PI3K/Akt/mTOR pathway, and tubulin, and has provided detailed experimental protocols to facilitate their investigation.

Future research should focus on a systematic exploration of the structure-activity relationships of 5-bromo-thiazole derivatives to optimize their potency and selectivity for these targets. Further investigations into their efficacy in preclinical in vivo models are warranted to translate the promising in vitro findings into tangible therapeutic benefits. Additionally, exploring the potential of this versatile scaffold in other therapeutic areas, such as neurodegenerative and infectious diseases, could unveil new and exciting avenues for drug discovery.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Available from: [Link].

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. National Institutes of Health. Available from: [Link].

  • Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link].

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. PMC. Available from: [Link].

  • (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... ResearchGate. Available from: [Link].

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. Available from: [Link].

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available from: [Link].

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available from: [Link].

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available from: [Link].

  • (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. Available from: [Link].

  • HTRF ® Kinase Assay Protocol. ResearchGate. Available from: [Link].

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available from: [Link].

  • LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific. Available from: [Link].

  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC. Available from: [Link].

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available from: [Link].

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link].

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. Available from: [Link].

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. Available from: [Link].

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available from: [Link].

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI. Available from: [Link].

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. Available from: [Link].

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. Available from: [Link].

  • Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. JoVE. Available from: [Link].

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available from: [Link].

  • Molecular docking studies of new thiazolidin‑4‑one derivatives as combretastatin A4 analogues. Pharmakeftiki. Available from: [Link].

  • Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. PMC. Available from: [Link].

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available from: [Link].

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Available from: [Link].

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. Available from: [Link].

  • Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. Available from: [Link].

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available from: [Link].

  • EMD Millipore Protein Blotting Handbook Guide. Fisher Scientific. Available from: [Link].

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. World Journal of Advanced Research and Reviews. Available from: [Link].

  • New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. PubMed. Available from: [Link].

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. Available from: [Link].

  • Molecular Docking Studies of Tubulin Inhibitors. Scribd. Available from: [Link].

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. Available from: [Link].

Sources

An In-depth Technical Guide to Preliminary Cytotoxicity Screening of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel thiazole compounds. It emphasizes methodological rigor, data-driven decision-making, and a deep understanding of the underlying biological principles.

Introduction: The Therapeutic Promise of Thiazole Compounds

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] In the realm of oncology, thiazole-containing compounds have demonstrated the ability to induce apoptosis, disrupt tubulin assembly, and inhibit critical signaling pathways such as NF-κB, mTOR, and PI3K/Akt, making them promising candidates for novel cancer therapeutics.[3]

The initial step in evaluating the potential of these novel thiazole derivatives is a robust and reliable preliminary cytotoxicity screening. This process is designed to assess the concentration-dependent toxicity of a compound towards cancer cells, providing essential data to guide further preclinical development. A frequent objective of these screens is to determine the IC50 value, which is the concentration of a drug required to inhibit a biological process by 50%.[4]

Strategic Planning for Cytotoxicity Screening

A well-designed cytotoxicity screening cascade is paramount for generating reproducible and meaningful data. The experimental design should be guided by the specific research question and the nature of the thiazole compounds being investigated.

Rationale-Driven Selection of Cancer Cell Lines

The choice of cancer cell lines is a critical determinant of the relevance of the cytotoxicity data. It is advisable to select cell lines that align with the intended therapeutic target of the novel thiazole compounds.[5][6] For instance, if the compounds are designed to target breast cancer, a panel of well-characterized breast cancer cell lines, such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), should be employed.[2][7] Using a panel of cell lines rather than a single one provides a broader understanding of the compound's activity and potential selectivity.[6] Consideration of the genomic and phenotypic characteristics of the cell lines is crucial for a clinically relevant structure-activity analysis.[5]

Table 1: Example Panel of Cancer Cell Lines for Initial Screening

Cancer TypeCell LineKey Characteristics
Breast CancerMCF-7Estrogen Receptor (ER)+, Progesterone Receptor (PR)+
Breast CancerMDA-MB-231Triple-Negative (ER-, PR-, HER2-)
Lung CancerA549Non-small cell lung carcinoma
Prostate CancerPC-3Androgen-independent
Hepatocellular CarcinomaHepG2Well-differentiated

It is also beneficial to include a non-cancerous cell line, such as human dermal fibroblasts (HDFs), to assess the general cytotoxicity and potential for off-target effects.[8][9]

Compound Preparation and Concentration Range Selection

Proper handling and preparation of the novel thiazole compounds are essential for accurate results. Compounds should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution.[10] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10][11]

A broad range of compound concentrations should be tested to generate a complete dose-response curve. A common starting point is a serial dilution, often in a logarithmic or semi-logarithmic manner (e.g., 0.01, 0.1, 1, 10, 100 µM). This range allows for the determination of the IC50 value and an assessment of the steepness of the dose-response curve.

Core Cytotoxicity Assays: A Multi-Parametric Approach

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-parametric approach, employing assays that measure different cellular endpoints, is highly recommended.

Metabolic Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is often used as an indicator of cell viability.[9][12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).[13]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel thiazole compounds and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 490-570 nm.[13]

Cell Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage. The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.[15]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment in a 96-well plate.

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[16]

  • Incubation: Incubate the plate at room temperature for a specified time (usually 30 minutes), protected from light.[16]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[16]

Unveiling the Mechanism of Cell Death: Apoptosis Assays

To gain deeper insights into how the thiazole compounds induce cell death, it is crucial to perform assays that can distinguish between apoptosis (programmed cell death) and necrosis.[17][18] Many anticancer drugs are designed to kill cancer cells by inducing apoptosis.[19]

Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction.[17] These assays often utilize a fluorogenic or colorimetric substrate that is cleaved by the active caspase, producing a detectable signal.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

Calculating Percentage of Cell Viability and Cytotoxicity

For the MTT assay, the percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:

  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

For the LDH assay, the percentage of cytotoxicity is calculated based on a low control (spontaneous LDH release) and a high control (maximum LDH release induced by a lysis buffer):

  • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Determining the IC50 Value

The IC50 value is a critical parameter for quantifying the potency of a cytotoxic compound.[4] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[20] Various software programs, such as GraphPad Prism or even Microsoft Excel with appropriate add-ins, can be used for this analysis.[21][22]

Table 2: Example IC50 Data for a Novel Thiazole Compound

Cell LineIC50 (µM)
MCF-75.2 ± 0.6
MDA-MB-2312.8 ± 0.4
A54910.5 ± 1.2
HDF> 50

Visualizing the Experimental Workflow and Potential Mechanisms

Diagrams are powerful tools for illustrating complex experimental processes and biological pathways.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Thiazole_Compounds Novel Thiazole Compounds Compound_Treatment Compound Treatment (Dose-Response) Thiazole_Compounds->Compound_Treatment Cell_Lines Select Cancer & Non-Cancer Cell Lines Cell_Seeding Cell Seeding (96-well plates) Cell_Lines->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assays (Mechanism of Death) Incubation->Apoptosis_Assay Data_Normalization Data Normalization (% Viability / Cytotoxicity) MTT_Assay->Data_Normalization LDH_Assay->Data_Normalization Apoptosis_Assay->Data_Normalization IC50_Calculation IC50 Calculation (Dose-Response Curves) Data_Normalization->IC50_Calculation Hit_Selection Hit Compound Selection IC50_Calculation->Hit_Selection

Caption: Workflow for Preliminary Cytotoxicity Screening.

Potential Signaling Pathway for Thiazole-Induced Apoptosis

Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade Thiazole Novel Thiazole Compound Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Inhibition Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Thiazole-Induced Mitochondrial Apoptosis Pathway.

Troubleshooting Common Issues in Cytotoxicity Assays

Even with well-defined protocols, unexpected results can occur. A systematic approach to troubleshooting is essential for maintaining data integrity.

Table 3: Common Problems and Solutions in Cytotoxicity Assays

ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wellsInconsistent cell seeding, pipetting errors, edge effects.[10][23]Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile media.[24]
Low absorbance valuesInsufficient cell number, incorrect wavelength, reagent instability.[10][23]Optimize cell seeding density.[10] Verify the plate reader settings. Check the expiration date and storage conditions of assay reagents.
High background signalContamination (microbial or chemical), high spontaneous cell death.Use aseptic techniques. Test the culture medium for background absorbance. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Compound precipitationPoor solubility of the thiazole compound in the culture medium.[10]Check the solubility of the compound. Use a co-solvent if necessary, ensuring the final concentration is non-toxic to the cells.[10]

Conclusion: Paving the Way for Further Drug Development

The preliminary cytotoxicity screening of novel thiazole compounds is a foundational step in the drug discovery pipeline. By employing a multi-parametric assay strategy, adhering to rigorous experimental protocols, and performing thoughtful data analysis, researchers can confidently identify promising lead compounds for further investigation. The insights gained from these initial screens, particularly regarding potency (IC50) and mechanism of cell death, are invaluable for making informed decisions about which candidates to advance toward more complex preclinical models and ultimately, clinical trials.

References

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE Technologies. [Link]

  • Apoptosis assays for quantifying the bioactivity of anticancer drug products. (2010). PubMed. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (n.d.). PubMed Central. [Link]

  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (2018). PubMed. [Link]

  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PubMed Central. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... (n.d.). ResearchGate. [Link]

  • (PDF) Thiazoles as potent anticancer agents: A review. (2018). ResearchGate. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. [Link]

  • Apoptosis – what assay should I use? (2025). BMG Labtech. [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]

  • What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024). ACS Omega. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PubMed Central. [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Choosing an Apoptosis Detection Assay. (2021). Biocompare. [Link]

  • Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (n.d.). ResearchGate. [Link]

  • LDH Cytotoxicity Assay Kit. (n.d.). OZ Biosciences. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (n.d.). Semantic Scholar. [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. (n.d.). Creative Diagnostics. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]

  • How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Assessing how in vitro assay types predict in vivo toxicology data. (2021). PubMed. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-Arylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylthiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently functionalized with bromine to modulate its physicochemical and biological properties.[1] The precise determination of the substitution pattern is paramount for establishing structure-activity relationships (SAR) and ensuring the novelty and viability of chemical entities. This guide provides a comprehensive, experience-driven approach to the unequivocal structure elucidation of 5-bromo-2-arylthiazole derivatives. We will move beyond a simple recitation of techniques to detail an integrated strategy, explaining the causal logic behind the application of Mass Spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. Furthermore, we will discuss how regioselective synthesis provides an orthogonal method of structural validation, creating a self-validating system for confident characterization.

Introduction: The "Why" of Positional Isomerism

In the synthesis of substituted thiazoles, the potential for forming multiple regioisomers is a common challenge. For a brominated 2-arylthiazole, the bromine could theoretically be at the C-4 or C-5 position. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and flawed intellectual property claims. Therefore, a robust, multi-technique approach is not merely academic but a critical component of the drug discovery and development process. This guide focuses on establishing the 5-bromo substitution pattern, a common outcome of direct bromination of 2-arylthiazoles.

The Integrated Elucidation Workflow

A confident structural assignment is rarely achieved with a single technique. Instead, it is the synergistic convergence of data from multiple orthogonal methods that provides irrefutable proof. The logical flow of analysis typically follows a path from confirmation of elemental composition to the detailed mapping of the molecular framework.

G cluster_0 Initial Checks cluster_1 1D NMR Core Analysis cluster_2 2D NMR Connectivity Mapping cluster_3 Ultimate Confirmation MS Mass Spectrometry (Confirm Mass & Bromine Presence) HNMR 1H NMR (Proton Environment) MS->HNMR Provides M.W. CNMR 13C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Bonds) HNMR->HSQC Assigns Protons CNMR->HSQC Assigns Carbons HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC Confirms 1-bond correlations XRAY X-Ray Crystallography (Unambiguous 3D Structure) HMBC->XRAY Establishes key aryl-thiazole link. If ambiguity remains... SYN Regioselective Synthesis (Orthogonal Proof) HMBC->SYN Establishes key aryl-thiazole link. If crystals fail...

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Indispensable Clue

Mass spectrometry (MS) serves as the initial checkpoint. Its primary role is not to define the substitution pattern but to confirm the molecular weight and, crucially, the presence of bromine.

Expert Insight: The most telling feature for a bromine-containing compound is its isotopic pattern. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[2][3] This results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[2][4] The observation of this 1:1 doublet is a definitive indicator of a monobrominated compound.[4][5]

FeatureObservationImplication
Molecular Ion (M⁺) Peak corresponding to the calculated molecular weight (using ⁷⁹Br).Confirms the expected molecular formula.
Isotopic Pattern An M+2 peak of nearly equal intensity to the M⁺ peak.Unequivocally confirms the presence of one bromine atom.[4]

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~0.1 mg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) for polar molecules or Atmospheric Pressure Chemical Ionization (APCI) for less polar ones. Positive ion mode is typical.

  • Analysis: Acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Verification: Confirm that the measured mass is within 5 ppm of the calculated mass for the molecular formula CₓHᵧN₁S₁Br₁Ar. Check for the characteristic M⁺/M+2 doublet with ~1:1 intensity.[2]

NMR Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each atom. For 5-bromo-2-arylthiazoles, a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential.[6]

¹H NMR: The Proton Signature

The key diagnostic signal in the ¹H NMR spectrum is the proton on the thiazole ring.

  • 5-Bromo Isomer: The only proton on the thiazole ring is at the C-4 position (H-4). This proton appears as a clean singlet , typically in the range of δ 7.5-8.2 ppm . Its singlet nature is due to the absence of adjacent protons (protons on the aryl ring are too far away to cause splitting).

  • 4-Bromo Isomer (for comparison): The thiazole proton would be at C-5 (H-5). This proton would also be a singlet but would likely appear at a slightly different chemical shift.

¹³C NMR and DEPT: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon skeleton. The key is to identify the three carbons of the thiazole ring.

  • C-2 (Aryl-substituted): Typically found around δ 165-175 ppm .

  • C-4: The carbon bearing the H-4 proton. Expected around δ 115-125 ppm .

  • C-5 (Bromo-substituted): This carbon is directly attached to bromine, which shields it. It is typically found significantly upfield, around δ 105-115 ppm .

A DEPT-135 experiment can be used to confirm these assignments. In a DEPT-135 spectrum, CH carbons (like C-4) will appear as positive peaks, while CH₂ carbons are negative and quaternary carbons (like C-2 and C-5) are absent.

2D NMR: Connecting the Dots

While 1D NMR provides strong evidence, 2D NMR experiments provide definitive proof of connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[7] It serves as a self-validating check.

  • Expected Correlation: A cross-peak will be observed between the thiazole proton singlet (H-4) and the upfield thiazole carbon (C-4). This confirms the proton's location.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific problem. It shows correlations between protons and carbons over 2 or 3 bonds.[7][8] The key correlation to look for is between the protons on the aryl ring and the C-2 carbon of the thiazole.

  • The Decisive Correlation: The ortho-protons of the 2-aryl ring (let's call them H-ortho) are three bonds away from the thiazole C-2. A clear cross-peak between H-ortho and C-2 in the HMBC spectrum unequivocally proves that the aryl ring is attached to C-2. This, combined with the evidence for the 5-bromo substitution from the ¹H and ¹³C data, solidifies the overall structure.

Caption: Key HMBC correlations for structural proof.

Protocol: Standard NMR Experiment Suite

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift and multiplicity of the thiazole proton.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Note the chemical shifts of the three thiazole carbons.

  • HSQC: Run a standard gradient-selected HSQC experiment optimized for a ¹J(CH) of ~145 Hz.

  • HMBC: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz.

  • Analysis: Use software to assign all peaks and identify the key correlations outlined above.

X-Ray Crystallography: The Gold Standard

When a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the molecule.[9][10][11] This technique is considered the ultimate proof of structure, confirming not only connectivity but also bond lengths, bond angles, and solid-state conformation.[10][12]

Expert Insight: X-ray crystallography is particularly valuable when NMR data is ambiguous (e.g., due to signal overlap or complex substitution patterns on the aryl ring) or when a completely novel synthetic route is employed where the regiochemical outcome is uncertain.[6][9]

Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Slowly evaporate a solution of the pure compound in a suitable solvent system (e.g., dichloromethane/hexane, ethyl acetate/heptane). Other methods include slow cooling or vapor diffusion.

  • Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα).

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using standard software packages (e.g., SHELX). The resulting electron density map will reveal the positions of all non-hydrogen atoms, confirming the 5-bromo-2-aryl connectivity.

Orthogonal Validation: Regioselective Synthesis

The structure can be further validated by employing a synthetic route known to produce the desired regioisomer exclusively. The Hantzsch thiazole synthesis is a classic and reliable method for producing 2,5-disubstituted thiazoles.[13][14][15][16]

The Hantzsch Synthesis Logic: The reaction proceeds by condensing a thioamide with an α-haloketone.[14][16] To synthesize a 5-bromo-2-arylthiazole, one would react an aryl-thioamide with a bromo-substituted α-haloketone, such as 1,3-dibromoacetone. The regiochemistry is controlled by the starting materials, providing strong evidence that the observed product has the intended 2,5-disubstitution pattern.[13][14]

If a compound produced by a non-selective method (e.g., direct bromination of a 2-arylthiazole) has identical spectroscopic data to a compound produced via a regioselective Hantzsch synthesis, the structural assignment is confirmed with an extremely high degree of confidence.

Conclusion

The structure elucidation of 5-bromo-2-arylthiazole derivatives is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Mass spectrometry provides the initial confirmation of elemental composition, particularly the presence of bromine. A detailed analysis of 1D and 2D NMR spectra then maps the molecular framework, with the HMBC experiment being particularly crucial for confirming the connectivity between the aryl and thiazole rings. For ultimate, unambiguous proof, single-crystal X-ray crystallography stands as the gold standard. Finally, validating the structure through a known, regioselective synthesis provides a powerful orthogonal confirmation. By following this integrated and self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug development and materials science research.

References

  • Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. PMC. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC - NIH. Available at: [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. PubMed. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]

  • Rapid Determination of Polymer Stereoregularity Using Band-Selective 2D HSQC. PubMed. Available at: [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PMC - NIH. Available at: [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Available at: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available at: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available at: [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

  • Synthesis of 2,5‐disubstituted thiazoles. ResearchGate. Available at: [Link]

  • An efficient, one-pot, regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles under solvent-free conditions. ResearchGate. Available at: [Link]

  • Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

  • General procedure for the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. Available at: [Link]

  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, structure elucidation and DFT studies of new thiadiazoles. Academic Journals. Available at: [Link]

  • (PDF) Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Available at: [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]

  • X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Semantic Scholar. Available at: [Link]

  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic protocol is designed to be robust and reproducible, drawing upon established chemical principles. This guide offers a detailed, step-by-step methodology, accompanied by in-depth explanations of the chemical rationale behind each procedural choice, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of synthetic and medicinal chemistry research. The target molecule, this compound, incorporates several key structural features: a 2-arylthiazole moiety, a carboxylic acid group at the 4-position, and a bromine atom at the 5-position. These functional groups provide handles for further chemical modification and are expected to influence the molecule's biological profile. This protocol outlines a reliable three-step synthesis to obtain this valuable compound.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence, beginning with the construction of the thiazole ring via the Hantzsch thiazole synthesis, followed by regioselective bromination, and concluding with saponification to yield the final carboxylic acid.

Synthetic Pathway 4-chlorobenzonitrile 4-chlorobenzonitrile 4-chlorothiobenzamide 4-chlorothiobenzamide 4-chlorobenzonitrile->4-chlorothiobenzamide Step 1a: Thionation NaSH, MgCl2 NaSH, MgCl2 Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate 4-chlorothiobenzamide->Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate Step 1b: Cyclization Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate Hantzsch Synthesis Hantzsch Synthesis Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate->Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate Step 2: Bromination NBS NBS Bromination Bromination This compound This compound Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate->this compound Step 3: Hydrolysis NaOH, EtOH/H2O NaOH, EtOH/H2O Saponification Saponification

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

Protocol for the Synthesis of 4-Chlorothiobenzamide

The synthesis of the key thioamide intermediate is achieved by the reaction of 4-chlorobenzonitrile with a sulfur source.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-ChlorobenzonitrileReagentSigma-Aldrich
Sodium Hydrosulfide Hydrate (NaSH·xH₂O)TechnicalAlfa Aesar
Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)ACS ReagentFisher Scientific
Dimethylformamide (DMF)AnhydrousAcros Organics
Deionized Water--
Diethyl EtherACS ReagentVWR

Experimental Protocol:

  • To a stirred solution of 4-chlorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium hydrosulfide hydrate (1.5 eq) and magnesium chloride hexahydrate (1.5 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • A yellow precipitate of 4-chlorothiobenzamide will form.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-chlorothiobenzamide.

Causality and Insights:

The use of magnesium chloride facilitates the reaction by acting as a Lewis acid, activating the nitrile group towards nucleophilic attack by the hydrosulfide ion.[1] This method provides a reliable route to the thioamide, which is a crucial building block for the subsequent Hantzsch thiazole synthesis.

Part 2: Synthesis of Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (Intermediate 1)

The core thiazole ring is constructed using the Hantzsch thiazole synthesis, a classic and efficient method for forming this heterocyclic system.[2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.

Hantzsch Thiazole Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-ChlorothiobenzamideSynthesized in Part 1.1-
Ethyl 2-chloroacetoacetate≥97%TCI
EthanolAnhydrousDecon Labs
Triethylamine≥99%Sigma-Aldrich

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiobenzamide (1.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl 2-chloroacetoacetate (1.1 eq).

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield pure ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate.

Causality and Insights:

The Hantzsch synthesis proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halo-ester, followed by cyclization and dehydration to form the aromatic thiazole ring. Triethylamine acts as a base to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards product formation.

Part 3: Synthesis of Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate (Intermediate 2)

The bromination of the thiazole ring is regioselectively achieved at the 5-position, which is activated for electrophilic substitution. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.[3][4]

Bromination Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-(4-chlorophenyl)thiazole-4-carboxylateSynthesized in Part 2.1-
N-Bromosuccinimide (NBS)≥98%Acros Organics
Carbon Tetrachloride (CCl₄) or AcetonitrileAnhydrousFisher Scientific
Benzoyl Peroxide (BPO) (optional, radical initiator)ReagentSigma-Aldrich

Experimental Protocol:

  • Dissolve ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in anhydrous carbon tetrachloride or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 eq) to the solution.

  • Optionally, a catalytic amount of benzoyl peroxide can be added to initiate the reaction.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate.

Causality and Insights:

The C5 position of the 2-arylthiazole-4-carboxylate is electron-rich and thus susceptible to electrophilic attack. NBS provides a source of electrophilic bromine for this substitution. The reaction can proceed via an electrophilic aromatic substitution mechanism.

Part 4: Synthesis of this compound (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction carried out under basic conditions.[5][6]

Saponification Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylateSynthesized in Part 3.1-
Sodium Hydroxide (NaOH)ACS ReagentVWR
Ethanol95%Decon Labs
Deionized Water--
Hydrochloric Acid (HCl)ConcentratedFisher Scientific

Experimental Protocol:

  • Suspend ethyl 5-bromo-2-(4-chlorophenyl)thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Causality and Insights:

The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to give the carboxylate salt and ethanol. Acidification in the final step protonates the carboxylate to yield the desired carboxylic acid.[5]

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final product should also be determined and compared with literature values if available.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 4-Chlorobenzonitrile and its derivatives are toxic; avoid inhalation and skin contact.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions. Acetonitrile is a less toxic alternative.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

References

  • Gundala, T. R., Godugu, K., & Nallagondu, C. G. R. (2017). Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach. Journal of the Chinese Chemical Society, 64(10), 1171-1178. Available at: [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. Available at: [Link]

  • Akhtar, T., et al. (2009). 4-Chlorobenzothioamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o573. Available at: [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Google Patents. (2021). A kind of continuous device and method for industrial production of ethyl 4-chloroacetoacetate.
  • Google Patents. (2013). Production process for preparing chlorobenzonitrile through ammoxidation.
  • Gundala, T. R., Godugu, K., & Nallagondu, C. G. R. (2017). Citric Acid-catalyzed Synthesis of 2,4-Disubstituted Thiazoles from Ketones via C-Br, C-S, and C-N Bond Formations in One Pot: A Green Approach. ResearchGate. Available at: [Link]

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. PubMed. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chlorobenzonitrile. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 4-chloroacetoacetate. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4460. Available at: [Link]

  • Anshul Specialty Molecules. (n.d.). 4-Chlorobenzonitrile. Available at: [Link]

  • Chiba, T., Sato, H., & Kato, T. (1984). REACTION OF HALOACETOACETATE WITH L-CYSTEINE ETHYL ESTER-SYNTHESIS OF 1,4-THIAZINE DERIVATIVES. Chemical & Pharmaceutical Bulletin, 32(10), 3956-3961. Available at: [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Available at: [Link]

  • Google Patents. (2019). Synthesis method of o-chlorobenzonitrile.
  • Scribd. (n.d.). Saponification of Ethyl Acetate Experiment. Available at: [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Hantzsch Thiazole Synthesis of 2,4,5-Trisubstituted Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring system, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Compounds bearing the 2,4,5-trisubstituted thiazole motif are particularly noteworthy, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and antibacterial properties.[1] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a fundamental and highly versatile method for the construction of these valuable heterocyclic compounds.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing 2,4,5-trisubstituted thiazoles via the Hantzsch reaction and its modern variations.

Reaction Mechanism and Core Principles

The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide.[2][3] The reaction proceeds through a well-established mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[2][3] The aromaticity of the final product serves as a thermodynamic driving force for the reaction.[2]

To achieve a 2,4,5-trisubstituted thiazole, the choice of starting materials is critical. The substituents at the 2, 4, and 5 positions of the final product are determined by the R-groups on the thioamide and the α-haloketone.

  • R2-substituent: Derived from the thioamide.

  • R4 and R5-substituents: Derived from the α-haloketone.

Experimental Workflow Overview

The general workflow for the Hantzsch synthesis of 2,4,5-trisubstituted thiazoles can be visualized as a sequence of key stages, from reactant selection to final product characterization.

Hantzsch Thiazole Synthesis Workflow Experimental Workflow for 2,4,5-Trisubstituted Thiazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Selection Reactant Selection (α-haloketone & thioamide) Solvent_Catalyst_Choice Solvent & Catalyst Selection Reactant_Selection->Solvent_Catalyst_Choice Reaction_Setup Reaction Setup Solvent_Catalyst_Choice->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Workup Work-up (e.g., Neutralization, Extraction) Monitoring->Workup Purification Purification (Filtration, Recrystallization, or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: A generalized workflow for the synthesis of 2,4,5-trisubstituted thiazoles.

Detailed Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis (Conventional Heating)

This protocol describes a standard procedure for the synthesis of a 2,4,5-trisubstituted thiazole using conventional heating.

Rationale: This method is robust, requires standard laboratory equipment, and is suitable for a wide range of substrates. The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and intermediates.

Step-by-Step Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thioamide (1.0 eq.) in a suitable solvent such as absolute ethanol (5-10 mL per mmol of thioamide).

  • Addition of α-Haloketone: To the stirred solution, add the corresponding α-haloketone (1.0 eq.).

  • Reaction Heating: Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and maintain this temperature for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up:

    • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate, to neutralize the hydrohalic acid formed during the reaction. This will often cause the thiazole product to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.

    • If no precipitate forms, or for further purification, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures).

    • Alternatively, for non-crystalline products or to remove persistent impurities, purification by column chromatography on silica gel is effective.[4]

  • Characterization: Confirm the structure and purity of the final 2,4,5-trisubstituted thiazole using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol outlines a modern, rapid, and efficient method for the synthesis of 2,4,5-trisubstituted thiazoles using microwave irradiation.

Rationale: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles.[5] This is due to efficient and uniform heating of the reaction mixture. This method is particularly advantageous for high-throughput synthesis and library generation.

Step-by-Step Procedure:

  • Reactant Preparation: In a specialized microwave reaction vessel equipped with a magnetic stirrer, combine the substituted thioamide (1.0 eq.) and the α-haloketone (1.0 eq.).

  • Solvent Addition: Add a suitable microwave-absorbing solvent, such as methanol, ethanol, or DMF (typically 2-5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a short duration (e.g., 10-30 minutes).[6] The reaction should be performed under a pressure of approximately 250 psi.[6]

  • Reaction Work-up:

    • After the irradiation is complete, cool the vessel to room temperature.

    • Transfer the reaction mixture to a larger flask and proceed with a similar work-up as described in Protocol 1 (neutralization, precipitation/extraction).

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

  • Characterization: Characterize the purified product using spectroscopic methods.

Protocol 3: One-Pot, Multi-Component Synthesis

This protocol details a highly efficient one-pot synthesis of 2,4,5-trisubstituted thiazoles, often employing a catalyst to facilitate the reaction.[7][8][9]

Rationale: Multi-component reactions are highly atom-economical and streamline the synthetic process by combining multiple steps in a single pot, reducing waste and saving time. The use of a catalyst can enhance reaction rates and yields under milder conditions.

Step-by-Step Procedure:

  • Reactant and Catalyst Mixture: In a round-bottom flask, combine the α-haloketone (1.0 eq.), the thioamide (1.0 eq.), and a third component that will introduce the R5 substituent (e.g., a substituted benzaldehyde) (1.0 eq.).[7]

  • Catalyst and Solvent Addition: Add the chosen catalyst (e.g., silica-supported tungstosilisic acid) and a suitable solvent (e.g., an ethanol/water mixture).[7]

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., reflux) for the required time, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture. If a solid catalyst is used, it can often be recovered by filtration for reuse.[7]

    • Proceed with the standard work-up procedure of neutralization and extraction or precipitation.

    • Purify the product by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized 2,4,5-trisubstituted thiazole by spectroscopic analysis.

Data Presentation: Exemplary Syntheses

The following table summarizes representative examples of 2,4,5-trisubstituted thiazoles synthesized via Hantzsch-type reactions, showcasing the versatility of the methodology.

R²-SubstituentR⁴-SubstituentR⁵-SubstituentMethodConditionsYield (%)Reference
Phenylamino6-phenylimidazo[2,1-b]thiazol-5-ylHMicrowaveMethanol, 90°C, 30 min95[6]
Amino4-Hydroxyphenyl3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)Conventional HeatingEthanol/Water, Reflux87[7]
PhenylMethylEsterLawesson's ReagentToluene, RefluxHigh[10]
AminoArylHSolvent-freeGrindingHigh[11]

Visualization of the Hantzsch Thiazole Synthesis Mechanism

The following diagram illustrates the key steps in the formation of a 2,4,5-trisubstituted thiazole via the Hantzsch synthesis.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis has proven to be a robust and adaptable method for the preparation of 2,4,5-trisubstituted thiazoles for over a century. The development of modern techniques such as microwave-assisted synthesis and one-pot, multi-component reactions has further enhanced its efficiency and applicability, aligning with the principles of green chemistry. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these experimental procedures is crucial for the rational design and synthesis of novel thiazole-based therapeutic agents. Future advancements in this field will likely focus on the development of even more efficient catalytic systems, the expansion of the substrate scope, and the application of flow chemistry for continuous manufacturing processes.

References

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • de Paiva, A. C., et al. (2018). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 23(11), 2889. [Link]

  • Nayak, S., & Gaonkar, S. L. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. RASĀYAN Journal of Chemistry, 15(1), 310-315.
  • Ghidini, E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(5), 1198. [Link]

  • Ben-Nakhi, M., et al. (2021). One-Pot Synthesis of New 2,4,5-Trisubstituted 1,3-Thiazoles and 1,3-Selenazoles. Molecules, 26(16), 4983.
  • Kumar, R., et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry. [Link]

  • Gawande, G. S., et al. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. International Journal of Organic Chemistry, 4, 358-363.
  • Ismail, M. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1786.
  • ResearchGate. (n.d.). Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. [Link]

  • Kumar, A., et al. (2013). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 78(15), 7574–7583.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Grygorenko, O. O., et al. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • Zare, A., et al. (2020). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Advances, 10(49), 29363-29370.
  • Le-Deygen, I., et al. (2023). 2H-Thiazolo[4,5-d][2][4][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Organic & Biomolecular Chemistry, 21(34), 6901-6905.

  • Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]

  • Sci-Hub. (n.d.). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. [Link]

  • Hu, Y., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2494–2497.
  • Zhang, D., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 27(36), 6138-6161. [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Cerdán, S., et al. (2017). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 7(57), 35987-35994.
  • ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link]

Sources

Application Note: A Practical Guide to Evaluating 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid as a potential kinase inhibitor. While the thiazole scaffold is a privileged structure in many known kinase inhibitors, the specific activity of this particular compound is not yet extensively documented in publicly available literature.[1][2][3] This application note, therefore, offers a strategic framework and detailed protocols for researchers to systematically evaluate its inhibitory potential against protein kinases, determine its potency and selectivity, and assess its preliminary cellular activity. We will proceed from the foundational hypothesis that, based on its structural motifs, this compound warrants investigation as a kinase inhibitor.

Introduction: The Rationale for Investigation

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer. The thiazole ring is a key heterocyclic motif found in numerous FDA-approved drugs and clinical candidates that target the ATP-binding site of various kinases.[2][3] Derivatives of thiazole and thiazole-carboxylic acid have shown inhibitory activity against a range of kinases, including serine/threonine kinases like Protein Kinase CK2 (CK2) and Rho-associated kinase (ROCK), as well as tyrosine kinases such as EGFR and c-Met.[1][2][4][5][6]

This compound (herein referred to as Compound X) incorporates several features that make it an intriguing candidate for a kinase inhibitor:

  • A Thiazole Core: Provides a rigid scaffold for orienting substituents to interact with the kinase active site.[2]

  • A Carboxylic Acid Group: Can act as a key hydrogen bond donor or acceptor, potentially interacting with hinge region residues in the ATP-binding pocket.

  • A 4-chlorophenyl Group: This moiety can engage in hydrophobic and van der Waals interactions within the kinase active site.

  • A Bromo Substituent: Can modulate the electronic properties of the thiazole ring and potentially form halogen bonds.

Given these features, a systematic evaluation of Compound X's kinase inhibitory activity is a logical and promising avenue of research.

Initial Characterization and Preparation of Compound X

Prior to biological evaluation, it is crucial to ensure the purity and proper preparation of Compound X.

Table 1: Physicochemical Properties of Compound X
PropertyValueSource
CAS Number52041-97-1[7][8]
Molecular FormulaC10H5BrClNO2S[7][8]
Molecular Weight318.57 g/mol [7][8]
Purity≥96% (recommended)[7]
AppearancePale yellow solid (typical)[9]
Storage2-8°C, sealed in a dry environment[8]
Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh out a precise amount of Compound X (e.g., 5 mg) using an analytical balance.

  • Solubilization: Based on its structure, Compound X is predicted to be soluble in organic solvents. Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Rationale: DMSO is a standard solvent for kinase inhibitor screening as it is compatible with most assay formats at low final concentrations (typically ≤1%).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions from the stock solution in the appropriate assay buffer or cell culture medium.

In Vitro Kinase Inhibition Assays: The First Line of Inquiry

The initial step in characterizing Compound X is to determine if it can inhibit the activity of a protein kinase in a cell-free system. A radioactive assay using ³²P-ATP is a classic and robust method, though non-radioactive alternatives (e.g., ADP-Glo™, Z'-LYTE™) are also widely used and offer higher throughput and reduced regulatory burden.

Hypothesized Initial Target: Protein Kinase CK2

Derivatives of 1,3-thiazole-5-carboxylic acid have been identified as inhibitors of Protein Kinase CK2.[1][4] Therefore, CK2 represents a logical starting point for screening Compound X.

Protocol 2: In Vitro Kinase Inhibition Assay for CK2 (Radioactive Format)

This protocol is a representative example. Specific conditions may need to be optimized for other kinases.

  • Assay Buffer Preparation: Prepare a suitable kinase assay buffer. For CK2, a typical buffer is 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 mM NaCl.

  • Reagent Preparation:

    • CK2 Enzyme: Dilute recombinant human CK2 to the desired working concentration in assay buffer.

    • Substrate: Prepare a working solution of a specific CK2 peptide substrate (e.g., RRRADDSDDDDD) in assay buffer.

    • ATP Mix: Prepare a solution of "cold" ATP and [γ-³²P]ATP in assay buffer. The final ATP concentration should be at or near the Kₘ for the kinase to accurately determine IC₅₀ values.

    • Compound X Dilutions: Prepare a serial dilution of Compound X in assay buffer containing a constant percentage of DMSO.

  • Assay Plate Setup:

    • Add 10 µL of the serially diluted Compound X or vehicle (DMSO) control to the wells of a 96-well plate.

    • Add 20 µL of the CK2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 20 µL of the ATP/substrate mix to each well to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 25 µL of 75 mM phosphoric acid to each well.

  • Separation and Detection:

    • Spot 25 µL of the reaction mixture from each well onto P81 phosphocellulose paper.

    • Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Rinse the paper with acetone and let it air dry.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of Compound X relative to the vehicle (DMSO) control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_cmpd Prepare Compound X Dilutions add_cmpd Add Compound X to Plate prep_cmpd->add_cmpd prep_enz Prepare Kinase Solution add_enz Add Kinase & Pre-incubate prep_enz->add_enz prep_sub Prepare Substrate/ATP Mix start_rxn Add Substrate/ATP to Start prep_sub->start_rxn add_cmpd->add_enz add_enz->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn spot Spot onto P81 Paper stop_rxn->spot wash Wash Unincorporated ATP spot->wash count Scintillation Counting wash->count analyze Calculate % Inhibition & IC50 count->analyze

Caption: Workflow for an in vitro radioactive kinase assay.

Cellular Assays: Assessing Biological Activity

A potent inhibitor in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, efflux, or off-target effects. Therefore, cell-based assays are a critical next step.

Protocol 3: Cell Proliferation/Viability Assay

This protocol assesses the general cytotoxic or anti-proliferative effects of Compound X.

  • Cell Seeding: Seed a cancer cell line known to be dependent on the hypothesized kinase target (if known) or a panel of cell lines in 96-well plates at an appropriate density. Allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X. Include a vehicle (DMSO) control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTS or MTT assay.

    • Add the MTS/MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the vehicle control to determine the percent viability.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Table 2: Hypothetical Data Summary for Compound X
Assay TypeTarget/Cell LineEndpointResult
In Vitro Kinase AssayProtein Kinase CK2IC₅₀1.2 µM
In Vitro Kinase AssayKinase B (Counter-screen)IC₅₀> 50 µM
Cell ProliferationHCT116 (High CK2 activity)GI₅₀5.8 µM
Cell ProliferationNormal FibroblastsGI₅₀> 30 µM

This hypothetical data suggests that Compound X is a moderately potent and selective inhibitor of CK2 in a biochemical assay, with corresponding anti-proliferative effects in a relevant cancer cell line.

Mechanism of Action: Target Engagement and Downstream Effects

To confirm that the cellular effects of Compound X are due to the inhibition of the target kinase, it is essential to measure target engagement.

Signaling Pathway Visualization

G cluster_pathway Hypothetical CK2 Signaling CK2 CK2 Substrate Downstream Substrate (e.g., Akt, p53) CK2->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Active/Inactive) CellEffect Cellular Response (e.g., Proliferation, Survival) pSubstrate->CellEffect CompoundX Compound X CompoundX->CK2 Inhibition

Caption: Inhibition of a hypothetical CK2 signaling pathway.

Protocol 4: Western Blotting for Phospho-Substrate Levels
  • Cell Treatment: Treat cells with Compound X at various concentrations (e.g., 0.5x, 1x, 5x, 10x the GI₅₀) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate and a loading control (e.g., β-actin or GAPDH).

    • Use an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: A dose-dependent decrease in the level of the phosphorylated substrate, without a significant change in the total substrate level, provides strong evidence of target engagement in cells.

Conclusion and Future Directions

This application note has outlined a systematic approach to the initial evaluation of This compound as a novel kinase inhibitor. By following these protocols, researchers can:

  • Confirm its in vitro inhibitory activity against one or more kinases.

  • Determine its potency (IC₅₀) and selectivity.

  • Assess its anti-proliferative effects in cancer cell lines.

  • Verify its mechanism of action through target engagement studies.

Positive results from these initial studies would justify further investigation, including broader kinase profiling to better understand its selectivity, lead optimization to improve potency and drug-like properties, and in vivo studies to evaluate its efficacy in disease models.

References

  • Protopopov, M. V., et al. (2018). Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Current Enzyme Inhibition, 14(2), 152–159. Available at: [Link]

  • Li, T., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. Available at: [Link]

  • ChemSrc. (2022). This compound. Available at: [Link]

  • Bentham Science Publishers. (2018). Identification of 1,3-thiazole-5-carboxylic Acid Derivatives as Inhibitors of Protein Kinase CK2. Available at: [Link]

  • Ghate, M., et al. (2023). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. Journal of Biomolecular Structure and Dynamics, 41(15), 7316-7341. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. Available at: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4447-4460. Available at: [Link]

  • RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

  • PubChem. (n.d.). 4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. Available at: [Link]

  • Autechaux. (n.d.). This compound. Available at: [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to form a variety of non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[2][3] The compound 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid, hereafter referred to as Compound A, represents a promising scaffold for drug discovery, combining the established biological relevance of the thiazole core with specific substitutions that may confer novel or enhanced pharmacological activities.

These application notes provide a comprehensive guide for researchers and drug development professionals on the potential applications of Compound A. We will delve into its inferred biological activities based on the extensive literature on thiazole derivatives, and provide detailed, field-proven protocols for its evaluation as an inhibitor of bacterial virulence and as a potential anticancer agent.

Physicochemical Properties of this compound (Compound A)

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery.

PropertyValueSource
Molecular Formula C₁₀H₅BrClNO₂S[3]
Molecular Weight 318.57 g/mol [3]
CAS Number 52041-97-1[3]
Appearance Inquire with supplier[4]
Purity Typically ≥96.0%[4]
Storage Sealed in dry, 2-8°C[3]

Inferred Biological Activity and Rationale for Investigation

While specific biological data for Compound A is not extensively published, its structural features suggest several promising avenues for investigation:

  • Inhibition of Bacterial Virulence (Anti-Virulence): A significant body of research points to thiazole derivatives as potent inhibitors of bacterial communication systems, particularly quorum sensing (QS).[5] QS is a mechanism by which bacteria coordinate gene expression in a cell-density-dependent manner, regulating the production of virulence factors and biofilm formation.[6] By disrupting QS, anti-virulence agents can disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of antibiotic resistance. The structural motifs within Compound A are consistent with those found in other identified quorum sensing inhibitors (QSIs).

  • Anticancer Activity: Thiazole-containing compounds are present in several clinically used anticancer drugs, such as Dasatinib.[2] They have been shown to target various biological pathways implicated in cancer, including cell cycle regulation and receptor tyrosine kinases.[2][7] The substituted phenyl ring and the carboxylic acid moiety on the thiazole core of Compound A provide opportunities for interactions with various enzymatic targets within cancer cells.

  • Anti-inflammatory Potential: Chronic inflammation is a key factor in numerous diseases. Thiazole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[8][9] The carboxylic acid group in Compound A is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and could contribute to similar mechanisms of action.

Application I: Evaluation of Compound A as a Bacterial Virulence Inhibitor

This section provides a detailed workflow for assessing the potential of Compound A to inhibit bacterial virulence, with a focus on quorum sensing and biofilm formation.

Scientific Rationale

The primary objective is to determine if Compound A can disrupt bacterial communication and subsequent virulence factor production at sub-lethal concentrations. This distinguishes an anti-virulence agent from a traditional antibiotic.

Experimental Workflow

G cluster_0 Initial Screening cluster_1 Virulence Factor Inhibition cluster_2 Biofilm Inhibition A Minimal Inhibitory Concentration (MIC) Assay B Quorum Sensing Inhibition (QSI) Screen A->B Determine sub-MIC concentrations C Pigment Inhibition Assay (e.g., Violacein) B->C Confirm QSI activity D Enzyme Inhibition Assay (e.g., Protease, Elastase) B->D Quantify virulence factor reduction E Biofilm Formation Assay (Crystal Violet) C->E D->E Correlate with biofilm formation F Microscopy Analysis (Confocal/SEM) E->F Visualize biofilm architecture

Caption: Experimental workflow for evaluating Compound A as a bacterial virulence inhibitor.

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of Compound A that inhibits the visible growth of a specific bacterium. This is crucial for selecting sub-MIC concentrations for subsequent virulence assays.

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Chromobacterium violaceum ATCC 12472)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Compound A stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • In a 96-well plate, perform serial two-fold dilutions of Compound A in MHB. The final volume in each well should be 100 µL.

  • Add 10 µL of the bacterial suspension to each well.

  • Include a positive control (bacteria without Compound A) and a negative control (MHB without bacteria).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 18-24 hours.

  • The MIC is the lowest concentration of Compound A at which no visible bacterial growth is observed.[10]

Protocol 2: Quorum Sensing Inhibition - Violacein Inhibition Assay

Objective: To qualitatively and quantitatively assess the QSI activity of Compound A using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth

  • Compound A at sub-MIC concentrations

  • 96-well microtiter plates

Procedure:

  • Grow an overnight culture of C. violaceum in LB broth.

  • In a 96-well plate, add LB broth containing various sub-MIC concentrations of Compound A.

  • Inoculate each well with the overnight culture of C. violaceum.

  • Incubate the plate at 30°C for 24 hours.

  • Visually inspect for the inhibition of purple color formation.

  • For quantification, lyse the bacterial cells and extract the violacein pigment. Measure the absorbance at 585 nm.[11]

Protocol 3: Biofilm Inhibition Assay

Objective: To determine the effect of Compound A on the formation of bacterial biofilms.

Materials:

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other suitable medium

  • Compound A at sub-MIC concentrations

  • 96-well polystyrene microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Grow an overnight culture of the test bacterium.

  • In a 96-well plate, add media containing various sub-MIC concentrations of Compound A.

  • Inoculate each well with the bacterial culture.

  • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Carefully remove the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS).

  • Stain the adherent biofilm with crystal violet solution for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with 95% ethanol and measure the absorbance at 570 nm.[1]

Application II: Evaluation of Compound A as a Potential Anticancer Agent

This section outlines a standard workflow for screening Compound A for cytotoxic activity against human cancer cell lines.

Scientific Rationale

The initial step in evaluating a compound's anticancer potential is to assess its ability to inhibit the proliferation of cancer cells in vitro. This provides a basis for further mechanistic studies.

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity cluster_1 Mechanism of Action cluster_2 Target Identification (Optional) A Cell Viability Assay (e.g., MTT, SRB) B IC50 Determination A->B Dose-response curve C Cell Cycle Analysis (Flow Cytometry) B->C Investigate cell cycle arrest D Apoptosis Assay (e.g., Annexin V/PI) B->D Determine mode of cell death E Kinase Inhibition Assays C->E D->E Identify potential targets F Molecular Docking Studies E->F Predict binding interactions

Caption: Workflow for evaluating the anticancer potential of Compound A.

Protocol 4: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of Compound A on cancer cell lines and determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound A stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Compound A for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[12]

Protocol 5: Cell Cycle Analysis

Objective: To determine if Compound A induces cell cycle arrest in cancer cells.

Materials:

  • Cancer cell line

  • Compound A (at IC₅₀ concentration)

  • Propidium iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat the cells with Compound A for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Treat the fixed cells with RNase A and stain with PI.

  • Analyze the cell cycle distribution using a flow cytometer.[13]

Data Interpretation and Further Steps

The results from these initial screens will guide the subsequent stages of drug discovery. For anti-virulence studies, a compound that inhibits virulence factors at sub-MIC concentrations is a promising lead. Further investigations could involve in vivo infection models. For anticancer applications, a potent and selective cytotoxic agent warrants further mechanistic studies to identify its molecular target.

Conclusion

This compound is a compound with significant potential in drug discovery, stemming from the well-established biological activities of the thiazole scaffold. The protocols outlined in these application notes provide a robust framework for the initial exploration of its anti-virulence and anticancer properties. A systematic and rigorous evaluation of this compound could lead to the development of novel therapeutic agents.

References

  • Al-Saadi, H. M. A., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 30(5), 3647.
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(12), 2269.
  • Bhardwaj, S., et al. (2025). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. PLOS ONE, 20(4), e0320841.
  • Chemsrc. (2022). This compound. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5645.
  • Fouad, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(52), 32938-32956.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal integration in bacteria. Nature Reviews Microbiology, 14(9), 576-588.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301-311.
  • Radi, M., & Brullo, C. (2016). Thiazole-based compounds as anti-inflammatory agents. Future Medicinal Chemistry, 8(11), 1265-1284.
  • Sharma, A., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1301, 137332.
  • Singh, B. N., et al. (2016). Quorum sensing inhibitors: a new therapeutic approach against bacterial infections. Journal of Pharmacy & Pharmacology, 68(8), 953-966.
  • Singh, S., et al. (2023). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology, 13, 1166311.
  • Thota, S., et al. (2018). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Applied Pharmaceutical Science, 8(11), 166-174.
  • Tükel, S. S., et al. (2019). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 24(19), 3586.
  • van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in molecular biology (Clifton, N.J.), 716, 157-163.
  • Wang, G., et al. (2019). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 9(46), 26867-26875.
  • Zhang, Y., et al. (2024). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309711.
  • Zhu, H., et al. (2023). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology, 18(12), 2747-2755.
  • Zarrour, B., et al. (2021). Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Current Medicinal Chemistry, 28(41), 8567-8578.
  • Choo, J. H., et al. (2006). Quorum sensing and violacein production in Chromobacterium violaceum. Journal of microbiology (Seoul, Korea), 44(1), 1-9.
  • de la Fuente-Núñez, C., et al. (2013). A new approach to combat bacterial infections: targeting virulence. Drug discovery today, 18(5-6), 253-260.
  • Geronikaki, A., & Gavalas, A. (2006). Thiazoles and thiazolidinones as anti-inflammatory agents. Current medicinal chemistry, 13(28), 3429-3453.

Sources

analytical methods for quantification of 5-bromo-thiazole compounds in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Bioanalysis of 5-Bromo-Thiazole Compounds

Abstract

The thiazole ring, particularly its halogenated derivatives like 5-bromo-thiazole, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] The progression of these compounds from discovery to clinical application hinges on the ability to accurately quantify their concentrations in complex biological matrices. This is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical components of pharmacokinetic (PK) and toxicokinetic (TK) studies.[3] This document provides a comprehensive guide to the development, validation, and application of robust analytical methods for the quantification of 5-bromo-thiazole compounds in biological samples, with a primary focus on plasma. We will explore the causality behind methodological choices, from sample preparation to instrumental analysis, and provide detailed, field-proven protocols grounded in regulatory standards to ensure data integrity and reliability.

Foundational Strategy: Selecting the Appropriate Analytical Technique

The choice of analytical instrumentation is the first critical decision point and is dictated by the required sensitivity, selectivity, and the stage of drug development.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis in drug discovery and development.[3] Its unparalleled sensitivity allows for the quantification of analytes down to picogram or even femtogram levels, which is essential for characterizing the PK profiles of potent drugs dosed at low concentrations.[4] The selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for precise quantification even in the presence of complex biological matrix components and metabolites.[5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While less sensitive than LC-MS/MS, HPLC-UV is a cost-effective and robust technique.[6][7] It is particularly suitable for applications where analyte concentrations are expected to be higher, such as in the analysis of preclinical dose formulations or for certain in vitro assays.[7] Its simplicity makes it an accessible option for many laboratories.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[8] For 5-bromo-thiazole derivatives that are thermally stable and sufficiently volatile (or can be made so via derivatization), GC-MS can offer excellent chromatographic resolution and sensitivity.[9][10] It is frequently employed in toxicological screening and metabolomic studies.

For the purpose of this guide, which focuses on supporting drug development through PK/TK studies, we will concentrate on LC-MS/MS as the primary technique due to its superior sensitivity and specificity.

The Critical Determinant of Success: Sample Preparation

The primary goal of sample preparation is to isolate the target analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[11][12] The choice of technique directly impacts method robustness, accuracy, and the magnitude of matrix effects.[13][14]

Matrix effects are a significant challenge in LC-MS/MS, caused by co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[15][16][17] A well-designed sample preparation protocol is the most effective strategy to mitigate these effects.

We will detail three common protocols: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Sources

Application Notes & Protocols: Crystal Structure Analysis of 2-(4-chlorophenyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Imperative in Thiazole-Based Drug Discovery

The 2-(4-chlorophenyl)thiazole scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure, it is found in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[1][2][3] Thiazole derivatives have been shown to inhibit critical enzymatic pathways, making them a focal point in the design of targeted therapeutics.[1] The efficacy of these molecules, however, is not merely a function of their chemical composition but is exquisitely dictated by their three-dimensional architecture and the subtle non-covalent interactions that govern their binding to biological targets.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise atomic arrangement of these compounds.[4][5] A high-resolution crystal structure provides unambiguous information on molecular conformation, bond lengths, bond angles, and, crucially, the intricate network of intermolecular interactions that stabilize the crystal lattice. This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological function to guide the rational design of more potent and selective analogues.

  • Pharmacophore Modeling: Understanding the key interaction points required for target binding.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its solubility, stability, and bioavailability.

This guide provides a comprehensive, field-proven workflow for the crystal structure analysis of 2-(4-chlorophenyl)thiazole derivatives, from obtaining high-quality single crystals to the final validation and interpretation of the structural data.

Part I: From Purified Compound to Diffraction-Quality Single Crystal

The journey to a high-resolution crystal structure begins with the most critical and often most challenging step: growing a suitable single crystal. The quality of the crystal is the primary determinant of the quality of the diffraction data and, ultimately, the accuracy of the final structure.

Section 1.1: The Non-Negotiable Prerequisite: Purity
  • Rationale: Impurities, including residual solvents, unreacted starting materials, or side-products, can act as "crystal growth inhibitors." They can disrupt the ordered packing of molecules, leading to amorphous precipitates, poorly formed crystals, or twinning. It is imperative to begin with material of the highest possible purity (>98%).

  • Protocol:

    • Synthesis & Work-up: Following synthesis, perform a standard aqueous work-up to remove inorganic salts.[6] Dry the organic layer thoroughly over MgSO₄ or Na₂SO₄.

    • Chromatography: Purify the crude product using flash column chromatography. A gradient elution (e.g., hexane/ethyl acetate) is typically effective for separating thiazole derivatives from less polar or more polar impurities.

    • Characterization: Confirm the purity and identity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Section 1.2: Mastering Crystallization Techniques

The selection of an appropriate crystallization method and solvent system is largely empirical but can be guided by the polarity and solubility of the derivative. For 2-(4-chlorophenyl)thiazole derivatives, which are typically moderately polar, a range of organic solvents can be explored.

This is the simplest method and often a good starting point.[7]

  • Rationale: As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching supersaturation and initiating nucleation and crystal growth. A slower evaporation rate generally yields higher quality crystals.[7]

  • Step-by-Step:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (see Table 1) in a small, clean vial (e.g., a 1-dram vial).

    • Cover the vial with parafilm.

    • Puncture the parafilm with a needle 1-2 times to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location (e.g., at the back of a fume hood) and leave undisturbed for several days to weeks.

    • Scientist's Note: If an oil forms, the compound may be too soluble in the chosen solvent, or the evaporation rate is too fast. Try a less-solubilizing solvent or slow the evaporation by using fewer needle punctures or placing the vial in a cooler location.[7]

This is arguably the most effective method for producing high-quality crystals of small molecules.[7]

  • Rationale: The compound is dissolved in a "good" solvent, and this solution is exposed to the vapor of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization under highly controlled conditions.

  • Step-by-Step:

    • Dissolve 2-5 mg of the compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane, Acetone) in a small, open inner vial.

    • Place this inner vial inside a larger, sealable outer vial or jar.

    • Add 2-3 mL of a volatile "anti-solvent" (e.g., Hexane, Diethyl Ether, Pentane) to the bottom of the outer vial, ensuring the liquid level is below the top of the inner vial.

    • Seal the outer vial tightly and leave it undisturbed in a stable environment.

    • Scientist's Note: The ideal solvent/anti-solvent pair will have different boiling points and densities to ensure slow, controlled diffusion.

Solvent System Boiling Point (°C) Density (g/mL) Notes & Rationale
Good Solvents
Acetone560.79Excellent starting point for many thiazole derivatives.[6]
Dichloromethane (DCM)401.33Good for dissolving moderately polar compounds. Its volatility makes it a great choice for vapor diffusion.
Tetrahydrofuran (THF)660.89A slightly more polar option than DCM.
Dimethylformamide (DMF)1530.94Used for less soluble compounds, often requires a non-volatile anti-solvent.[8]
Anti-Solvents
n-Hexane690.66Excellent, non-polar anti-solvent for use with DCM or Acetone.
Diethyl Ether350.71Highly volatile, promotes rapid diffusion. Use when slower methods fail.
Methanol / Ethanol65 / 780.79 / 0.79Can act as either a solvent or anti-solvent depending on the derivative's substituents.

Table 1: Common Solvent Systems for Crystallization of Thiazole Derivatives.

Part II: From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is obtained, the next phase is to collect the X-ray diffraction data. A modern single-crystal X-ray diffractometer is a highly automated instrument, but a sound strategy is crucial for obtaining a high-quality dataset.

Section 2.1: Crystal Selection and Mounting
  • Rationale: The ideal crystal should be optically clear, have well-defined faces, and be free of cracks or defects.[4] The size should be appropriate for the X-ray beam, typically between 0.1 and 0.3 mm in all dimensions.[4]

  • Protocol:

    • View the crystals under a polarizing microscope. A good single crystal will exhibit uniform extinction as the polarizing stage is rotated.

    • Select a suitable crystal using a micromanipulator or a fine needle.

    • Mount the crystal on a cryo-loop (e.g., a MiTeGen MicroLoop™) using a minimal amount of cryoprotectant oil (e.g., Paratone-N).[9]

    • Flash-cool the crystal by plunging it into liquid nitrogen.

    • Scientist's Note: Cryo-cooling (~100 K) is standard practice. It minimizes radiation damage to the crystal and reduces thermal motion of the atoms, resulting in sharper diffraction spots and higher resolution data.[9]

Section 2.2: Data Collection Strategy
  • Rationale: The goal is to measure the intensities of as many unique diffraction spots (reflections) as possible, with high completeness and redundancy. The instrument software will typically calculate an optimal strategy, but understanding the key parameters is essential.

  • Workflow Diagram:

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Select Select Crystal (0.1-0.3 mm) Mount Mount on Loop with Cryo-oil Select->Mount Cool Flash-cool in Liquid N2 Mount->Cool Center Center Crystal in X-ray Beam Cool->Center UnitCell Determine Unit Cell & Bravais Lattice Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Full Data Collection Strategy->Collect Integrate Integrate Reflections (h, k, l, I, σ(I)) Collect->Integrate Scale Scale & Merge Equivalents Integrate->Scale Correct Apply Absorption Correction Scale->Correct Output Generate .hkl file Correct->Output caption Crystal-to-Data Workflow G cluster_mol1 Molecule A cluster_mol2 Molecule B Thiazole1 Thiazole Ring (π-system, N, S) Chlorophenyl1 Chlorophenyl Ring (π-system, Cl, C-H) Thiazole2 Thiazole Ring (π-system, N, S) Chlorophenyl1->Thiazole2 C-H···N/S Chlorophenyl1->Thiazole2 Halogen Bond (Cl···N/S) Chlorophenyl1->Thiazole2 C-H···π Chlorophenyl2 Chlorophenyl Ring (π-system, Cl, C-H) Chlorophenyl1->Chlorophenyl2 π-π Stacking caption Key Intermolecular Interactions

Sources

Application Notes & Protocols: Developing Cell-Based Assays for Thiazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Derivatives of thiazole-4-carboxylic acid, in particular, have garnered significant interest due to their demonstrated potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][2][3][4] The versatility of this heterocyclic moiety allows for extensive chemical modification, enabling the generation of large libraries of novel compounds aimed at diverse therapeutic targets.[1]

The journey from a newly synthesized compound to a validated drug candidate is contingent on rigorous biological evaluation. Cell-based assays are indispensable tools in this process, providing a biologically relevant context to assess a compound's efficacy, potency, and mechanism of action.[5][6] Unlike purified biochemical assays, whole-cell assays can simultaneously inform on compound permeability, potential for off-target effects, and general cytotoxicity, offering a more holistic view of the molecule's pharmacological profile.[5][7]

This comprehensive guide presents a structured, tiered approach for developing a robust cell-based assay cascade to characterize novel thiazole-4-carboxylic acid derivatives. We will provide detailed, field-tested protocols for primary screening, mechanistic investigation, and target engagement, empowering researchers to efficiently identify and advance promising lead candidates.

A Tiered Strategy for Compound Evaluation

A logical, stepwise progression of assays is critical for efficient resource allocation in drug discovery. Our recommended workflow begins with broad questions about bioactivity and progressively narrows the focus to specific mechanisms and molecular targets.

Assay_Workflow tier1 Tier 1: Primary Screening Is the compound bioactive? viability Cell Viability / Cytotoxicity (e.g., MTT Assay) tier1->viability tier2 Tier 2: Mechanistic Elucidation How does it work? viability->tier2 Active Compounds apoptosis Apoptosis Induction (e.g., Caspase-Glo Assay) tier2->apoptosis cell_cycle Cell Cycle Arrest (e.g., PI Staining) tier2->cell_cycle tier3 Tier 3: Target Validation What is the molecular target? apoptosis->tier3 Confirmed Mechanism cell_cycle->tier3 Confirmed Mechanism target_engagement Target Engagement (e.g., CETSA) tier3->target_engagement functional_assay Functional Reporter Assay tier3->functional_assay

Caption: Tiered workflow for compound characterization.

Tier 1: Primary Screening for Cytotoxicity and Cell Viability

The first crucial step is to determine whether a compound exhibits any biological activity within a relevant concentration range. Cytotoxicity and cell viability assays provide a foundational dataset from which to make decisions about which compounds and concentrations to advance for further study. The MTT assay is a widely used, robust, and cost-effective method for this purpose.[8][9]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[9] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][9] These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of metabolically active (living) cells.[8]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT colorimetric assay.

Protocol: MTT Cell Viability Assay

This protocol is optimized for adherent cells in a 96-well format but can be adapted for suspension cells.[8]

Materials:

  • MTT Reagent: 5 mg/mL MTT in sterile PBS, filter-sterilized, stored at 4°C protected from light.

  • Solubilization Solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Test Compounds: Thiazole-4-carboxylic acid derivatives, dissolved in DMSO to create concentrated stocks (e.g., 10-50 mM).

  • Positive Control: Doxorubicin or Staurosporine (known cytotoxic agents).

  • 96-well flat-bottom cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole derivatives in culture medium. It is critical to maintain a final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control (medium with DMSO).

    • Include "no-cell" control wells containing medium only for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration ~0.5 mg/mL).[11] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][12]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100 Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 2: Mechanistic Elucidation

Compounds that demonstrate significant activity in the primary screen (e.g., IC50 < 10 µM) should be advanced to secondary assays to investigate their mechanism of action. Common mechanisms for cytotoxicity include the induction of apoptosis (programmed cell death) or arrest of the cell cycle.

A. Apoptosis Induction: Caspase-Glo® 3/7 Assay

Apoptosis is a controlled process of cell death executed by a family of proteases called caspases. Effector caspases, such as caspase-3 and caspase-7, are key executioners of this process. The Caspase-Glo® 3/7 assay provides a simple, sensitive, "add-mix-measure" method to quantify their activity.[13][14]

Principle of the Assay: The assay reagent contains a proluminescent caspase-3/7 substrate with the tetrapeptide sequence DEVD.[13][14] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase to generate a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]

Apoptosis_Pathway Compound Thiazole Derivative Cell Target Cell Compound->Cell Signal Apoptotic Signal Cell->Signal Casp89 Initiator Caspases (e.g., Caspase-8, -9) Signal->Casp89 Activation Casp37 Effector Caspases (Caspase-3, -7) Casp89->Casp37 Cleavage & Activation Substrates Cellular Substrates Casp37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified apoptotic signaling cascade.

Protocol: Caspase-Glo® 3/7 Assay This protocol is based on the manufacturer's (Promega) instructions.[13][15]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).[16]

  • White-walled, opaque 96-well plates suitable for luminescence.

  • Positive Control: Staurosporine or Etoposide.

  • Cells and test compounds prepared as described for the MTT assay.

Procedure:

  • Assay Setup: Seed cells and treat with compounds in a white-walled 96-well plate as described in the MTT protocol (Steps 1-3). Use 100 µL final volume per well.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[15] Allow it to equilibrate to room temperature before use.[15]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14]

  • Incubation: Mix the contents by placing the plate on a shaker at 300-500 rpm for 30 seconds to 2 minutes.[14] Incubate at room temperature for 1 to 3 hours, protected from light.[14]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the data by subtracting the background (no-cell control) and express results as fold-change in luminescence relative to the vehicle-treated control.

B. Cell Cycle Analysis by Propidium Iodide Staining

Many cytotoxic compounds function by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is the gold-standard method for analyzing DNA content and cell cycle distribution.

Principle of the Assay: Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[17] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. By analyzing a population of cells with a flow cytometer, one can distinguish between cells in different phases of the cell cycle:

  • G0/G1 phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content as DNA is synthesized.

  • G2/M phase: Doubled (4N) DNA content.

Protocol: PI Staining for Flow Cytometry

Materials:

  • Cell Fixative: Ice-cold 70% ethanol.

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[17]

  • PBS.

  • Flow cytometry tubes.

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with IC50 concentrations of the thiazole derivatives for 24-48 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate at 4°C for at least 2 hours (or store at -20°C for weeks).[17]

  • Staining: Centrifuge the fixed cells (increase speed to ~500 x g) and wash twice with PBS.[17] Resuspend the cell pellet in 500 µL of PI Staining Solution.[18]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[18][19]

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the appropriate channel (e.g., PE-Texas Red, ~610 nm).[17] Collect at least 10,000 events per sample.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated samples to the vehicle control to identify any compound-induced cell cycle arrest.

Tier 3: Target Engagement and Functional Validation

If a specific molecular target is known or hypothesized for the thiazole derivatives, assays must be employed to confirm direct binding (target engagement) and modulation of the target's function.

Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying that a compound binds to its intended target protein within the complex environment of an intact cell.[20][21]

Principle of the Assay: The principle of CETSA is that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[21] This stabilization leads to an increase in the protein's resistance to thermal denaturation. In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed.[20] The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[20][21]

Protocol: Western Blot-Based CETSA

Materials:

  • Test compound and vehicle control.

  • Cell lysis buffer with protease inhibitors.

  • Equipment for SDS-PAGE and Western blotting.

  • A specific primary antibody against the target protein.

Procedure:

  • Treatment: Treat cell suspensions with the test compound or vehicle at a high concentration (e.g., 10-100x IC50) for 1-2 hours.[22]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[22]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[22]

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting.

  • Analysis: Plot the band intensity of the soluble target protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A rightward shift in the curve for the compound-treated sample confirms target stabilization.

Assay Validation and Quality Control

For any assay to be reliable, especially in a screening context, it must be properly validated.[23][24][25] Key parameters include precision, accuracy, and robustness. For high-throughput screening (HTS), the Z'-factor is a critical statistical parameter used to evaluate the quality and suitability of an assay.[26]

Z'-Factor Calculation: The Z'-factor measures the statistical separation between the positive and negative controls.

Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay Quality
> 0.5Excellent assay, suitable for HTS.[27]
0 to 0.5Marginal assay, may require optimization.
< 0Assay is not suitable for screening.

Note: Some guidelines suggest a Z'-factor of ≥ 0.4 is acceptable.[26][27]

Conclusion

The tiered, systematic approach outlined in this guide provides a robust framework for the cellular characterization of novel thiazole-4-carboxylic acid derivatives. By starting with broad viability screens and progressing through detailed mechanistic and target engagement studies, researchers can efficiently identify compounds with genuine therapeutic potential. Adherence to detailed protocols and rigorous assay validation is paramount to generating reliable, reproducible data that can confidently drive drug discovery programs forward.

References

  • Shaikh, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Jaiswal, V., et al. (n.d.). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. ResearchGate. Available at: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Gao, Y., et al. (2020). A review for cell-based screening methods in drug discovery. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Iversen, P.W., et al. (2012). HTS Assay Validation. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • Hussain, L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. UMass Chan. Available at: [Link]

  • Hussain, L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

  • protocols.io. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. NCATS. Available at: [Link]

  • Sittampalam, G.S., et al. (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • Wang, D., et al. (2015). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Sensors. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • K-K, D. (2020). Z' Does Not Need to Be > 0.5. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available at: [Link]

  • Fonseka, H.A., et al. (2021). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • An, W.F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Methods in Molecular Biology. Available at: [Link]

  • Pharma Growth Hub. (2024). Assay: Analytical Method Validation Tutorial: Step-by-Step with Examples. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Bal, T.R., et al. (2005). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • University of Iowa. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. University of Iowa Flow Cytometry Facility. Available at: [Link]

  • Assay Genie. (2022). Flow Cytometry Propidium Iodide Protocol. YouTube. Available at: [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. Available at: [Link]

  • Shabir, G.A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on the 5-Bromothiazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Thiazole Moiety

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a cornerstone in the design of novel pharmaceuticals. Functionalization of the thiazole core is therefore of paramount importance for generating molecular diversity and fine-tuning physicochemical and pharmacological properties.

Among the various positions on the thiazole ring, the C5 position is a key site for modification. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position, starting from the readily available 5-bromothiazole precursor. These reactions are prized for their broad functional group tolerance and generally mild conditions, making them indispensable in modern synthetic chemistry.[2]

This comprehensive guide provides detailed application notes and validated protocols for the most critical palladium-catalyzed cross-coupling reactions on the 5-bromothiazole core: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The content herein is curated for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Core Scientific Principles: Navigating Cross-Coupling on an Electron-Deficient Heterocycle

The 5-bromothiazole core presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. As an electron-deficient heteroaromatic system, the C-Br bond at the 5-position is activated towards oxidative addition to a Pd(0) center, often facilitating this crucial first step of the catalytic cycle.[3] However, the nitrogen and sulfur heteroatoms can also act as potential ligands for the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[4]

The choice of palladium precursor, ligand, base, and solvent is therefore critical to achieving high yields and preventing side reactions. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are designed to promote rapid oxidative addition and reductive elimination while ensuring catalyst stability and longevity.[5][6]

The following sections will delve into the specifics of each major cross-coupling reaction, providing both the mechanistic framework and practical, field-proven protocols.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of a vast array of boronic acids and their derivatives.[7] For the 5-bromothiazole core, this reaction provides a highly efficient route to 5-aryl- and 5-heteroarylthiazoles.

Mechanistic Rationale & Key Parameters

The catalytic cycle begins with the oxidative addition of 5-bromothiazole to a Pd(0) complex. The subsequent and often rate-limiting step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

  • Catalyst/Ligand System: While Pd(PPh₃)₄ can be effective, modern systems often use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand. For electron-deficient heterocycles like thiazole, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can accelerate the reaction and improve yields.

  • Base Selection: The choice of base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and the potential for side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically employed to dissolve both the organic and inorganic reagents.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R¹-Pd(II)L₂-X (Thiazolyl-Pd-Br) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product 5-Arylthiazole (R¹-R²) reductive_elimination->product r1x 5-Bromothiazole (R¹-X) r1x->oxidative_addition r2bm Ar-B(OH)₂ + Base [Ar-B(OH)₃]⁻ r2bm->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a green chemistry approach that leverages the speed and efficiency of microwave heating in an aqueous system, minimizing the use of volatile organic solvents.[8][9]

Materials:

  • 5-bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (1.0 mmol, 1.0 equiv)

  • Deionized water (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 5-bromothiazole derivative (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), K₂CO₃ (3.0 mmol), and TBAB (1.0 mmol).

  • Solvent Addition: Add 5 mL of deionized water to the vial.

  • Reaction Setup: Securely cap the vial and place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the mixture at a constant temperature of 110 °C for 10-20 minutes with stirring. Note: Reaction time may require optimization based on the specific substrates.

  • Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-arylthiazole product.

Self-Validation: The use of TBAB as a phase-transfer catalyst is key in this aqueous protocol, facilitating the interaction between the organic-soluble substrates and the aqueous-soluble base. A successful reaction will show complete consumption of the 5-bromothiazole starting material by TLC or LC-MS analysis.

The Heck Reaction: Forming C-C Bonds with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a direct route to 5-vinylthiazole derivatives.[10][11] This reaction is atom-economical as it does not require the pre-formation of an organometallic reagent from the alkene component.

Mechanistic Rationale & Key Parameters

The mechanism involves the oxidative addition of 5-bromothiazole to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by reaction with a base.

  • Catalyst/Ligand System: Palladium acetate [Pd(OAc)₂] is a common precursor. While some Heck reactions can proceed without a phosphine ligand ("ligand-free," often forming palladium nanoparticles in situ), the use of ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) is typical to stabilize the catalyst and control reactivity.[12]

  • Base Selection: An organic base such as triethylamine (Et₃N) or an inorganic base like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) is required to neutralize the HBr generated in the reaction.[13]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are commonly used to ensure the reaction reaches the required temperature (typically >100 °C).

Protocol 2: Heck Coupling of 5-Bromothiazole with an Acrylate

This protocol provides a general method for the synthesis of 5-(alkenyl)thiazoles.

Materials:

  • 5-bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or sealed tube

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (3 mol%) and P(o-tol)₃ (6 mol%).

  • Reagent Addition: Add anhydrous DMF (5 mL), followed by the 5-bromothiazole derivative (1.0 mmol), n-butyl acrylate (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the residue by flash column chromatography on silica gel to yield the desired product.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[14] This reaction is invaluable for synthesizing 5-alkynylthiazole derivatives, which are important precursors for more complex molecules and functional materials.

Mechanistic Rationale & Key Parameters

The Sonogashira coupling uniquely employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, or a Pd(II) precursor like PdCl₂(PPh₃)₂ is used in conjunction with a copper(I) salt, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine or diisopropylamine, is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can be used. Anhydrous and anaerobic conditions are traditionally required to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[16]

Visualization: The Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Thiazolyl-Pd(II)L₂-Br pd0->pd_intermediate Oxidative Addition (R¹-Br) pd_intermediate2 Thiazolyl-Pd(II)L₂-C≡CR² pd_intermediate->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination (R¹-C≡CR²) cu_x Cu(I)Br cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_intermediate cu_acetylide->cu_x Transmetalation alkyne H-C≡CR² + Base alkyne->cu_acetylide

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Protocol 3: Classic Sonogashira Coupling

This protocol outlines the standard conditions for coupling 5-bromothiazole with a terminal alkyne.

Materials:

  • 5-bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.06 mmol, 6 mol%)

  • Anhydrous triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask

Procedure:

  • Inert Atmosphere: Add the 5-bromothiazole derivative (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (6 mol%) to a Schlenk flask under an inert (Argon) atmosphere.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL). Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and filter through a pad of celite to remove the metal salts.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the 5-alkynylthiazole.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[17] For the 5-bromothiazole core, it enables the introduction of primary and secondary amines, crucial for many pharmaceutical applications.

Mechanistic Rationale & Key Parameters

The catalytic cycle is similar to other cross-couplings but involves the formation of a palladium-amido complex. Key steps include oxidative addition of 5-bromothiazole to Pd(0), coordination of the amine, deprotonation by a base to form the palladium-amido intermediate, and finally, reductive elimination to form the C-N bond and regenerate Pd(0).

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) developed by Buchwald and others are essential for achieving high yields, especially with less reactive amines or aryl chlorides.[18] Pre-formed palladium precatalysts incorporating these ligands (e.g., RuPhos Pd G3) are often used for convenience and reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common.[18] The choice of base can be critical, as some sensitive heterocyclic substrates can be degraded by overly harsh basic conditions.[5]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

Protocol 4: Buchwald-Hartwig Amination with a Secondary Amine

This protocol describes the coupling of 5-bromothiazole with a representative secondary amine, morpholine.

Materials:

  • 5-bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • RuPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line technique

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried vial or Schlenk tube.

  • Reagent Addition: Add the 5-bromothiazole derivative (1.0 mmol), Pd₂(dba)₃ (2 mol%), and RuPhos (8 mol%).

  • Solvent and Amine: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Reaction Execution: Seal the vessel and heat the mixture at 100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with a small amount of water. Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)thiazole derivative.

The Stille Coupling: A Classic with Broad Scope

The Stille reaction couples an organotin (stannane) reagent with an organic halide.[9] While concerns over the toxicity of tin byproducts have led to the increased popularity of the Suzuki coupling, the Stille reaction remains highly valuable due to the stability of organostannanes and its tolerance for a vast range of functional groups under often neutral conditions.[19]

Mechanistic Rationale & Key Parameters

The mechanism follows the standard cross-coupling pathway: oxidative addition of 5-bromothiazole to Pd(0), transmetalation of the organic group from the stannane to the palladium, and reductive elimination.

  • Catalyst/Ligand: Pd(PPh₃)₄ is a classic and effective catalyst. Alternatively, a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-tol)₃ or triphenylarsine (AsPh₃) can be used.

  • Additives: The reaction can be slow, but additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly accelerate the transmetalation step.

  • Solvent: Anhydrous, degassed aprotic solvents like toluene, THF, or DMF are standard.

Protocol 5: Stille Coupling of 5-Bromothiazole with an Organostannane

This protocol provides a general procedure for the Stille coupling.

Materials:

  • 5-bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Tributyl(vinyl)stannane or other organostannane (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous and degassed Toluene (10 mL)

  • Schlenk flask

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the 5-bromothiazole derivative (1.0 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene (10 mL) via syringe, followed by the organostannane (1.1 mmol).

  • Reaction Execution: Heat the reaction mixture to 110 °C (reflux) and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture.

  • Tin Removal: Dilute the residue with ethyl acetate and wash the solution with a saturated aqueous solution of potassium fluoride (KF) for 30 minutes to precipitate tin byproducts as a filterable solid.

  • Purification: Filter the mixture through celite, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel.

Comparative Data Summary

The following table provides a general comparison of the key palladium-catalyzed cross-coupling reactions on the 5-bromothiazole core. The choice of reaction often depends on the desired functionality, substrate availability, and tolerance for specific reagents (e.g., base, tin byproducts).

ReactionCoupling PartnerKey ReagentsAdvantagesDisadvantages
Suzuki-Miyaura Boronic Acids/EstersPd Catalyst, Ligand, Base (e.g., K₂CO₃)Low toxicity, wide availability of reagents, robustRequires a base, potential for deboronation
Heck AlkenesPd Catalyst, Base (e.g., Et₃N)Atom economical, no pre-functionalization of alkeneHigh temperatures often needed, regioselectivity can be an issue
Sonogashira Terminal AlkynesPd Catalyst, Cu(I) Co-catalyst, Amine BaseDirect route to alkynes, mild conditionsRequires Cu(I), risk of alkyne homocoupling
Buchwald-Hartwig Amines, AmidesPd Catalyst, Bulky Ligand, Strong Base (e.g., NaOt-Bu)Direct C-N bond formation, broad amine scopeRequires strong base, sensitive to air/moisture
Stille OrganostannanesPd Catalyst, (Optional Additives like CuI)Tolerates many functional groups, often neutral conditionsToxic tin reagents and byproducts

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 5-bromothiazole core. By understanding the mechanistic nuances of each reaction type—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille—and by carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a vast array of novel thiazole derivatives. The protocols provided in this guide serve as a validated starting point for laboratory execution, enabling the rapid advancement of research programs in drug discovery and materials science.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link] [Accessed January 26, 2026].

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link] [Accessed January 26, 2026].

  • Cohen, A., et al. (2009). An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. Green Chemistry. Available from: [Link] [Accessed January 26, 2026].

  • D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Sigman, M. S., & Schultz, E. E. (2016). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 7(5), 2943-2949. Available from: [Link] [Accessed January 26, 2026].

  • Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society. Available from: [Link] [Accessed January 26, 2026].

  • Nolan, S. P., & Organ, M. G. (Eds.). (2015).
  • Reichert, E. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. Available from: [Link] [Accessed January 26, 2026].

  • Navarro, O., et al. (2014). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Available from: [Link] [Accessed January 26, 2026].

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link] [Accessed January 26, 2026].

  • Vrije Universiteit Amsterdam Research Portal. Fundamental Palladium Catalyzed Oxidative Addition Reactions. Available from: [Link] [Accessed January 26, 2026].

  • Anderson, K. W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. PubMed Central. Available from: [Link] [Accessed January 26, 2026].

  • Minyaev, M. E., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PubMed Central. Available from: [Link] [Accessed January 26, 2026].

  • Rojas Lab. (2024). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. Available from: [Link] [Accessed January 26, 2026].

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link] [Accessed January 26, 2026].

  • Li, P., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. Available from: [Link] [Accessed January 26, 2026].

  • Gini, A., et al. (2018). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis.
  • Trzeciak, A. M., & Ziółkowski, J. J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. Available from: [Link] [Accessed January 26, 2026].

  • ResearchGate. (PDF) Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Available from: [Link] [Accessed January 26, 2026].

  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link] [Accessed January 26, 2026].

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: A “Sn−F” Approach. Organic Letters, 3(25), 4173-4176. Available from: [Link] [Accessed January 26, 2026].

  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link] [Accessed January 26, 2026].

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link] [Accessed January 26, 2026].

  • Casares, J. A., et al. (2007). The Mechanisms of the Stille Reaction. University of Windsor. Available from: [Link] [Accessed January 26, 2026].

  • Vantourout, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available from: [Link] [Accessed January 26, 2026].

  • Beilstein Journals. Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Available from: [Link] [Accessed January 26, 2026].

  • Biffis, A., et al. (2018). Heck Reaction—State of the Art. MDPI. Available from: [Link] [Accessed January 26, 2026].

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available from: [Link] [Note: Replace with actual URL if available].

  • DSpace@MIT. Palladium Oxidative Addition Complexes for Peptide and Protein Crosslinking. Available from: [Link] [Note: Replace with actual URL if available].

  • Wikipedia. Stille reaction. Available from: [Link] [Accessed January 26, 2026].

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link] [Accessed January 26, 2026].

  • Pediaa.com. Difference Between Heck Stile and Suzuki Reaction. Available from: [Link] [Accessed January 26, 2026].

  • Organic Chemistry Portal. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Available from: [Link] [Accessed January 26, 2026].

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link] [Accessed January 26, 2026].

  • ResearchGate. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Available from: [Link] [Accessed January 26, 2026].

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022).
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link] [Accessed January 26, 2026].

  • Pentelute Lab. Palladium–Protein Oxidative Addition Complexes by Amine-Selective Acylation. Available from: [Link] [Accessed January 26, 2026].

  • ResearchGate. The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. Available from: [Link] [Accessed January 26, 2026].

  • PubMed Central. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available from: [Link] [Accessed January 26, 2026].

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link] [Accessed January 26, 2026].

  • YouTube. CHM 252 Organometallics: Comparing Suzuki and Heck Reactions & How to Use Them Part 14. Available from: [Link] [Note: Replace with actual URL if available].

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link] [Accessed January 26, 2026].

  • Dounay, A. B., & Anderson, M. (2003). The Heck reaction in the synthesis of complex natural products.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link] [Accessed January 26, 2026].

Sources

Application Notes & Protocols: Functionalization of the Carboxylic Acid Group on the Thiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs, including the anticancer agent Dasatinib and the antibacterial agent Penicillin.[1][2][3] The carboxylic acid group (-COOH), when appended to the thiazole ring, serves as a versatile and highly valuable synthetic handle. Its functionalization allows for the systematic modification of molecular properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds into viable drug candidates.[3]

This guide provides an in-depth exploration of the key strategies and detailed protocols for the functionalization of the carboxylic acid group on the thiazole ring. It is designed to equip researchers with both the theoretical understanding and the practical methodologies required to confidently and efficiently derivatize these important chemical entities.

Core Challenge: The Necessity of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with a nucleophile (such as an amine or alcohol) to form an amide or ester is generally not feasible under mild conditions.[4] This is due to an acid-base reaction between the carboxylic acid and the nucleophile, which forms a non-reactive carboxylate salt. Therefore, the critical first step in any functionalization pathway is the activation of the carboxylic acid.[4][5][6] This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.[5]

The choice of activating agent is paramount and depends on several factors, including the stability of the thiazole substrate, the reactivity of the nucleophile, desired reaction conditions, and cost-effectiveness for large-scale synthesis.[4]

Pathway 1: Amide Bond Formation - The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequent reaction employed in drug discovery.[4][7][8] For thiazole carboxylic acids, this is typically achieved by activating the acid and then introducing an amine.

Activation Strategy 1: Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[9] The reaction proceeds through an O-acylisourea intermediate, which is highly reactive.

Mechanism Insight: To mitigate the risk of racemization and suppress side reactions like the formation of a stable N-acylurea, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is almost always included.[9][10] These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable yet still highly reactive towards the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Thiazole_COOH Thiazole-COOH Carbodiimide EDC or DCC O_acylisourea O-Acylisourea (Reactive Intermediate) HOBt HOBt Active_Ester HOBt Active Ester Amide_Product Thiazole-CONH-R (Final Amide) Active_Ester->Amide_Product + Amine Amine Amine (R-NH2)

Protocol 1: General Procedure for EDC/HOBt Coupling

  • Dissolution: Dissolve the thiazole carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM, or MeCN) under an inert atmosphere (N2 or Ar).

  • Amine Addition: Add the desired amine (1.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for minimizing side reactions.[10]

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Activation Strategy 2: Uronium/Aminium-Based Coupling Reagents

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient for amide bond formation, especially for sterically hindered substrates or less nucleophilic amines.[7][9]

Mechanism Insight: These reagents react with the carboxylic acid to form a highly reactive acyl-uronium species or the corresponding HOBt/HOAt active ester, which then rapidly reacts with the amine.[5] HATU is often preferred over HBTU as it can lead to higher yields and lower racemization.[9]

Reagent ClassExamplesKey FeaturesCommon Additive
Carbodiimides EDC, DCC, DICCost-effective, widely used.[9]HOBt, Oxyma
Uronium/Aminium HATU, HBTU, TBTUHigh efficiency, fast reaction times, good for difficult couplings.[7][9]Base (e.g., DIPEA)
Phosphonium PyBOP, BOPSimilar to uronium reagents, high reactivity.Base (e.g., DIPEA)
Other T3P, CDIUsed for specific applications. T3P is known for low epimerization.[11]Pyridine (for T3P)
Table 1: Comparison of Common Amide Coupling Reagents.

Pathway 2: Ester Formation

Esterification of thiazole carboxylic acids is another important transformation, often used to create prodrugs or modify solubility.

Protocol 2: Fischer Esterification (Acid-Catalyzed)

This classical method is suitable for simple, unhindered alcohols.

  • Setup: Suspend the thiazole carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated H2SO4 or HCl gas) to the mixture.[12]

  • Heating: Heat the reaction mixture to reflux for 4-12 hours. Monitor progress by TLC.

  • Neutralization: After cooling, carefully neutralize the excess acid with a base like saturated NaHCO3 solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify the resulting ester by column chromatography or distillation.

Protocol 3: Steglich Esterification (DCC/DMAP)

For more sensitive or complex alcohols, a milder coupling method is required. The Steglich esterification uses DCC and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Dissolution: Dissolve the thiazole carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the mixture to 0 °C.

  • DCC Addition: Add a solution of DCC (1.1 eq) in the same solvent dropwise. A precipitate of dicyclohexylurea (DCU) will form.[9]

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-6 hours.

  • Work-up: Filter off the DCU precipitate and wash it with the solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Pathway 3: Reduction to Primary Alcohols

The conversion of the carboxylic acid group to a primary alcohol opens up further synthetic possibilities, such as ether formation or oxidation to an aldehyde. Strong reducing agents are required for this transformation.

G Thiazole_COOH Thiazole-COOH Primary_Alcohol Thiazole-CH2OH Thiazole_COOH->Primary_Alcohol Reduction LiAlH4 1. LiAlH4, THF Acid_Workup 2. H3O+ workup

Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH4)

LiAlH4 is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[13][14][15]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: LiAlH4 reacts violently with water and protic solvents. The reaction must be carried out in a dry ethereal solvent like THF or diethyl ether under an inert atmosphere.[13]

  • Excess Reagent: An excess of LiAlH4 is necessary because the first equivalent deprotonates the acidic proton of the carboxylic acid, forming hydrogen gas, before reduction can occur.[14]

  • Careful Quenching: The reaction is quenched by the slow, sequential addition of water and then a base to safely destroy excess LiAlH4 and precipitate aluminum salts.

  • Setup: To a flame-dried flask under an inert atmosphere, add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C.

  • Substrate Addition: Slowly add a solution of the thiazole carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH4 suspension. (Note: This is a reverse addition to maintain an excess of the hydride).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-6 hours.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Cautiously and slowly add water (X mL, where X = grams of LiAlH4 used), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL).

  • Filtration: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Pathway 4: Conversion to Amines via Rearrangement

The Curtius rearrangement provides a pathway to convert a carboxylic acid into a primary amine, with the loss of one carbon atom.[16][17] This is a valuable transformation for accessing aminothiazoles.

Mechanism Insight: The process involves converting the carboxylic acid to an acyl azide, which then undergoes a thermal or photochemical rearrangement to an isocyanate.[16][18][19] The isocyanate is then hydrolyzed to the amine. The rearrangement step proceeds with complete retention of stereochemistry.[18][19]

Protocol 5: One-Pot Curtius Rearrangement using DPPA

Using diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure that avoids the isolation of potentially explosive acyl azides.[19]

  • Dissolution: Dissolve the thiazole carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in an inert solvent like toluene or tert-butanol.

  • DPPA Addition: Add DPPA (1.1 eq) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (80-110 °C) until nitrogen evolution ceases (typically 2-4 hours). The isocyanate intermediate is formed.

  • Trapping/Hydrolysis:

    • For Amine: Cool the mixture and add 2M HCl. Reflux for an additional 2-4 hours to hydrolyze the intermediate (which may have been trapped by the solvent) to the amine hydrochloride salt.

    • For Boc-Protected Amine: If tert-butanol was used as the solvent, the isocyanate is trapped in situ to form the Boc-protected amine. Simply concentrate the solvent and purify.

  • Work-up (for Amine): Cool the reaction, make it basic with NaOH solution, and extract the amine product with an organic solvent. Dry, concentrate, and purify as needed.

Conclusion

The carboxylic acid group on a thiazole ring is a powerful tool for synthetic diversification. By understanding the principles of carboxylic acid activation and selecting the appropriate reagents and protocols, researchers can efficiently generate a wide array of derivatives. The methods outlined here—from the ubiquitous amide coupling to esterification, reduction, and rearrangement—provide a robust toolkit for professionals in drug discovery and chemical synthesis to advance their research programs.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6605. [Link]

  • Reduction of carboxylic acids. (n.d.). Chemguide. [Link]

  • A kind of method for preparing thiazole-4-carboxylic acid. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuey. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11648. [Link]

  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. (2024, May 20). ACS Omega. [Link]

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (n.d.). ResearchGate. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). (2019, January 3). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Thiazol-4-carboxylic acid esters and thioesters as plant protection agents. (n.d.).
  • Carboxylic Acids to Alcohols. (n.d.). Chemistry Steps. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2025, October 17). ResearchGate. [Link]

  • Synthesis of selected functionalized derivatives of thiaz... (2022, December 31). ResearchHub. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-BENZO[3][9]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis. (n.d.). Molbase. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Curtius rearrangement. (n.d.). Wikipedia. [Link]

  • Alcohol synthesis by carboxyl compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025, August 7). ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PubMed Central. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Selected commercial drugs based on thiazole. (n.d.). ResearchGate. [Link]

  • Curtius Rearrangement. (n.d.). Chemistry Steps. [Link]

  • Introduction to Peptide Synthesis. (2019, February 15). Master Organic Chemistry. [Link]

  • Acid to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of All Research Scientific and Technical. [Link]

  • Processes for preparing thiazole carboxylic acids. (n.d.).
  • Peptide Coupling Reagents. (2020, June 4). YouTube. [Link]

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research. [Link]

  • 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. (2021, March 20). YouTube. [Link]

  • Search Results. (n.d.). Beilstein Journals. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.). SciSpace. [Link]

Sources

Application Notes and Protocols: 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid as a Chemical Probe for Xanthine Oxidase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling a Potent Modulator of Purine Metabolism

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2-aryl-thiazole-4-carboxylic acid derivatives have emerged as potent enzyme inhibitors.[2] This document provides a detailed guide to the use of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid as a chemical probe. While direct studies on this specific molecule are emerging, extensive research on close structural analogs strongly supports its function as a potent inhibitor of xanthine oxidase (XO) , a key enzyme in purine metabolism.[2][3]

Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2] Elevated levels of uric acid are implicated in conditions such as gout.[2][3] Therefore, chemical probes that modulate XO activity are invaluable tools for studying the pathophysiology of these conditions and for the development of novel therapeutics. This guide will provide the foundational knowledge and detailed protocols to effectively utilize this compound in your research.

Physicochemical Properties

A solid understanding of the physicochemical properties of a chemical probe is essential for its effective application.

PropertyValueSource
CAS Number 52041-97-1[4]
Molecular Formula C₁₀H₅BrClNO₂S[4]
Molecular Weight 318.57 g/mol [4]
Appearance White to off-white solidN/A
Storage Sealed in dry, 2-8°C[4]

Mechanism of Action: Targeting the Molybdenum Center of Xanthine Oxidase

Based on studies of analogous 2-phenylthiazole-4-carboxylic acid inhibitors, the proposed mechanism of action for this compound is the competitive or mixed-type inhibition of xanthine oxidase.[2][3] The core scaffold is believed to bind to the active site of the enzyme, which contains a molybdenum cofactor. The carboxylate group of the thiazole ring is crucial for this interaction, likely forming hydrogen bonds with key amino acid residues within the active site. The 2-(4-chlorophenyl) and 5-bromo substituents are predicted to occupy hydrophobic pockets, enhancing the binding affinity and selectivity of the inhibitor.

Diagram: Proposed Binding of the Chemical Probe to the Xanthine Oxidase Active Site

cluster_XO Xanthine Oxidase Active Site cluster_Probe This compound MoCo Molybdenum Cofactor (MoCo) AA1 Amino Acid Residue 1 (e.g., Arg, Glu) AA2 Amino Acid Residue 2 (e.g., Phe, Leu) Thiazole Thiazole Ring Thiazole->MoCo Coordination CarboxylicAcid Carboxylic Acid CarboxylicAcid->AA1 H-Bonding Chlorophenyl 4-Chlorophenyl Group Chlorophenyl->AA2 Hydrophobic Interaction Bromo Bromo Group Bromo->AA2 Hydrophobic Interaction A Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) B Serial Dilution of Inhibitor in 96-well plate A->B C Add Buffer and Substrate B->C D Initiate Reaction with Enzyme C->D E Spectrophotometric Reading (Absorbance at 295 nm over time) D->E F Calculate Initial Velocities E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: Step-by-step workflow for the in vitro XO inhibition assay.

Protocol 2: Cell-Based Assay to Measure Uric Acid Production

This protocol describes how to use this compound to inhibit cellular uric acid production in a cell-based model. This is crucial for confirming the cell permeability and target engagement of the chemical probe in a more physiologically relevant context.

Materials:

  • A suitable cell line (e.g., HepG2 human liver cancer cells, which have endogenous XO activity)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Hypoxanthine or Xanthine

  • Uric Acid Assay Kit (commercially available, e.g., colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture HepG2 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • Substrate Stimulation:

    • Prepare a stock solution of hypoxanthine or xanthine in culture medium.

    • Add the substrate to each well to a final concentration that induces measurable uric acid production (e.g., 100-200 µM).

  • Incubation and Sample Collection:

    • Incubate the cells for a defined period (e.g., 24 hours).

    • After incubation, collect the cell culture supernatant.

  • Uric Acid Measurement:

    • Measure the concentration of uric acid in the collected supernatant using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the uric acid levels to the vehicle control.

    • Plot the percentage of uric acid inhibition against the inhibitor concentration to determine the cellular IC₅₀.

Self-Validating System and Causality:

  • Choice of Cell Line: HepG2 cells are a relevant model as the liver is a primary site of purine metabolism.

  • Pre-incubation with Inhibitor: This allows the compound to permeate the cell membrane and engage with intracellular xanthine oxidase before the substrate is added.

  • Use of a Commercial Assay Kit: This ensures a standardized and validated method for quantifying uric acid, enhancing the reliability of the results.

Conclusion and Future Directions

This compound is a promising chemical probe for the investigation of xanthine oxidase. The protocols provided herein offer a robust framework for its characterization and application in both biochemical and cellular systems. Future studies should focus on determining its selectivity against other molybdoenzymes and its pharmacokinetic properties to further validate its utility as a specific and reliable tool for studying purine metabolism and related diseases.

References

  • Ali, M. R., Kumar, S., Afzal, O., & Nishtha. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(1-2), e1600273. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2011). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 46(1), 248-253. [Link]

  • ChemSrc. (2022, March 4). This compound. Retrieved January 26, 2026, from [Link]

  • Li, X., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 558-562. [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]

  • PubChem. (n.d.). 2-(4-chloro-phenyl)-thiazole-4-carboxylic acid. Retrieved January 26, 2026, from [Link]

  • Shukla, A. P., & Verma, V. (2023). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 4444-4460. [Link]

  • Sławiński, J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3225. [Link]

  • Sun, H., et al. (2009). Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 52(8), 2291-2301. [Link]

  • Tahrin, S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29285-29302. [Link]

  • Tsolaki, E., et al. (2023). 4-(4-Chlorophenyl)thiazol-2-amines as pioneers of potential neurodegenerative therapeutics with anti-inflammatory properties based on dual DNase I and 5-LO inhibition. European Journal of Medicinal Chemistry, 258, 115599. [Link]

  • Wang, Y., et al. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ACS Medicinal Chemistry Letters, 3(10), 818-822. [Link]

  • Xu, S., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2445-2448. [Link]

  • Yakaiah, B., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(18), 4464-4469. [Link]

  • Zaware, N., & Pocha, V. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6538. [Link]

Sources

Application Notes and Protocols: Formulation of Thiazole Derivatives for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Critical Role of Formulation in Thiazole Derivative Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of many medicinally important molecules.[1] Thiazole derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Several clinically approved drugs, such as the anticancer agents Dabrafenib and Dasatinib, feature a thiazole nucleus, highlighting the therapeutic potential of this chemical scaffold.[1]

However, the journey from a promising thiazole derivative in a flask to a candidate for in vivo evaluation is often hampered by a significant challenge: poor aqueous solubility. This inherent characteristic can severely limit a compound's bioavailability, making it difficult to achieve therapeutic concentrations in animal models and obscuring the true potential of the new chemical entity (NCE).[3] Therefore, the development of an appropriate formulation is not merely a technical step but a critical component of the drug discovery process. A well-designed formulation can enhance solubility, improve stability, and ensure consistent and reproducible exposure in preclinical studies.[4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices involved in formulating thiazole derivatives for in vivo studies. We will delve into pre-formulation assessment, explore various solubilization strategies, and provide detailed protocols for the preparation and characterization of formulations suitable for preclinical research.

Section 1: Pre-formulation Studies: Characterizing Your Thiazole Derivative

Before embarking on formulation development, a thorough physicochemical characterization of the thiazole derivative is paramount.[4] This initial assessment provides the foundational data needed to make informed decisions about the most appropriate formulation strategy. Key pre-formulation studies include:

  • Aqueous Solubility: Determining the intrinsic solubility of the compound in aqueous media at different pH values is the first and most critical step. This will dictate the necessity and the type of solubility enhancement technique required.

  • pKa Determination: Understanding the ionization constant (pKa) of the thiazole derivative is crucial, as it influences its solubility and permeability across biological membranes.

  • Log P/Log D: The partition coefficient (Log P) and distribution coefficient (Log D) provide insights into the lipophilicity of the compound, which is a key determinant of its absorption and distribution characteristics.

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are used to determine the crystalline form, melting point, and thermal stability of the compound. This information is vital for identifying potential stability issues.

  • Chemical Stability: Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light) help to identify potential degradation pathways and inform the selection of appropriate excipients and storage conditions.[5]

Preformulation_Workflow cluster_0 Pre-formulation Assessment API Thiazole Derivative (API) Solubility Aqueous Solubility Profiling (pH-dependent) API->Solubility pKa pKa Determination API->pKa LogP Log P / Log D Measurement API->LogP SolidState Solid-State Characterization (XRPD, DSC) API->SolidState Stability Forced Degradation / Chemical Stability API->Stability Decision Formulation Strategy Selection Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision Stability->Decision

Caption: Pre-formulation workflow for thiazole derivatives.

Section 2: Formulation Strategies for Thiazole Derivatives

The selection of a suitable formulation strategy is contingent on the physicochemical properties of the thiazole derivative, the intended route of administration, and the required dose.[3] For poorly water-soluble compounds, a variety of techniques can be employed to enhance solubility and bioavailability.

Co-solvents

The use of co-solvents is one of the simplest and most common methods for solubilizing hydrophobic compounds for parenteral and oral administration.[6] Co-solvents are water-miscible organic solvents that increase the solubility of a drug by reducing the polarity of the aqueous vehicle.

Commonly Used Co-solvents:

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400, are widely used due to their low toxicity and good solubilizing capacity.

  • Propylene Glycol (PG): Another common co-solvent with a good safety profile.

  • Ethanol: Often used in combination with other co-solvents, but its use may be limited by potential behavioral effects in animals.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use in vivo should be carefully considered due to potential toxicity and effects on drug metabolism.[7]

  • Glycerol: A viscous co-solvent that can also act as a tonicity agent.

Causality Behind Experimental Choices: The choice of co-solvent and its concentration is a balance between achieving the desired drug solubility and minimizing potential in vivo toxicity. It is crucial to start with the lowest effective concentration of the co-solvent.

Surfactants and Micellar Solutions

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.

Commonly Used Surfactants:

  • Polysorbates (Tweens): Such as Tween 20 and Tween 80, are non-ionic surfactants widely used in parenteral and oral formulations.

  • Polyoxyethylene Castor Oil Derivatives (Cremophors): Such as Cremophor EL, are effective solubilizing agents but have been associated with hypersensitivity reactions.

  • Poloxamers (Pluronics): Triblock copolymers that can form micelles and are generally considered to be of low toxicity.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can form inclusion complexes with poorly soluble drug molecules, effectively "hiding" the hydrophobic part of the drug from the aqueous environment and increasing its solubility.[9]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a good safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic-modified cyclodextrin with high water solubility and the ability to form strong inclusion complexes.

Lipid-Based Formulations

For oral administration, lipid-based formulations can significantly enhance the absorption of lipophilic thiazole derivatives.[10] These formulations can improve drug solubilization in the gastrointestinal tract and facilitate absorption via the lymphatic system.[11]

Types of Lipid-Based Formulations:

  • Oily Solutions: The simplest form, where the drug is dissolved in a pharmaceutically acceptable oil.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[12]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form microemulsions with smaller droplet sizes, leading to a larger interfacial area for drug absorption.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Form nanoemulsions upon dispersion, offering further advantages in terms of bioavailability.[13]

Formulation StrategyAdvantagesDisadvantagesSuitable for
Co-solvents Simple to prepare, well-understood, suitable for parenteral and oral routes.Potential for in vivo toxicity at high concentrations, may cause irritation at the injection site.Early-stage screening, dose-ranging studies.
Surfactants High solubilization capacity, can be used for both parenteral and oral formulations.Potential for toxicity (e.g., hemolysis), some surfactants can cause hypersensitivity reactions.Compounds with very low solubility.
Cyclodextrins Good safety profile, can improve both solubility and stability.Can be expensive, potential for competition with other molecules for the cyclodextrin cavity.Both parenteral and oral administration.
Lipid-Based Can significantly enhance oral bioavailability, may reduce food effects.More complex to formulate and characterize, potential for drug precipitation upon dilution.Oral administration of lipophilic compounds.

Section 3: Experimental Protocols

Protocol for Preparation of a Co-solvent-Based Formulation for Intravenous Administration

This protocol describes the preparation of a 1 mg/mL solution of a model thiazole derivative in a vehicle composed of 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v).

Materials:

  • Thiazole derivative

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Polyethylene glycol 400 (PEG 400), pharmaceutical grade

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile, depyrogenated vials

  • Sterile syringe filters (0.22 µm)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the Thiazole Derivative: Accurately weigh the required amount of the thiazole derivative to achieve a final concentration of 1 mg/mL. For example, to prepare 10 mL of the formulation, weigh 10 mg of the compound.

  • Initial Solubilization in DMSO: Add the weighed thiazole derivative to a sterile vial. Add 1 mL of DMSO (10% of the final volume) to the vial. Vortex or sonicate until the compound is completely dissolved.

  • Addition of PEG 400: To the solution from step 2, add 4 mL of PEG 400 (40% of the final volume). Mix thoroughly using a vortex mixer until a homogenous solution is obtained.

  • Addition of Saline: Slowly add 5 mL of saline (50% of the final volume) to the mixture while stirring continuously with a magnetic stirrer. The slow addition is crucial to prevent precipitation of the drug.

  • Final Mixing and Visual Inspection: Continue stirring for 10-15 minutes to ensure complete mixing. Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear and particle-free.

  • Sterile Filtration: Draw the solution into a sterile syringe and filter it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Storage: Store the final formulation at the appropriate temperature (typically 2-8 °C) and protect it from light until use.

Protocol_CoSolvent cluster_protocol Co-solvent Formulation Protocol Weigh 1. Weigh Thiazole Derivative Dissolve_DMSO 2. Dissolve in DMSO Weigh->Dissolve_DMSO Add_PEG 3. Add PEG 400 Dissolve_DMSO->Add_PEG Add_Saline 4. Slowly Add Saline Add_PEG->Add_Saline Mix 5. Final Mix & Inspect Add_Saline->Mix Filter 6. Sterile Filter (0.22 µm) Mix->Filter Store 7. Store Appropriately Filter->Store

Caption: Step-by-step co-solvent formulation protocol.

Protocol for Preparation of a Cyclodextrin-Based Formulation for Oral Gavage

This protocol outlines the preparation of a 5 mg/mL suspension of a model thiazole derivative using 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

Materials:

  • Thiazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Mortar and pestle (optional, for particle size reduction)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare the HP-β-CD Vehicle: Weigh the required amount of HP-β-CD to make a 20% (w/v) solution in water. For example, to prepare 10 mL of the vehicle, weigh 2 g of HP-β-CD. Add the HP-β-CD to 8 mL of purified water in a beaker and stir with a magnetic stirrer until completely dissolved. Adjust the final volume to 10 mL with purified water.

  • Weigh the Thiazole Derivative: Weigh the required amount of the thiazole derivative to achieve a final concentration of 5 mg/mL. For 10 mL of formulation, weigh 50 mg of the compound.

  • Trituration (Optional): If the thiazole derivative has large particles, it can be beneficial to reduce the particle size by gently triturating it in a mortar and pestle.

  • Addition of Drug to Vehicle: Slowly add the weighed thiazole derivative to the 20% HP-β-CD solution while stirring continuously.

  • Complexation: Continue stirring the suspension for an extended period (e.g., 4-24 hours) at room temperature to allow for the formation of the inclusion complex. The mixture may become clearer as the drug dissolves.

  • pH Adjustment (if necessary): Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range for oral administration (typically pH 5-8).

  • Final Inspection: Visually inspect the final formulation. It may be a clear solution or a fine suspension depending on the extent of complexation and the drug's intrinsic solubility in the cyclodextrin vehicle.

  • Storage: Store the formulation in a well-closed container at the appropriate temperature.

Section 4: Quality Control and Stability Testing

Once a formulation has been prepared, it is essential to perform quality control tests to ensure its suitability for in vivo studies. These tests should be conducted on freshly prepared formulations and may also be part of a short-term stability study.

Key Quality Control Parameters:

  • Appearance: Visual inspection for clarity, color, and the presence of any particulate matter.

  • pH: Measurement of the pH of the final formulation.

  • Drug Concentration: Analysis of the drug concentration in the formulation using a validated analytical method (e.g., HPLC) to confirm that it meets the target concentration.

  • Particle Size Analysis (for suspensions and emulsions): Measurement of the particle or droplet size distribution using techniques like laser diffraction or dynamic light scattering.

  • Stability: The formulation should be assessed for physical and chemical stability over the intended period of use. This may involve storing the formulation under different conditions (e.g., refrigerated, room temperature) and re-testing the quality control parameters at specified time points. According to the U.S. Food and Drug Administration (FDA), approximately 50% of drugs fail during the preclinical stage due to stability issues.[14]

Section 5: Considerations for In Vivo Administration

The ultimate goal of formulation development is to enable the successful administration of the thiazole derivative to animals for pharmacokinetic, pharmacodynamic, and toxicological evaluation.

Key Considerations:

  • Route of Administration: The choice of formulation is heavily influenced by the intended route of administration (e.g., intravenous, oral, intraperitoneal).

  • Dose Volume: The volume of the formulation that can be administered is limited by the size and species of the animal. It is crucial to adhere to established guidelines for maximum administration volumes.

  • Tolerability: The formulation vehicle should be well-tolerated by the animals and should not cause any adverse effects that could confound the study results. It is advisable to conduct a vehicle tolerability study before initiating the main experiment.

  • Excipient Safety: All excipients used in the formulation must be safe for use in the chosen animal species at the intended concentration.[4] Pharmaceutical regulations require that all ingredients in formulations be identified and guaranteed to be safe.[4]

Conclusion

The formulation of thiazole derivatives for in vivo studies is a multifaceted process that requires a thorough understanding of the physicochemical properties of the compound and the principles of formulation science. By conducting comprehensive pre-formulation studies, selecting an appropriate solubilization strategy, and carefully preparing and characterizing the final formulation, researchers can overcome the challenges posed by poor solubility and unlock the full therapeutic potential of their thiazole-based drug candidates. A well-designed and robust formulation is the cornerstone of reliable and reproducible preclinical data, which is essential for the successful translation of promising new chemical entities from the laboratory to the clinic.

References

  • (2025-07-08) Formulation strategies for poorly soluble drugs - ResearchGate. ResearchGate. [Link]

  • (2021) SOLUBILITY ENHANCEMENT TECHNIQUES. Jetir.Org. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. National Institutes of Health. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. [Link]

  • WO2014029320A1 - Method for preparation of thiazole derivatives - Google Patents.
  • (2021-04-25) A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Academica. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. National Institutes of Health. [Link]

  • (2024-11-23) Excipient used in parentral formulation. SlideShare. [Link]

  • (2024-04-24) (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. ResearchGate. [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. National Institutes of Health. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. Altasciences. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. National Institutes of Health. [Link]

  • (2021-07-19) Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega - ACS Publications. ACS Publications. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. National Institutes of Health. [Link]

  • Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed. National Institutes of Health. [Link]

  • Heterocycles in Medicinal Chemistry - PMC - PubMed Central - NIH. National Institutes of Health. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S. Food and Drug Administration. [Link]

  • (2025-08-06) Synthesis and Evaluation of Antiamoebic Activity and Cytotoxicity of Thiazole Derivatives - ResearchGate. ResearchGate. [Link]

  • (2025-01-09) Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications - ResearchGate. ResearchGate. [Link]

  • (2025-03-27) Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. ACS Publications. [Link]

  • (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. ResearchGate. [Link]

  • (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW - ResearchGate. ResearchGate. [Link]

  • Preclinical Regulatory Requirements | Social Science Research Institute. Duke University. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. MDPI. [Link]

  • Synthesis of Cyclodextrin Derivatives of Amino-(thiazolyl) Coumarins as Potential Antimicrobial Agents - Bentham Science Publisher. Bentham Science. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing | Agno Pharmaceuticals. Agno Pharmaceuticals. [Link]

  • WO2007047253A2 - Pharmaceutical formulations of cyclodextrins and antifungal azole compounds - Google Patents.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. Frontiers. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. Journal of Pharmaceutical Negative Results. [Link]

  • Selected commercial drugs based on thiazole - ResearchGate. ResearchGate. [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed Central. National Institutes of Health. [Link]

  • (2007-06-08) Oral Lipid-Based Formulations | Enhancing the Bioavailability of Poorl - Taylor & Francis eBooks. Taylor & Francis. [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC - PubMed Central. National Institutes of Health. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. MDPI. [Link]

  • (2025-08-06) Preparation and Study of a Novel Thiazole Derivative and Its Biological Efficacy on Male Rats Infected with Echinococcus Granulosus Using Electron Microscope - ResearchGate. ResearchGate. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery - RSC Publishing. Royal Society of Chemistry. [Link]

  • (2023-08-20) in vivo preclinical studies for drug discovery - YouTube. YouTube. [Link]

  • (2025-08-06) Oral lipid-based formulations - ResearchGate. ResearchGate. [Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC - NIH. National Institutes of Health. [Link]

  • Excipients in Parenteral Drug Products - Center for Research on Complex Generics. Center for Research on Complex Generics. [Link]

Sources

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized screening of thiazole compounds for antimicrobial and antifungal activity. The protocols herein are grounded in established methodologies to ensure scientific integrity and reproducibility of results.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The amphiphilic nature of some thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes, which can lead to cytoplasm leakage and cell death.[1] The versatility of the thiazole nucleus allows for the synthesis of a diverse library of compounds, making it a fertile ground for the discovery of novel antimicrobial and antifungal agents. This guide outlines robust in vitro screening protocols to identify and characterize the antimicrobial potential of novel thiazole derivatives.

Core Screening Workflow

A systematic approach to screening thiazole compounds is essential for generating reliable and comparable data. The workflow begins with primary screening to determine the inhibitory activity of the compounds, followed by secondary assays to quantify their potency and assess their safety profile.

G cluster_primary Primary Screening cluster_secondary Secondary Screening & Potency Determination cluster_safety In Vitro Safety & Toxicity Assessment primary_antimicrobial Antimicrobial Screening (Agar Disk Diffusion) mic_mbc MIC & MBC Determination (Broth Microdilution) primary_antimicrobial->mic_mbc Active Compounds primary_antifungal Antifungal Screening (Agar Disk Diffusion) mic_mfc MIC & MFC Determination (Broth Microdilution) primary_antifungal->mic_mfc Active Compounds cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) mic_mbc->cytotoxicity Potent Antibacterials mic_mfc->cytotoxicity Potent Antifungals hemolysis Hemolysis Assay cytotoxicity->hemolysis Further Safety Profiling data_analysis Data Analysis & Hit Selection hemolysis->data_analysis Comprehensive Data Set thiazole_library Thiazole Compound Library thiazole_library->primary_antimicrobial Initial Evaluation thiazole_library->primary_antifungal Initial Evaluation G acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol Ergosterol Biosynthesis Pathway cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Normal Function) ergosterol->membrane disrupted_membrane Disrupted Cell Membrane (Cell Death) cyp51->ergosterol cyp51->disrupted_membrane Depletion of Ergosterol, Accumulation of Toxic Sterols thiazole Thiazole Compound thiazole->cyp51 Inhibition

Figure 2: The proposed antifungal mechanism of action for some thiazole compounds, involving the inhibition of ergosterol biosynthesis.

Antibacterial Mechanism: The antibacterial mechanism of thiazoles can be multifaceted. Some derivatives are believed to act by disrupting the bacterial cell membrane due to their amphiphilic properties, leading to the leakage of cellular contents and apoptosis. [1][2]Another potential target is the FtsZ protein, which is essential for bacterial cell division. [3][4]Inhibition of FtsZ polymerization leads to cell filamentation and ultimately cell death. [3][4]

In Vitro Cytotoxicity and Safety Assessment

It is crucial to evaluate the potential toxicity of lead compounds towards mammalian cells to assess their therapeutic index.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [5][6][7] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. [5][6]The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the thiazole compound for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C. [6]

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [8] * Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).

This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye neutral red in their lysosomes. [9][10][11] Principle: The neutral red dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. The amount of dye incorporated is proportional to the number of viable cells. [9][10][11] Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as in the MTT assay.

  • Neutral Red Incubation:

    • After treatment, incubate the cells with a medium containing neutral red for approximately 2 hours. [11]

  • Dye Extraction and Absorbance Measurement:

    • Wash the cells to remove unincorporated dye.

    • Extract the dye from the lysosomes using a destain solution (e.g., a mixture of ethanol and acetic acid). [10] * Measure the absorbance of the extracted dye at 540 nm. [10]

  • Data Analysis:

    • Calculate the percentage of cell viability and the IC₅₀ value as described for the MTT assay.

The hemolysis assay evaluates the lytic effect of a compound on red blood cells (erythrocytes), which is an important indicator of membrane-damaging potential. [12][13] Principle: A suspension of red blood cells is incubated with the test compound. If the compound disrupts the cell membrane, hemoglobin is released, which can be quantified spectrophotometrically.

Experimental Protocol:

  • Preparation of Red Blood Cell Suspension:

    • Obtain fresh whole blood (e.g., human or rat) with an anticoagulant.

    • Wash the red blood cells by centrifugation and resuspend them in a buffered saline solution (e.g., PBS).

  • Compound Incubation:

    • Incubate the red blood cell suspension with various concentrations of the thiazole compound for a defined period (e.g., 1 hour) at 37 °C.

  • Quantification of Hemolysis:

    • Centrifuge the samples to pellet the intact red blood cells.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis:

    • Include a positive control (100% hemolysis, e.g., using Triton X-100) and a negative control (0% hemolysis, vehicle-treated cells).

    • Calculate the percentage of hemolysis for each compound concentration relative to the controls.

Data Presentation for Cytotoxicity Assays:

Compound IDAssayCell LineIC₅₀ (µM)% Hemolysis at MIC
Thiazole-001MTTHeLa>100< 5%
Thiazole-ANeutral RedHEK29375< 10%
Positive Control (Doxorubicin)MTTHeLa0.5N/A

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic screening of thiazole compounds for antimicrobial and antifungal activity. By adhering to standardized methodologies, such as those provided by the CLSI, researchers can generate reliable and reproducible data. The inclusion of in vitro cytotoxicity assays is a critical step in the early-stage assessment of the therapeutic potential of novel thiazole derivatives, enabling the selection of compounds with a favorable efficacy and safety profile for further development.

References

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI document M100-ED30. Wayne, PA: Clinical and Laboratory Standards Institute; 2020. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature protocols, 3(7), 1125–1131. [Link]

  • Li, W., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC advances, 10(24), 14237–14244. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. In T. L. Riss, R. A. Moravec, A. L. Niles, S. A. Duellman, H. A. Benink, T. J. Worzella, & L. Minor (Eds.), Cell Viability Assays. [Link]

  • ResearchGate. (n.d.). Thiazole containing antifungal agents. [Diagram]. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S: Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI supplement M27M44S. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • PubMed. (n.d.). Selection and evaluation of suitable quality control strains for meropenem antimicrobial susceptibility testing through preliminary external quality assessment. [Link]

  • IIVS. (n.d.). Neutral Red Uptake. [Link]

  • National Center for Biotechnology Information. (2017). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

  • National Center for Biotechnology Information. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]

  • National Center for Biotechnology Information. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ResearchGate. (n.d.). Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. [Diagram]. [Link]

  • Evotec. (n.d.). In vitro Hemolysis. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • Regulations.gov. (n.d.). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]

  • ResearchGate. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. [Link]

  • Anilocus. (n.d.). How to Perform Red Blood Cell Lysis on Rodent Samples. [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]

  • Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. [Link]

  • YouTube. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • ACS Publications. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • ASM Journals. (n.d.). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. [Link]

  • YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. [Link]

  • ANSI Webstore. (n.d.). CLSI M100-S27 - Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • National Center for Biotechnology Information. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. [Link]

  • PubMed. (n.d.). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. [Link]

  • News-Medical.net. (2019). An Overview of the Protocol for Red Cell Lysis. [Link]

  • ImmunoStep. (n.d.). Red Blood Cells Lysis Protocol. [Link]

  • National Center for Biotechnology Information. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. [Link]

  • ANSI Webstore. (n.d.). CLSI M27M44S - Performance Standards for Antifungal Susceptibility Testing of Yeasts -3rd Edition. [Link]

  • GlobalSpec. (n.d.). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • ResearchGate. (n.d.). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • EBSCO. (n.d.). Thiazole antifungals | Research Starters. [Link]

  • National Institutes of Health. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. [Link]

  • CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the synthesis, provide step-by-step protocols, and offer solutions to frequently encountered challenges.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a substituted thiazole derivative. Thiazole rings are significant scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The primary and most established route for constructing the thiazole core is the Hantzsch Thiazole Synthesis , first reported in 1887.[2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[2][3]

Achieving a high yield of the target compound requires a multi-step approach, typically involving the initial synthesis of an ethyl ester precursor followed by hydrolysis. This strategy protects the reactive carboxylic acid moiety during the thiazole ring formation and subsequent bromination, improving solubility and preventing unwanted side reactions. This guide focuses on this robust two-step pathway.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for synthesizing this compound?

The most reliable method involves a two-stage process:

  • Hantzsch Thiazole Synthesis: Reaction of 4-chlorothiobenzamide with ethyl 2-chloroacetoacetate to form ethyl 2-(4-chlorophenyl)thiazole-4-carboxylate.

  • Bromination & Hydrolysis: Subsequent bromination of the thiazole ring at the C5 position, followed by saponification (hydrolysis) of the ethyl ester to yield the final carboxylic acid product.

Q2: Why is it preferable to synthesize the ethyl ester first rather than the carboxylic acid directly?

There are several reasons for this approach:

  • Reactivity: Carboxylic acids can interfere with the reaction conditions of the Hantzsch synthesis. The acidic proton can participate in side reactions, and the carboxylate group can complicate the reaction mechanism.

  • Solubility: The ethyl ester intermediate often has better solubility in common organic solvents used for the reaction and purification.

  • Purification: The ester is generally less polar and easier to purify using standard techniques like column chromatography or recrystallization compared to the highly polar carboxylic acid.

  • Stability: Thioamides, one of the key starting materials, can be unstable in acidic media, which might be generated if the carboxylic acid were present directly.[2]

Q3: What is the fundamental mechanism of the Hantzsch Thiazole Synthesis?

The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration. The thioamide acts as the sulfur and nitrogen source, while the α-haloketone provides the carbon backbone of the ring.

Hantzsch_Mechanism cluster_start Step 1: Nucleophilic Attack (S_N2) cluster_cyclization Step 2: Intramolecular Cyclization cluster_dehydration Step 3: Dehydration Thioamide 4-Chlorothiobenzamide (Nucleophile) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Sulfur attacks α-carbon Haloketone Ethyl 2-chloroacetoacetate (Electrophile) Haloketone->Intermediate1 Intermediate2 Hemiaminal-like Intermediate Intermediate1->Intermediate2 Nitrogen attacks carbonyl carbon Product Ethyl 2-(4-chlorophenyl) thiazole-4-carboxylate Intermediate2->Product Loss of H₂O

Caption: The Hantzsch thiazole synthesis mechanism.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental problems. Low yields and impurities are the most common challenges encountered.[4]

Problem: My overall yield is significantly lower than expected.

  • Potential Cause 1: Purity of Starting Materials

    • Explanation: This is the most critical factor. Impurities in the 4-chlorothiobenzamide or the α-halo ester can introduce competing side reactions. The presence of water is particularly detrimental, as it can hydrolyze reagents.[4] 2-Aminothiophenol, a related precursor for benzothiazoles, is known to be susceptible to oxidation, which dramatically reduces yield.

    • Solution:

      • Ensure all starting materials are of high purity (>95%).

      • Use anhydrous solvents, particularly for the Hantzsch condensation step.

      • If possible, purify starting materials before use (e.g., recrystallize the thioamide).

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Explanation: Temperature, reaction time, and solvent choice are crucial.[4] The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[5] Insufficient heating can lead to an incomplete reaction, while excessive heat can cause degradation.

    • Solution:

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5][6]

      • For the initial condensation, refluxing in ethanol is a standard and effective condition.[5]

      • For the hydrolysis step, ensure the temperature is sufficient to drive the saponification to completion without degrading the product.

  • Potential Cause 3: Inefficient Work-up and Purification

    • Explanation: The final product is a carboxylic acid, which can be partially soluble in aqueous layers, especially if the pH is not sufficiently acidic during extraction. Product may be lost during filtration or recrystallization if improper solvents are used.

    • Solution:

      • During the acidic workup after hydrolysis, cool the solution in an ice bath to maximize precipitation.[7]

      • Adjust the pH to ~2 to ensure the carboxylic acid is fully protonated and minimally soluble in water.[7]

      • Wash the final solid product with ice-cold water to remove inorganic salts without dissolving the product.[7]

Problem: I am observing significant impurity peaks in my NMR/LC-MS analysis.

  • Potential Cause 1: Formation of Isomeric Byproducts

    • Explanation: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole derivative structure.[4][8]

    • Solution:

      • Maintain neutral or slightly basic conditions during the initial condensation if possible. Often, the reaction is run in a neutral solvent like ethanol, and a weak base is used during workup.[5][9]

      • Careful purification by column chromatography may be required to separate these isomers.

  • Potential Cause 2: Incomplete Hydrolysis

    • Explanation: The saponification of the ethyl ester may not have gone to completion, leaving unreacted starting material in your final product.

    • Solution:

      • Increase the reaction time or temperature for the hydrolysis step.

      • Use a slight excess of the base (e.g., NaOH or KOH).

      • Monitor the disappearance of the ester spot by TLC before proceeding with the workup.

  • Potential Cause 3: Unreacted Bromine or Over-bromination

    • Explanation: If bromination is performed as a separate step on the pre-formed thiazole ester, controlling the stoichiometry is key. Excess bromine can lead to di-brominated species or other side products.

    • Solution:

      • Add the brominating agent (e.g., Br₂ in acetic acid or N-Bromosuccinimide) slowly and at a controlled temperature.

      • Use precisely one equivalent of the brominating agent.

      • Quench any remaining bromine with a reducing agent (e.g., sodium thiosulfate solution) during the workup.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Formation Start->Impurity Cause_Purity Check Reagent Purity & Dryness LowYield->Cause_Purity Cause_Conditions Optimize Reaction (Temp, Time, Solvent) LowYield->Cause_Conditions Cause_Workup Review Workup & Purification Protocol LowYield->Cause_Workup Cause_Isomers Isomeric Byproducts (Hantzsch Side Reaction) Impurity->Cause_Isomers Cause_Hydrolysis Incomplete Ester Hydrolysis Impurity->Cause_Hydrolysis Cause_Bromination Incorrect Bromination Stoichiometry Impurity->Cause_Bromination Solution Solution Implemented Cause_Purity->Solution Use Anhydrous Solvents Cause_Conditions->Solution Monitor by TLC Cause_Workup->Solution Adjust pH to ~2 during workup Cause_Isomers->Solution Control pH / Purify via Chromatography Cause_Hydrolysis->Solution Increase Hydrolysis Time/Temp Cause_Bromination->Solution Use 1.0 eq. Bromine / Quench

Caption: A workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of Ethyl 2-(4-chlorophenyl)-5-bromothiazole-4-carboxylate

This procedure combines the Hantzsch synthesis and subsequent bromination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-chlorothiobenzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq) in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Condensation: Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting thioamide is consumed.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Bromination: Cool the mixture further in an ice bath to 0-5°C. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water. A precipitate should form. Neutralize the solution carefully with a saturated sodium bicarbonate or sodium carbonate solution until effervescence ceases.

  • Isolation: Filter the solid precipitate using a Büchner funnel, wash the filter cake thoroughly with cold water, and allow it to air dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Hydrolysis to this compound
  • Reaction Setup: Suspend the crude or purified ethyl ester from Part 1 in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Saponification: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC, observing the disappearance of the ester spot). This may take 2-6 hours.

  • Cooling & Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter them off.

  • Acidification: Place the filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A thick, white or off-white precipitate of the carboxylic acid will form.[7]

  • Isolation: Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Filter the solid product, wash it extensively with ice-cold water to remove salts, and dry it under vacuum.

Data Summary Table
ParameterStage 1: Ester Synthesis & BrominationStage 2: Hydrolysis
Key Reagents 4-chlorothiobenzamide, Ethyl 2-chloroacetoacetate, BromineEthyl ester intermediate, Sodium Hydroxide
Solvent Ethanol, Acetic AcidEthanol/Water
Temperature Reflux (78°C), then 0-5°CReflux
Typical Time 4-6 hours2-6 hours
Work-up pH Neutral (~7-8)Acidic (~2)
Typical Yield 70-85% (crude ester)85-95% (from ester)

References

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal. Thiazole Synthesis. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. Available at: [Link]

  • Merck & Co. (1966). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

  • ECHEMCLOUD. (2022). This compound. Available at: [Link]

  • Centurion University of Technology and Management. Thiazole. CUTM Courseware. Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Heravi, M. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

Sources

Technical Support Center: Purification of Acidic Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of acidic thiazole compounds. The unique chemical nature of these molecules—possessing both an acidic functional group (e.g., carboxylic acid, phenol) and a weakly basic thiazole ring—presents distinct challenges that require a nuanced and systematic approach to achieve high purity.

The Core Challenge: Amphoteric Properties and pKa

The primary difficulty in purifying acidic thiazole compounds stems from their ability to exist in multiple ionization states depending on the pH of their environment. The thiazole ring contains a nitrogen atom that can be protonated, making it a weak base (the conjugate acid of thiazole has a pKa of approximately 2.5)[1]. Simultaneously, an acidic functional group on the molecule will have its own pKa. This dual character dictates solubility, stability, and interaction with purification media, making pH control the single most critical parameter in your experimental design.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of acidic thiazole compounds in a question-and-answer format.

Q1: My compound is showing severe peak tailing or fronting in reverse-phase HPLC. What is happening and how can I fix it?

Answer: This is the most common issue and is almost always related to ionization.

The Causality: Peak distortion occurs when your compound exists as a mixture of ionized and non-ionized forms during its transit through the column. The ionized form is more polar and travels faster with the mobile phase, while the neutral form is more hydrophobic and has a higher affinity for the stationary phase[2]. This equilibrium leads to a "smearing" effect. Peak tailing can also be caused by secondary interactions between the compound and residual, acidic silanol groups on the silica-based stationary phase[3].

The Solution: Strategic pH Control The goal is to suppress the ionization of your acidic group to force the compound into a single, neutral, more hydrophobic state.

A reliable rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of the acidic functional group[4]. This ensures the group is fully protonated. For a typical thiazole carboxylic acid (pKa ~4-5), a mobile phase pH of 2.0-2.5 is highly effective[5].

Step-by-Step Protocol for Mobile Phase pH Adjustment:
  • Prepare Aqueous Phase: Measure the required volume of high-purity water for your mobile phase.

  • Add Acid Modifier: While stirring, add a small amount of an appropriate acid modifier. It is crucial to measure and adjust the pH of the aqueous component before mixing it with the organic solvent[6].

  • Verify pH: Use a calibrated pH meter to confirm the desired pH is reached.

  • Filter: Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove particulates.

  • Mix with Organic Phase: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile, methanol) to achieve the final mobile phase composition.

Data Presentation: Common Mobile Phase Modifiers

ModifierTypical ConcentrationpKaNotes & Applications
Formic Acid 0.1% (v/v)3.75Excellent for LC/MS applications due to its volatility. Good for general-purpose pH control[5].
Acetic Acid 0.1% - 1.0% (v/v)4.76Another good, volatile choice for LC/MS. Buffers at a slightly higher pH than formic acid.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)0.5A strong acid that ensures protonation of most carboxylic acids and suppresses silanol interactions effectively. It also acts as an ion-pairing agent, which can improve peak shape for basic compounds[7]. Caution: TFA can be difficult to remove from the final product and may suppress ionization in MS analysis.
Phosphoric Acid 10-50 mM2.15A non-volatile buffer, excellent for achieving low pH and providing strong buffering capacity. Not suitable for LC/MS or preparative HPLC where solvent removal is required[5].

Visualization: Effect of pH on Analyte State & Retention

G cluster_0 High pH (e.g., pH 7) cluster_1 Low pH (e.g., pH 2) cluster_2 Intermediate pH (near pKa) high_pH Thiazole-COO⁻ (Anionic, Polar) high_pH_outcome Fast Elution Poor Peak Shape high_pH->high_pH_outcome Less Retained low_pH Thiazole-COOH (Neutral, Hydrophobic) low_pH_outcome Good Retention Sharp Peak low_pH->low_pH_outcome Well Retained mid_pH Thiazole-COO⁻ ⇌ Thiazole-COOH (Equilibrium Mixture) mid_pH_outcome Very Broad Peak (Tailing/Fronting) mid_pH->mid_pH_outcome Mixed Retention

Caption: Impact of mobile phase pH on the ionization state and chromatographic behavior of a thiazole carboxylic acid.

Q2: I am experiencing low or no recovery of my compound after chromatography. Where is it going?

Answer: This issue points to either irreversible adsorption to the stationary phase or chemical degradation.

The Causality: Acidic thiazoles, particularly those with unprotected nitrogen, can bind strongly to active silanol sites on the silica surface, leading to poor recovery. Furthermore, the thiazole ring, while aromatic and generally stable, can be susceptible to degradation under harsh pH conditions or oxidation[8][9].

The Solution: Column Selection and Stability Assessment

  • Use End-Capped Columns: Modern, high-purity, end-capped silica columns have a much lower concentration of free silanol groups, minimizing irreversible binding. Look for columns specifically marketed as "base-deactivated."

  • Check pH Stability: Ensure your mobile phase pH is within the stable operating range for your column (typically pH 2-8 for standard silica)[6]. Using a pH outside this range can permanently damage the stationary phase.

  • Assess Compound Stability: Before preparative purification, run a small analytical experiment. Dissolve your compound in the intended mobile phase, let it sit for a few hours at room temperature, and re-inject. A loss of peak area or the appearance of new peaks indicates degradation. If degradation occurs, a milder purification method like recrystallization may be necessary.

Q3: I can't separate my desired product from a persistent impurity. How can I improve the separation (selectivity)?

Answer: When co-elution occurs, you need to alter the chemical environment to change the relative retention times of your product and the impurity.

The Causality: Co-eluting impurities, often unreacted starting materials (e.g., thioamides, α-haloketones from a Hantzsch synthesis) or reaction by-products, have similar polarity to your target compound under the current conditions[10][11].

The Solution: Methodical Selectivity Optimization

  • Exploit pH: This is your most powerful tool. If the impurity has a different pKa from your product, adjusting the mobile phase pH can ionize one compound while keeping the other neutral, causing a dramatic shift in retention times[2][12]. Experiment with pH values between 2.5 and 5.0 to see how the separation changes.

  • Change Organic Modifier: Acetonitrile and methanol interact differently with analytes. If you are using acetonitrile, try a method with methanol, and vice versa. This can sometimes be enough to resolve overlapping peaks.

  • Consider Alternative Techniques: If chromatography is failing, other methods may be more suitable.

    • Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (like sodium bicarbonate). Your acidic thiazole will move to the aqueous layer as its salt, while non-acidic impurities remain in the organic layer. You can then re-acidify the aqueous layer (e.g., with HCl to pH ~2) to precipitate your purified product[13].

    • Recrystallization: This classic technique can be highly effective if a suitable solvent system is found. An anti-solvent crystallization approach, where a poor solvent (like water or hexane) is slowly added to a solution of your compound in a good solvent (like methanol or acetone), is often successful[14].

Visualization: Purification Strategy Workflow

G start Crude Acidic Thiazole Compound check_purity Assess Purity & Impurity Profile (LC/MS, TLC, NMR) start->check_purity high_purity Purity > 95%? check_purity->high_purity is_solid Is Compound a Solid? high_purity->is_solid No final_product Pure Product high_purity->final_product Yes chromatography Primary Method: Reverse-Phase HPLC (pH Controlled) is_solid->chromatography No (Oil) recrystallization Attempt Recrystallization is_solid->recrystallization Yes extraction Consider Acid-Base Extraction Workup chromatography->extraction Fails / Co-elution chromatography->final_product Success extraction->chromatography Pre-purification recrystallization->chromatography Fails / Low Yield recrystallization->final_product Success

Caption: Decision workflow for selecting an appropriate purification strategy for acidic thiazole compounds.

Frequently Asked Questions (FAQs)

Q: What is the first property I should determine before starting purification development? A: Always start by finding or estimating the pKa of your acidic functional group. This knowledge is the foundation for all subsequent decisions regarding pH control for chromatography, extractions, and even recrystallization. While the thiazole ring's basicity is relatively constant (pKa of conjugate acid ~2.5), the pKa of the acidic moiety will vary widely based on its structure[1][15].

Q: Can I use normal-phase (silica gel) chromatography? A: While possible, it is often more challenging than reverse-phase. The polar acidic group and basic nitrogen can lead to very strong, non-specific binding to the acidic silica surface, resulting in broad peaks and poor recovery[16]. If you must use normal-phase, it is typically more successful for less polar derivatives or intermediates where the acidic or basic groups are protected. Adding a modifier to the mobile phase, such as acetic acid, can help, but it may not be as effective as pH control in a reverse-phase system.

Q: My compound is a salt (e.g., an HCl or HBr salt). How does this affect purification? A: If your compound is isolated as a salt, it is already in its protonated, cationic form. It may be highly soluble in polar solvents and could behave differently chromatographically. For reverse-phase, you may still need an acidic mobile phase to ensure it remains in a single ionic state and to suppress silanol interactions. Often, it is beneficial to neutralize the salt during an aqueous workup to isolate the free, neutral form before proceeding with purification.

Q: How can I effectively remove a non-volatile acid modifier like TFA from my final sample after preparative HPLC? A: Removing TFA is a common challenge. Here are a few strategies:

  • Lyophilization: Repeatedly dissolving the sample in water or a water/acetonitrile mixture and lyophilizing (freeze-drying) can remove a significant amount of TFA.

  • Solvent Chasing: Co-evaporate the sample multiple times with a solvent like methanol or isopropanol.

  • Base Wash: If your compound is stable and soluble in an organic solvent immiscible with water (like dichloromethane or ethyl acetate), you can dissolve it and wash gently with a very dilute solution of a weak base like aqueous sodium bicarbonate. This will convert the TFA into its salt, which will move to the aqueous layer. Be sure to dry the organic layer thoroughly afterward. Caution: This may deprotonate your desired product, affecting its solubility.

References
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Hou, Y., et al. (2024). Rigid covalent organic frameworks with thiazole linkage to boost oxygen activation for photocatalytic water purification. ResearchGate. [Link]

  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Wikipedia. Thiazole. [Link]

  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. [Link]

  • Wikipedia. Imidazole. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • Biotage. (2023, January 30). How does an alkaline pH affect normal-phase flash chromatography separations?[Link]

  • ResearchGate. Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. [Link]

  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • NIH PubMed Central. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • NIH PubChem. Thiazole. [Link]

  • NIH PubMed Central. Rigid covalent organic frameworks with thiazole linkage to boost oxygen activation for photocatalytic water purification. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • ResearchGate. Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. [Link]

  • NIH PubMed Central. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]

  • Agilent. HPLC Column Troubleshooting What Every HPLC User Should Know. [Link]

  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • ResearchGate. Thiazole Synthesis. [Link]

  • NIH PubMed Central. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. [Link]

  • IJSDR. Troubleshooting in HPLC: A Review. [Link]

  • ResearchGate. Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

Sources

stability testing of 5-bromo-thiazole derivatives under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 5-bromo-thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of evaluating the stability of this important class of heterocyclic compounds. The inherent reactivity of the thiazole ring, combined with the presence of a bromine substituent, necessitates a robust and well-designed stability testing program.[1][2][3] This document provides in-depth answers to common questions and troubleshooting guidance for challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is stability testing so critical for 5-bromo-thiazole derivatives?

A1: Stability testing is a cornerstone of drug development and chemical research for several fundamental reasons:

  • Identification of Degradation Pathways: It helps elucidate the potential chemical transformations a 5-bromo-thiazole derivative might undergo. The thiazole ring itself can be susceptible to various reactions, including oxidation and hydrolysis.[1][4] Understanding these pathways is crucial for identifying and characterizing potential degradation products.

  • Determination of Shelf-Life and Storage Conditions: The data generated from stability studies are predictive and essential for establishing appropriate storage conditions (e.g., temperature, humidity, light protection) and defining the shelf-life of a drug substance or product.[5]

  • Impact on Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic.[5] A comprehensive stability profile is a regulatory requirement to ensure the safety and consistent performance of a pharmaceutical product.

  • Development of Stability-Indicating Methods: The process of intentionally degrading the molecule, known as forced degradation, is a key step in developing and validating analytical methods (typically HPLC) that can accurately separate and quantify the parent compound from its degradation products.[5][6][7]

Q2: I have a novel 5-bromo-thiazole derivative. Where do I even begin with a stability study?

A2: Before initiating any experimental work, a thorough preliminary assessment is crucial. This involves gathering information about the molecule's intrinsic properties and planning a structured approach.

Step 1: Physicochemical Characterization:

  • Solubility: Determine the solubility of your compound in various solvents (e.g., water, methanol, acetonitrile) and across a range of pH values. This is critical for preparing solutions for stress testing.

  • pKa: If your molecule has ionizable groups, determining the pKa will help predict its behavior at different pH values and guide the design of hydrolysis studies. The thiazole ring itself has a basic nitrogen atom.[3]

  • LogP: The octanol-water partition coefficient can provide insights into the molecule's lipophilicity and potential for interaction with formulation components.

Step 2: Design a Forced Degradation Study: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated storage conditions to rapidly identify potential degradation pathways.[8] The goal is to achieve a target degradation of 5-20%.[8] If degradation exceeds 20%, the conditions may be too harsh and could lead to secondary degradation products not relevant to real-world storage.[8]

The core components of a forced degradation study are hydrolysis, oxidation, photolysis, and thermolysis.[6][8]

Forced Degradation: A Practical Guide

Q3: How should I structure the forced degradation experiments for my 5-bromo-thiazole derivative?

A3: A systematic approach is key. You should investigate each stress condition separately, always including a control sample stored under ambient or refrigerated conditions, protected from light, to serve as a baseline.[9] High-Performance Liquid Chromatography (HPLC) is the most recommended technique for these studies due to its high sensitivity and specificity.[5][10]

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Acetonitrile) dilute Dilute to Working Concentration in Stress Media prep->dilute hydrolysis Hydrolysis (Acid, Base, Neutral) oxidation Oxidation (e.g., H2O2) thermal Thermal (Dry Heat, Solution) photo Photolytic (UV/Vis Light) sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling quench Neutralize/Quench Reaction sampling->quench hplc Analyze via Stability-Indicating HPLC-UV/DAD/MS quench->hplc data Calculate Mass Balance & % Degradation hplc->data

Caption: General workflow for a forced degradation study.

The following table summarizes recommended starting conditions for your experiments. These should be optimized based on the observed reactivity of your specific derivative.

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Stress ConditionReagent/ParameterTypical ConditionsRationale & Causality
Acid Hydrolysis 0.1 M HClRoom Temperature or 60-80°CThiazole derivatives can be labile under acidic conditions.[11] The electron-withdrawing nature of the bromine atom may influence the susceptibility of the ring to hydrolysis.
Base Hydrolysis 0.1 M NaOHRoom TemperatureSome related heterocyclic compounds show increased degradation at high pH.[12] A thiazolylhydrazone derivative showed significant degradation under alkaline hydrolysis.[9]
Neutral Hydrolysis Water or Buffer (pH 7)60-80°CServes as a control for hydrolytic degradation and assesses stability in aqueous formulations.
Oxidation 3-30% H₂O₂Room TemperatureThe sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming N-oxides or sulfoxides.[13]
Photolytic UV (200 W h/m²) & Visible (1.2 million lux h)Ambient TemperatureAs mandated by ICH Q1B guidelines.[8] Thiazole-containing compounds can be photosensitive.[14][15] A control sample wrapped in foil is essential.
Thermal (Dry) 60-80°CSolid StateAssesses the intrinsic thermal stability of the solid drug substance.
Thermal (Solution) 60-80°CIn SolventEvaluates stability in solution at elevated temperatures, relevant for processing and liquid formulations.
Q4: My HPLC chromatogram is showing several new peaks after a stress study. What are my next steps?

A4: This is the expected outcome of a successful forced degradation study. The goal now is to ensure your analytical method is "stability-indicating" and to understand the results.

Step 1: Peak Purity Analysis:

  • Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector with your HPLC system. This allows you to check the spectral purity of your parent compound peak and the new degradant peaks. If a peak is impure, it suggests co-elution, and your HPLC method needs further optimization (e.g., changing the mobile phase, gradient, or column).

Step 2: Mass Balance Calculation:

  • Mass balance is the sum of the assay value of the parent compound and the levels of all degradation products. A good mass balance (typically 95-105%) indicates that all major degradation products are accounted for by the analytical method.

  • If mass balance is poor: This could mean some degradants are not being detected (e.g., they don't have a chromophore, are volatile, or have precipitated out of solution).

Troubleshooting Poor Mass Balance

G start Poor Mass Balance (<95%) q1 Are degradants UV-active? start->q1 q2 Are degradants volatile? q1->q2 Yes a1 Use Mass Spectrometry (LC-MS) or a Universal Detector (CAD, ELSD) q1->a1 No q3 Has precipitation occurred? q2->q3 No a2 Use Headspace GC-MS to analyze for volatiles q2->a2 Yes a3 Visually inspect sample. Analyze supernatant and attempt to dissolve precipitate q3->a3 Yes end_node Identify Missing Components q3->end_node No a1->end_node a2->end_node a3->end_node

Caption: Decision tree for troubleshooting poor mass balance.

Step 3: Structural Elucidation of Degradants:

  • The most powerful tool for identifying unknown degradation products is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). By comparing the mass of the degradants to the parent compound, you can often propose potential degradation pathways (e.g., hydrolysis of a side chain, oxidation of the sulfur atom, or debromination).

  • For definitive structural confirmation, preparative HPLC may be required to isolate the degradants for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Q5: My 5-bromo-thiazole derivative shows extreme instability in my initial screen. How can I manage the experiment to get meaningful data?

A5: If you observe rapid and complete degradation, your initial stress conditions are too harsh. The key is to systematically reduce the intensity of the stressor.

Table 2: Troubleshooting Guide for Rapid Degradation
ScenarioPotential CauseRecommended ActionJustification
Complete degradation within minutes in 0.1 M HCl/NaOH at RT. High susceptibility to acid/base hydrolysis.1. Reduce acid/base concentration (e.g., to 0.01 M or 0.001 M).2. Conduct the experiment at a lower temperature (e.g., 5°C).3. Use a buffered solution to study degradation at a specific pH.This allows you to slow down the reaction rate to a measurable level, enabling the study of degradation kinetics and the identification of primary degradants.
Significant degradation in the control sample. Instability in the chosen solvent or ambient light.1. Analyze the control sample immediately after preparation.2. Prepare fresh solutions for each time point.3. Ensure all samples, including controls, are rigorously protected from light (use amber vials, wrap in foil).This helps to isolate the variable being tested and ensures that the observed degradation is due to the applied stress, not the experimental setup.
Multiple, poorly resolved peaks appear immediately. Complex degradation pathway or harsh conditions causing secondary degradation.1. Reduce the stressor intensity (concentration, temperature).2. Analyze at much earlier time points (e.g., 0, 5, 15, 30 minutes).3. Optimize the HPLC method for better resolution of early-eluting, potentially polar degradants.The goal is to capture the formation of the initial, primary degradants before they convert into other products, simplifying the interpretation of the degradation pathway.

By methodically applying these principles, you can successfully navigate the challenges of stability testing for 5-bromo-thiazole derivatives, ensuring the development of robust, safe, and effective molecules.

References

  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available at: [Link]

  • Influence of pH and light on the stability of some antioxidants. PubMed. Available at: [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

  • Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology. Available at: [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Effect of pH on the base-mispairing properties of 5-bromouracil during DNA synthesis. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Omega. Available at: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC - NIH. Available at: [Link]

  • Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. RSC Publishing. Available at: [Link]

  • Comprehensive Study of Thiazole-Orange-Based DNA Dyes. Repository of the Academy's Library. Available at: [Link]

  • Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. ResearchGate. Available at: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis Template. Available at: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • Degradation Pathway. ResearchGate. Available at: [Link]

  • Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. ResearchGate. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Thiazole. Wikipedia. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. Available at: [Link]

  • Synthesis of some new 5- substituted of. JOCPR. Available at: [Link]

  • Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. OUCI. Available at: [Link]

  • Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. MDPI. Available at: [Link]

Sources

Navigating the complexities of large-scale thiazole synthesis: a troubleshooting guide for researchers and process chemists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the thiazole ring is a privileged scaffold due to its prevalence in a wide array of pharmacologically active compounds. However, transitioning the synthesis of these vital heterocycles from the laboratory bench to a production scale presents a unique set of challenges. This technical support guide provides a structured, in-depth exploration of common issues encountered during the scale-up of thiazole synthesis, with a particular focus on the widely utilized Hantzsch reaction. By understanding the underlying chemical principles and process dynamics, you can effectively troubleshoot and optimize your large-scale thiazole preparations.

Section 1: Fundamental Reaction Challenges & Troubleshooting

This section addresses the most common problems encountered during thiazole synthesis, which are often exacerbated during scale-up.

FAQ 1: My Hantzsch thiazole synthesis is suffering from low yield. What are the primary factors to investigate?

Low yields in the Hantzsch synthesis, a condensation reaction between an α-haloketone and a thioamide or thiourea, can often be traced back to a few key areas. When scaling up, these factors become even more critical due to larger volumes and potential for inhomogeneity.

  • Purity of Starting Materials: The purity of your α-haloketone and thioamide is paramount. Impurities can lead to a cascade of side reactions, consuming your starting materials and complicating the purification of your final product. On a larger scale, even small percentage impurities in bulk starting materials can result in significant yield loss and the formation of difficult-to-remove byproducts.

  • Reaction Conditions:

    • Temperature: The Hantzsch reaction is often exothermic. Inadequate temperature control in a large reactor can lead to localized "hot spots," promoting the formation of degradation products and side reactions.

    • Solvent: The choice of solvent is crucial for both solubility of reactants and reaction kinetics. A solvent that performs well on a small scale may not be optimal for a large-scale reaction where solubility and heat transfer properties are different. For instance, while ethanol is commonly used, a mixture of ethanol and water can sometimes improve yields in multi-component reactions.

    • Reaction Time: Insufficient or excessive reaction times can be detrimental. Incomplete reactions will obviously lower the yield, while prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Side Reactions: The formation of byproducts is a common culprit for low yields. A notable side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.

Troubleshooting Workflow for Low Yield

A Low Yield Observed B Verify Purity of Starting Materials (NMR, mp, HPLC) A->B C Optimize Reaction Temperature (Monitor Internal Temp) A->C D Evaluate Solvent System (Solubility, Heat Transfer) A->D E Analyze for Side Products (TLC, HPLC, LC-MS) A->E F Adjust Reaction Time (Monitor by HPLC/TLC) A->F G Consider Alternative Synthesis Route E->G

Caption: Troubleshooting flowchart for low yield in thiazole synthesis.

FAQ 2: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

The appearance of multiple spots on a TLC plate or several peaks in an HPLC chromatogram is a clear indication of side reactions. Improving selectivity on a large scale is crucial for simplifying purification and improving process efficiency.

  • pH Control: As mentioned, acidic conditions can favor the formation of the isomeric 2-imino-2,3-dihydrothiazole. Operating under neutral or slightly basic conditions can often steer the reaction towards the desired 2-aminothiazole product.

  • Stoichiometry: Precise control of reactant stoichiometry is critical. An excess of one reactant, which might be inconsequential on a small scale, can drive the formation of byproducts in a large reactor. For example, using a slight excess of the thioamide is common, but a large excess could lead to the formation of bis-thiazoles or other condensation byproducts.

  • Addition Rate: The rate of addition of one reactant to another can significantly impact selectivity. A slow, controlled addition can help to maintain a low concentration of the added reactant, minimizing side reactions. This is particularly important for exothermic reactions where slow addition also aids in temperature control.

Table 1: Impact of Reaction Parameters on Selectivity

ParameterIssueRecommendation for Scale-Up
pH Formation of imino-dihydrothiazole isomers.Operate at neutral or slightly basic pH.
Stoichiometry Formation of bis-thiazoles or other byproducts.Maintain strict stoichiometric control of reactants.
Addition Rate Localized high concentrations leading to side reactions.Implement slow, controlled addition of one reactant.

Section 2: Scale-Up Specific Challenges & Solutions

Transitioning from a round-bottom flask to a multi-hundred-liter reactor introduces a new set of challenges related to chemical engineering principles.

FAQ 3: How do I manage the exothermic nature of the Hantzsch reaction during scale-up?

The Hantzsch synthesis is often exothermic, and what might be a manageable temperature rise in a small flask can become a serious safety hazard and a detriment to product quality on a large scale.

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases. This means that heat generated by the reaction cannot be dissipated as efficiently.

    • Solution: Ensure your reactor has an adequate cooling system (e.g., jacketed vessel with a suitable heat transfer fluid). The choice of solvent also plays a role in heat dissipation.

  • Mixing: Inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature.

    • Solution: The design of the agitator (impeller type, speed) is critical for ensuring uniform temperature distribution throughout the reactor. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in a given reactor geometry.

Experimental Protocol: Calorimetry Study for Scale-Up

A reaction calorimetry study is essential to understand the thermal profile of your reaction before scaling up. This will provide crucial data on the heat of reaction, onset temperature of the exotherm, and the maximum temperature of the synthesis reaction (MTSR).

  • Setup: A reaction calorimeter (e.g., RC1) is charged with the reactants and solvent at the intended scale-up concentrations.

  • Isothermal Mode: The reaction is run under isothermal conditions, and the heat flow is measured.

  • Adiabatic Mode: In a worst-case scenario simulation, the cooling is turned off to determine the adiabatic temperature rise.

  • Data Analysis: The data is used to calculate the necessary heat removal capacity for the plant reactor and to define safe operating parameters.

FAQ 4: My product is difficult to isolate and purify at a larger scale. What strategies can I employ?

Isolation and purification can become a major bottleneck in a scaled-up process. What was a simple filtration or column chromatography in the lab can be impractical for multi-kilogram quantities.

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is key.

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions that provide good recovery and effectively reject impurities.

    • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, slow cooling profile is generally preferred.

    • Seeding: Seeding the solution with a small amount of pure product can help to control crystallization and prevent the formation of oils or amorphous material.

  • Polymorphism: Be aware that your product may exist in different crystalline forms (polymorphs), each with different physical properties (e.g., solubility, stability). The polymorph obtained can be influenced by the crystallization conditions. Characterization of the solid form (e.g., by PXRD, DSC) is crucial for a pharmaceutical product.

  • Alternative Purification Methods:

    • Extraction: A well-designed liquid-liquid extraction workup can remove many impurities before the final isolation step.

    • Slurrying: Slurrying the crude product in a solvent in which it has low solubility can be an effective way to wash away more soluble impurities.

Logical Diagram for Purification Strategy

A Crude Reaction Mixture B Initial Work-up (e.g., Quench, Extraction) A->B C Crystallization B->C D Slurrying B->D E Column Chromatography (if necessary) C->E F Pure Product C->F D->E D->F E->F

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Thiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing the bromination of thiazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to not only execute these reactions but also to troubleshoot and optimize them effectively.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the bromination of thiazole rings.

Q1: Why is the bromination of thiazole challenging?

The thiazole ring is less aromatic and considerably less electron-rich than its thiophene analog.[1] This reduced nucleophilicity makes electrophilic aromatic substitution, such as bromination, less facile, often requiring more aggressive reaction conditions.[1]

Q2: Which brominating agent should I choose: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

While both are effective, there is a growing trend to replace molecular bromine with NBS.[2]

  • Elemental Bromine (Br₂): A powerful brominating agent, but it is a fuming, toxic, and corrosive liquid that can cause severe burns.[2] Its use often requires a significant excess to achieve desired results.

  • N-Bromosuccinimide (NBS): Generally considered safer and more convenient as it is a non-fuming solid that is easier to handle and measure.[2] While sometimes less reactive than Br₂, it can be highly effective, especially for activated thiazole rings.

Q3: What is the expected regioselectivity for the bromination of an unsubstituted thiazole ring?

The reactivity of the positions on the thiazole ring generally follows the order of the acidity of the corresponding protons: C2 > C5 >> C4.[1] However, for electrophilic substitution, the slightly electron-rich C5 position is the preferred site of attack for most electrophiles.[2] The presence of substituents on the ring will significantly influence the final regiochemical outcome.

Q4: How do substituents on the thiazole ring affect the outcome of bromination?

Substituents play a crucial role in directing the position of bromination and influencing the reaction rate.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) at the C2 position activate the ring, facilitating electrophilic attack, typically at the C5 position, even under mild conditions.[2][3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or acetyl (-COCH₃) deactivate the ring, making bromination more difficult and requiring more forcing conditions. The directing effects of EWGs can be more complex and may lead to a mixture of products. The presence of an electron-withdrawing bromine atom at the para-position of a phenyl ring attached to the thiazole has been noted as important for antimicrobial activity in some derivatives.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently activated thiazole ring: The unsubstituted or an electron-withdrawing group-substituted thiazole is not reactive enough for the chosen conditions. 2. Decomposition of starting material or product: Harsh reaction conditions (e.g., high temperature) can lead to degradation. Some brominated thiazoles are unstable and can decompose upon standing.[3] 3. Inappropriate brominating agent: NBS may not be reactive enough for deactivated systems.1. Increase reactivity: If possible, start with a more activated thiazole, such as a 2-aminothiazole derivative, which can later be deaminated. 2. Modify reaction conditions: Use a more powerful brominating agent like Br₂. If using Br₂, consider a solvent like acetic acid.[3] For sensitive substrates, conduct the reaction at a lower temperature for a longer duration. 3. Optimize work-up: Ensure the work-up procedure is appropriate to isolate the product before it degrades.
Poor Regioselectivity (Mixture of Isomers) 1. Competing reactive sites: The electronic effects of substituents may not be strong enough to direct the bromination to a single position. 2. Kinetic vs. Thermodynamic Control: The initially formed kinetic product may rearrange to a more stable thermodynamic product under the reaction conditions.1. Adjust reaction temperature: Lowering the temperature may favor the formation of the kinetic product, while higher temperatures may favor the thermodynamic product. 2. Change the brominating agent: The steric bulk and reactivity of the brominating agent can influence regioselectivity. 3. Solvent effects: The polarity of the solvent can influence the stability of the intermediates and the transition states, thus affecting the product ratio. Experiment with a range of solvents from nonpolar (e.g., CCl₄) to polar aprotic (e.g., DMF).
Over-bromination (Di- or Tri-brominated Products) 1. Excess brominating agent: Using too much of the brominating agent is a common cause. 2. Highly activated substrate: The mono-brominated product is more reactive than the starting material and reacts further. For example, 5-acetamidothiazole can lead to a dibromo derivative even with less than one equivalent of bromine.[3]1. Stoichiometry control: Carefully control the stoichiometry of the brominating agent. A slow, dropwise addition can help. 2. Lower the temperature: Running the reaction at a lower temperature can help to control the reaction rate and prevent over-bromination. 3. Use a less reactive brominating agent: If using Br₂, switch to NBS.
Unexpected Side Products 1. "Halogen dance" reaction: A bromo group may migrate from one position to another, especially under basic conditions.[1] 2. Debromination: Loss of a bromine atom can occur, particularly during purification or subsequent reactions.1. Control pH: Avoid strongly basic conditions during work-up if halogen migration is suspected. 2. Careful purification: Use mild purification techniques. For column chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a non-nucleophilic base like triethylamine.
Difficult Purification 1. Similar polarity of isomers: Constitutional isomers of brominated thiazoles can have very similar polarities, making them difficult to separate by standard column chromatography.[5] 2. Presence of unreacted starting material and byproducts. 1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Sometimes, a small change in the eluent composition can significantly improve separation. The use of K₂CO₃-silica gel has been reported for the purification of related compounds.[1] 2. Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. 3. Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.

Visualizing the Mechanism and Workflow

To better understand the bromination of thiazole, it is helpful to visualize the underlying mechanism and a logical workflow for troubleshooting.

Mechanism of Electrophilic Bromination of Thiazole

The bromination of thiazole proceeds via an electrophilic aromatic substitution mechanism. The electrophile (Br⁺) attacks the electron-rich thiazole ring to form a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation restores the aromaticity of the ring. The C5 position is generally the most favored site of attack.

Electrophilic Bromination of Thiazole at C5 cluster_0 Step 1: Attack of the Electrophile cluster_1 Step 2: Deprotonation Thiazole Thiazole Sigma_Complex Sigma Complex (Resonance Stabilized) Thiazole->Sigma_Complex + Br+ Br+ Br+ Sigma_Complex_2 Sigma Complex 5-Bromothiazole 5-Bromothiazole Sigma_Complex_2->5-Bromothiazole + Base Base Base

Caption: Mechanism of electrophilic bromination of thiazole at the C5 position.

Troubleshooting Workflow

When faced with a challenging bromination reaction, a systematic approach can help to identify and resolve the issue efficiently.

Troubleshooting Workflow for Thiazole Bromination Start Reaction Outcome Unsatisfactory LowYield Low or No Yield? Start->LowYield PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No IncreaseReactivity Increase Substrate Reactivity (e.g., use 2-aminothiazole) LowYield->IncreaseReactivity Yes OverBromination Over-bromination? PoorSelectivity->OverBromination No AdjustTemp Adjust Temperature (Kinetic vs. Thermodynamic) PoorSelectivity->AdjustTemp Yes Purification Difficult Purification? OverBromination->Purification No ControlStoich Control Stoichiometry (Slow Addition) OverBromination->ControlStoich Yes OptimizeChroma Optimize Chromatography (Solvent System, Adsorbent) Purification->OptimizeChroma Yes ChangeConditions Modify Reaction Conditions (Temp, Time, Reagent) IncreaseReactivity->ChangeConditions ChangeSolvent Change Solvent AdjustTemp->ChangeSolvent LowerTemp Lower Temperature ControlStoich->LowerTemp Recrystallize Attempt Recrystallization OptimizeChroma->Recrystallize

Caption: A decision-making workflow for troubleshooting common issues in thiazole bromination.

Experimental Protocols

The following are representative protocols for the bromination of thiazole derivatives. These should be adapted based on the specific substrate and desired outcome.

Protocol 1: Bromination of 2-Methylthiazole with Bromine

This protocol is adapted from a procedure for the synthesis of what is presumed to be 2-methyl-5-bromothiazole.[3]

Materials:

  • 2-Methylthiazole

  • Bromine

  • Glacial Acetic Acid

  • Ice water

  • Sodium bicarbonate

  • Ether

  • Standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 2-methylthiazole (5 g) in glacial acetic acid (10 c.c.).

  • Carefully add bromine (8 g) to the solution.

  • Allow the mixture to stand overnight at room temperature.

  • Gently heat the mixture on a steam bath for 10 minutes.

  • Pour the reaction mixture onto ice water.

  • Carefully neutralize the mixture with sodium bicarbonate.

  • Extract the product with ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain the brominated thiazole.[3]

Protocol 2: Bromination of an Activated Thiazole with N-Bromosuccinimide (NBS)

This is a general protocol that can be adapted for thiazoles with electron-donating groups.

Materials:

  • Substituted thiazole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., CCl₄, CHCl₃, or DMF)

  • Radical initiator (e.g., AIBN or benzoyl peroxide), if required for a specific mechanism, though often not necessary for electrophilic aromatic substitution.

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted thiazole in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add NBS (typically 1.0-1.1 equivalents) to the solution.

  • If required, add a catalytic amount of a radical initiator.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions

  • Elemental Bromine (Br₂): Highly toxic and corrosive. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a solution of sodium thiosulfate readily available to neutralize spills.

  • N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with standard PPE.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for the specific solvents being used.

References

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. (2017). ResearchGate. [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758–764.
  • Ganapathi, K. (1953). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(5), 650-664.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 5035. [Link]

Sources

Frequently Asked Questions (FAQs) about Carboxylic Acid Streaking

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often frustrating, aspect of thin-layer chromatography (TLC) is achieving sharp, well-defined spots. This is particularly challenging when dealing with carboxylic acids, which have a notorious tendency to streak. This streaking phenomenon can obscure results, make Rf value calculation impossible, and ultimately compromise the reliability of your analysis.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive, in-depth exploration of why carboxylic acids streak on TLC plates and offers a range of field-tested solutions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve the immediate problem but also to proactively optimize your future separations.

Q1: What is the primary reason my carboxylic acid is streaking on a standard silica gel TLC plate?

The primary cause of streaking for carboxylic acids on silica gel is rooted in unwanted secondary interactions between the analyte and the stationary phase. Here's a breakdown of the mechanism:

  • The Nature of Silica Gel: Silica gel (SiO₂) is a highly polar stationary phase. Its surface is covered with silanol groups (Si-OH), which are acidic in nature.

  • The Behavior of Carboxylic Acids: Carboxylic acids (R-COOH) are, by definition, acidic. In the typically less-polar mobile phases used for TLC, they can exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms.

  • The Interaction: The deprotonated carboxylate anion (R-COO⁻) can strongly and irreversibly bind to the acidic silanol groups on the silica surface through a process called chemisorption. As the mobile phase moves up the plate, some of the carboxylic acid molecules are "stuck" at the origin, while others move with the solvent front. This continuous, slow, and strong interaction along the path of migration leads to a "streak" rather than a compact spot.

This interaction is a classic example of a strong acid-base interaction that interferes with the desired partitioning process of chromatography.

Troubleshooting Guide: Resolving Carboxylic Acid Streaking

Strategy 1: Mobile Phase Modification - The First Line of Defense

The most common and effective way to prevent streaking is to modify the mobile phase to suppress the ionization of the carboxylic acid. By keeping the analyte in its neutral, protonated form, its interaction with the silica gel becomes a more predictable and reversible adsorption/desorption process, leading to a well-defined spot.

Adding a small amount of a volatile organic acid, such as acetic acid or formic acid, to the mobile phase is the most widely used method.

The Mechanism: According to Le Châtelier's principle, adding an acid to the mobile phase increases the concentration of protons (H⁺). This shifts the equilibrium of the analyte R-COOH ⇌ R-COO⁻ + H⁺ to the left, favoring the neutral, protonated form of the carboxylic acid. This neutral molecule has a much lower affinity for the silanol groups, resulting in a "normal" chromatographic behavior.

Step-by-Step Methodology:

  • Prepare your standard mobile phase. A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).

  • Add the modifier. To this mixture, add a small amount of glacial acetic acid or formic acid. A typical starting concentration is 0.1% to 2% by volume. For example, to 100 mL of your mobile phase, add 0.1 to 2 mL of acetic acid.

  • Mix thoroughly. Ensure the mobile phase is homogenous before use.

  • Develop the TLC plate. Use this modified mobile phase in your TLC chamber.

Troubleshooting this approach:

  • If streaking persists: Gradually increase the concentration of the acid modifier. In some cases, up to 5% may be required.

  • If the Rf value is too high: The addition of a highly polar acid will increase the overall polarity of the mobile phase, causing all spots to travel further up the plate. You may need to decrease the proportion of the main polar solvent (e.g., ethyl acetate) to compensate.

ModifierTypical ConcentrationVolatilityNotes
Acetic Acid0.1 - 2.0%HighMost common choice. Effective and easily removed under vacuum.
Formic Acid0.1 - 1.0%Very HighMore acidic than acetic acid, so less is often needed. Can be more effective for stubborn cases.
Trifluoroacetic Acid (TFA)~0.05%Very HighA very strong acid. Use sparingly as it can sometimes affect other functional groups.
Strategy 2: Using Pre-treated or Alternative TLC Plates

In some instances, particularly with very polar carboxylic acids, mobile phase modification alone may not be sufficient. In these cases, using a different type of stationary phase can be the solution.

  • Acid-Treated Silica Plates: Some manufacturers offer silica plates that have been pre-treated with an acidic buffer. These plates have a lower surface pH, which helps to keep the carboxylic acid in its protonated state.

  • Reverse-Phase TLC Plates (C18 or C8): For highly polar carboxylic acids, a reverse-phase separation might be more appropriate. In this case, the stationary phase is non-polar (e.g., silica gel with long alkyl chains bonded to it), and the mobile phase is polar (e.g., a mixture of water, acetonitrile, or methanol). The same principle of adding an acid (like acetic or formic acid) to the mobile phase applies here to ensure the carboxylic acid is neutral and can interact properly with the non-polar stationary phase.

Visualizing the Problem and Solution

The following diagram illustrates the chemical interactions at play on the silica surface and how an acidic modifier resolves the issue.

G cluster_0 Standard Silica TLC Plate cluster_1 Modified Mobile Phase (+ Acetic Acid) Silica Silica Surface (Si-OH) RCOOH_bound R-COO⁻---H-O-Si (Irreversible Binding) Silica->RCOOH_bound Strong Interaction (Causes Streaking) RCOOH_unbound R-COOH (Analyte) (Mobile Phase) RCOO_anion R-COO⁻ (Anion) RCOOH_unbound->RCOO_anion Ionization H_plus H⁺ RCOO_anion->RCOOH_bound Strong Interaction (Causes Streaking) Silica_mod Silica Surface (Si-OH) RCOOH_mod R-COOH (Analyte) (Protonated) RCOOH_adsorbed R-COOH---HO-Si (Reversible Adsorption) RCOOH_mod->RCOOH_adsorbed Weak, Reversible Interaction (Leads to Compact Spot) H_plus_excess Excess H⁺ (from Acetic Acid) H_plus_excess->RCOOH_mod Suppresses Ionization Solution The addition of an acid modifier suppresses the ionization of the carboxylic acid, preventing irreversible binding and allowing for proper chromatographic separation. cluster_1 cluster_1 cluster_0 cluster_0

preventing byproduct formation in one-pot thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for one-pot thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole ring construction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing byproduct formation and optimizing your synthetic outcomes. Our focus is on understanding the "why" behind the "how," empowering you to troubleshoot effectively and achieve higher yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common one-pot method for thiazole synthesis, and what are its primary challenges?

The Hantzsch thiazole synthesis and its variations are the most widely employed one-pot methods. This reaction typically involves the condensation of an α-haloketone with a thioamide source, most commonly thiourea, to form the thiazole ring.[1][2] While robust, the primary challenge is controlling the regioselectivity of the cyclization, which can lead to the formation of undesired isomers and other byproducts, ultimately reducing the yield and complicating purification.[3]

Q2: I'm observing a significant amount of an impurity with the same mass as my desired 2-aminothiazole product. What could it be?

A common issue, particularly when running the Hantzsch synthesis under acidic conditions, is the formation of the isomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole.[3] This occurs due to a change in the regioselectivity of the intramolecular cyclization step.

Q3: Can the choice of solvent impact the formation of byproducts?

Absolutely. The solvent plays a critical role in the solubility of reactants and intermediates, which in turn affects reaction rates and the propensity for side reactions. Protic solvents like ethanol are commonly used, but the presence of water can sometimes lead to hydrolysis of the α-haloketone or other side reactions. The optimal solvent choice is often substrate-dependent.

Q4: My reaction is sluggish, and I'm getting a low yield of the desired thiazole. What are the likely causes?

Low yields can stem from several factors. One common issue is the dehalogenation of the α-haloketone starting material, which renders it unable to participate in the desired reaction pathway.[4] Other possibilities include decomposition of the thioamide, especially if the reaction is run at excessively high temperatures or for prolonged periods, and the formation of various unidentified byproducts.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of the Isomeric 2-Imino-2,3-dihydrothiazole Byproduct

Symptoms:

  • The appearance of an additional spot on TLC, often with a similar polarity to the desired product.

  • ¹H NMR spectrum shows a complex mixture, with unexpected signals in the aromatic and amine/imine regions.

  • Mass spectrometry confirms the presence of a compound with the same mass as the expected product.

Causality and Mechanism:

In the Hantzsch synthesis, the initial step is the S-alkylation of the thiourea by the α-haloketone to form an isothiouronium salt intermediate. The subsequent cyclization can proceed via two competing pathways, as illustrated below. The desired pathway involves the attack of the nitrogen atom onto the carbonyl carbon, followed by dehydration to yield the aromatic 2-aminothiazole. However, under acidic conditions, the regioselectivity can shift, leading to the formation of the thermodynamically less stable but kinetically favored 3-substituted 2-imino-2,3-dihydrothiazole.[3]

G cluster_0 Reaction Pathways cluster_1 Neutral/Mild Conditions cluster_2 Acidic Conditions Reactants α-Haloketone + Thiourea Intermediate Isothiouronium Salt Reactants->Intermediate Favored Pathway Product 2-Aminothiazole (Desired) Intermediate->Product Favored Pathway Byproduct 2-Imino-2,3-dihydrothiazole (Byproduct) Intermediate->Byproduct Competing Pathway

Figure 1. Competing pathways in Hantzsch thiazole synthesis.

Diagnosis:

Careful analysis of spectroscopic data is key to distinguishing between the 2-aminothiazole and the 2-iminothiazoline isomers.

Spectroscopic Feature2-Aminothiazole (Desired Product)3-Substituted 2-Imino-2,3-dihydrothiazole (Byproduct)
¹H NMR (Thiazole Ring Proton) Singlet, typically downfield (δ > 6.5 ppm) due to aromaticity.Singlet, typically upfield compared to the aromatic proton.
¹H NMR (NH₂/NH Protons) Broad singlet for the -NH₂ group.May show distinct signals for the exocyclic =NH and the substituent on the endocyclic nitrogen.
¹³C NMR (C=N Carbon) Resonates at a characteristic chemical shift for an endocyclic C=N bond within an aromatic system.Shows a distinct resonance for the exocyclic C=N bond.
IR Spectroscopy (C=N Stretch) Characteristic C=N stretching frequency within the aromatic ring.A strong C=N stretching band for the exocyclic imine group, often at a different wavenumber.

Prevention and Resolution:

  • pH Control: The most effective way to prevent the formation of the 2-imino isomer is to avoid strongly acidic conditions. If an acid catalyst is necessary, consider using a milder acid or a buffer system. Often, the reaction proceeds efficiently without the addition of any acid.

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable 2-aminothiazole.

  • Solvent Choice: While ethanol is common, exploring other solvents may alter the reaction pathway.

  • Purification: If the byproduct has already formed, careful column chromatography is typically required for separation. The slight difference in polarity can be exploited with an optimized solvent system.

Issue 2: Low Yield Due to Dehalogenation of α-Haloketone

Symptoms:

  • A significant amount of unreacted thioamide is observed by TLC or NMR.

  • The appearance of a byproduct corresponding to the dehalogenated ketone.

  • Overall low conversion to the desired thiazole.

Causality and Mechanism:

Dehalogenation of the α-haloketone is a known side reaction that can significantly lower the yield of the desired thiazole.[4] This can be promoted by certain reaction conditions or impurities that can act as reducing agents.

G cluster_0 α-Haloketone Fate Haloketone α-Haloketone Thiazole Desired Thiazole Product Haloketone->Thiazole Desired Reaction DehalogenatedKetone Dehalogenated Ketone (Byproduct) Haloketone->DehalogenatedKetone Dehalogenation (Side Reaction)

Figure 2. Competing reaction of the α-haloketone.

Diagnosis:

  • TLC Analysis: Compare the reaction mixture to a standard of the corresponding dehalogenated ketone.

  • ¹H NMR Analysis: Look for the characteristic signals of the dehalogenated ketone in the crude reaction mixture.

Prevention and Resolution:

  • Purity of Reagents: Ensure the α-haloketone is pure and free from any reducing impurities.

  • Reaction Conditions: Avoid unnecessarily high temperatures and prolonged reaction times, which can promote decomposition and side reactions.

  • Inert Atmosphere: In some cases, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative or reductive side reactions.

Issue 3: Formation of Other Unidentified Byproducts

Symptoms:

  • Multiple unknown spots on TLC.

  • A complex crude ¹H NMR spectrum that is difficult to interpret.

  • Difficulty in purifying the desired product.

Causality and Mechanism:

A variety of other side reactions can occur, leading to a mixture of byproducts. These can include:

  • Self-condensation of the α-haloketone: This can lead to the formation of dimers or polymeric materials.

  • Decomposition of thiourea: At high temperatures, thiourea can decompose, leading to the formation of various sulfur- and nitrogen-containing byproducts.

  • Reaction with Solvent: In some cases, the solvent can participate in side reactions.

Prevention and Resolution:

  • Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant can sometimes promote side reactions. A common practice is to use a slight excess of the thioamide.[5]

  • Temperature Control: Carefully control the reaction temperature. Use the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction progress by TLC and stop the reaction once the starting materials are consumed to avoid the formation of degradation products.

  • Purification Strategy: If a complex mixture of byproducts is formed, a multi-step purification strategy involving extraction, crystallization, and column chromatography may be necessary.

Recommended Protocol for One-Pot Synthesis of 2-Amino-4-phenylthiazole

This protocol is a good starting point for the synthesis of 2-aminothiazoles and is known to provide high yields with minimal byproduct formation.[5]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • Sodium Carbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add thiourea (1.1 - 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

  • Slowly add a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the product under vacuum to obtain the 2-amino-4-phenylthiazole.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • El-Sayed, R. A., et al. (2016).
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Arkivoc, 2012(5), 213-224.
  • Patel, R. B., et al. (2020). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 57(1), 275-284.
  • RSC Publishing. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to overcoming the unique challenges posed by the purification of polar carboxylic acids. These molecules, vital in pharmaceuticals, metabolomics, and industrial chemistry, are notoriously difficult to handle due to their high polarity, pKa variability, and propensity for strong interactions with various matrices.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only solve your immediate issue but also to proactively design more robust purification strategies in the future.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format. Each answer provides a diagnosis of the likely cause and a series of corrective actions based on established scientific principles.

Issue 1: Low Analyte Recovery during Solid-Phase Extraction (SPE)

Q: I'm using a standard C18 (reversed-phase) SPE cartridge to extract a short-chain carboxylic acid from an aqueous sample, but my recovery is extremely low. What is happening?

A: This is a classic and frequent challenge. The core issue is a mismatch between the properties of your analyte and the retention mechanism of the SPE sorbent.

  • Causality: Reversed-phase (RP) sorbents like C18 retain analytes through hydrophobic (non-polar) interactions. Small, polar carboxylic acids (e.g., acetic, propionic, lactic acid) have very limited non-polar character and are highly soluble in water. Consequently, when you load your aqueous sample, the analyte has a much stronger affinity for the mobile phase (your sample) than for the C18 stationary phase, leading it to pass through the cartridge unretained—a phenomenon known as "analyte breakthrough".[1][2]

  • Troubleshooting & Solutions:

    • Switch to an Appropriate Retention Mechanism: The most effective solution is to use an SPE sorbent that does not rely on hydrophobic interactions. For carboxylic acids, Anion Exchange SPE is the gold standard.

      • Mechanism: Carboxylic acids are weak acids. By adjusting the sample pH to be at least 2 units above the analyte's pKa, the carboxyl group (-COOH) will be deprotonated to its anionic carboxylate form (-COO⁻).[3] This negatively charged anion can then be strongly retained by a positively charged anion exchange sorbent (e.g., one with quaternary amine functional groups, -N⁺R₃).

      • Recommended Sorbents: Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) sorbents are excellent choices. Mixed-mode sorbents, which combine anion exchange and reversed-phase characteristics, offer even greater selectivity and can be highly effective for cleaning up complex samples like plasma or urine.[4][5]

    • pH Control is Critical: Before loading, dilute your sample with a buffer that raises the pH sufficiently to ensure the acid is ionized. For elution, you will reverse this by applying a solvent with a low pH (e.g., containing formic or acetic acid). This neutralizes the carboxylate back to its protonated carboxylic acid form, breaking the ionic bond with the sorbent and allowing the analyte to elute.[6]

    • Investigate the Breakthrough: To confirm the problem, collect the fraction that passes through during the sample loading step and analyze it. Finding a high concentration of your analyte in this "load fraction" confirms that it was never retained on the cartridge.[1]

Issue 2: Poor Peak Shape (Tailing) in Reversed-Phase HPLC

Q: My polar carboxylic acid analyte produces a severely tailing peak on my C18 HPLC column. How can I achieve a sharp, symmetrical peak?

A: Peak tailing for acidic compounds is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can be deprotonated (Si-O⁻) and act as strong, undesirable ion-exchange sites. If your carboxylic acid is also ionized (-COO⁻), it can interact with these sites in addition to the intended reversed-phase interaction. This secondary interaction is kinetically slow and leads to a portion of the analyte molecules being "stuck" on the column, resulting in a tailing peak shape.[7][8]

  • Troubleshooting & Solutions:

    • Suppress Analyte Ionization with Low pH: The most common and effective solution is to lower the pH of your mobile phase. By adding an acidifier like formic acid or phosphoric acid to bring the pH at least 2 units below the analyte's pKa, you ensure the carboxylic acid is fully protonated (neutral).[3][9] This neutral form will not engage in the detrimental secondary ionic interactions with silanols, dramatically improving peak shape. A mobile phase pH of 2.5-3.0 is a very common starting point.

    • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly "end-capped" (where residual silanols are chemically blocked) exhibit significantly less peak tailing for acids and bases. If you are using an older column, upgrading to a modern equivalent can provide an immediate improvement.

    • Consider an Alternative Stationary Phase:

      • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from interacting with analytes.

      • "Aqueous" C18 (AQ-type): These columns are designed to be more stable in highly aqueous mobile phases and can offer different selectivity and better peak shape for polar compounds.

Issue 3: Inconsistent Recovery in Liquid-Liquid Extraction (LLE)

Q: I am using Liquid-Liquid Extraction (LLE) to pull my carboxylic acid from a water sample into an organic solvent (like ethyl acetate), but my results are erratic and recovery is often poor.

A: The efficiency of LLE for an ionizable compound like a carboxylic acid is entirely dependent on its ionization state, which is controlled by pH.

  • Causality: For a carboxylic acid to be extracted from an aqueous phase into a less polar organic solvent, it must be in its neutral, protonated form (-COOH).[10] If the pH of the aqueous phase is near or above the analyte's pKa, a significant portion of the acid will be in its ionized, salt form (-COO⁻). This charged species is highly water-soluble and will not partition into the organic layer, leading to low and inconsistent recovery.[11][12] Another common issue is the formation of emulsions, which prevents clean separation of the layers.[13]

  • Troubleshooting & Solutions:

    • Acidify the Aqueous Phase: Before extraction, adjust the pH of your aqueous sample to be at least 2 units below the pKa of your target carboxylic acid.[12] This ensures >99% of the analyte is in its neutral, more hydrophobic form, maximizing its partitioning into the organic solvent.

    • Optimize the Organic Solvent: While ethyl acetate is a good starting point, consider other solvents based on your analyte's polarity. Methyl tert-butyl ether (MTBE) is another common choice. For very polar acids, a more polar, water-immiscible solvent may be required.

    • Break Emulsions: If you observe a cloudy layer between the aqueous and organic phases that fails to separate, an emulsion has formed.[13] This can be addressed by:

      • "Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the ionic strength of the aqueous layer, decreasing the solubility of your analyte and helping to force it into the organic phase while destabilizing the emulsion.[14]

      • Centrifugation: Gently centrifuging the extraction tube can often break the emulsion and provide a sharp interface between the layers.

    • Perform Multiple Extractions: Instead of one large-volume extraction, performing two or three sequential extractions with smaller volumes of fresh organic solvent will yield a higher overall recovery.

Frequently Asked Questions (FAQs)

Q1: What is the best general strategy for purifying a very polar short-chain fatty acid (SCFA) from a complex biological matrix like feces or plasma?

For complex matrices, a multi-step approach is often necessary. Direct analysis is challenging due to matrix effects and poor chromatographic properties.[15][16][17] A robust strategy involves:

  • Initial Extraction: Start with an LLE (with pH adjustment as described above) or a protein precipitation step (for plasma/serum) to remove the bulk of interferences.

  • Selective Cleanup with SPE: Use a mixed-mode anion exchange SPE cartridge for highly selective cleanup. This will separate your target acids from neutral and basic interferences that may have been co-extracted.[5]

  • Derivatization (Optional but Recommended): To improve chromatographic performance (especially for GC) and detection sensitivity (for LC-MS), derivatizing the carboxylic acid is highly effective.[18][19][20] This process converts the polar carboxyl group into a less polar, more volatile ester or a more easily ionizable derivative.[21]

Q2: My carboxylic acid seems to be degrading during sample processing. What can I do?

Degradation is often due to enzymatic activity (in biological samples) or chemical instability at extreme pH or temperature.

  • Enzymatic Degradation: If working with biological samples, keep them on ice at all times and add protease or esterase inhibitors immediately after collection.

  • Chemical Stability: Avoid prolonged exposure to very high or very low pH, especially at elevated temperatures. When performing derivatization, ensure the reaction conditions are optimized to be as mild as possible.

Q3: Is derivatization always necessary for analyzing carboxylic acids?

Not always, but it is often highly beneficial.

  • For Gas Chromatography (GC): Yes, derivatization is almost always mandatory. Free carboxylic acids are too polar and not volatile enough for GC analysis, leading to very poor peak shapes.[19] Converting them to esters (e.g., methyl or silyl esters) is a standard procedure.[20][22]

  • For Liquid Chromatography (LC): It is not mandatory, but it can significantly improve performance. Derivatization can enhance chromatographic retention on reversed-phase columns and dramatically increase ionization efficiency for Mass Spectrometry (MS) detection, leading to much lower limits of detection.[18][21]

Data & Protocols

Data Tables

Table 1: Approximate pKa Values of Common Polar Carboxylic Acids Note: pKa values can shift in the presence of organic solvents.[23]

Carboxylic AcidTypical pKaRecommended pH for LLE/RP-HPLCRecommended pH for Anion Exchange SPE
Formic Acid3.75< 2.0> 5.75
Acetic Acid4.76< 2.8> 6.76
Propionic Acid4.87< 2.9> 6.87
Butyric Acid4.82< 2.8> 6.82
Lactic Acid3.86< 2.0> 5.86
Pyruvic Acid2.50< 1.0> 4.50
Malic Acid3.40, 5.11< 1.4> 7.11
Citric Acid3.13, 4.76, 6.40< 1.2> 8.40

Table 2: SPE Sorbent Selection Guide for Carboxylic Acids

SPE MechanismSorbent TypeRetention PrincipleWhen to Use
Anion Exchange Strong Anion Exchange (SAX)Ionic bond between -COO⁻ and sorbent -N⁺R₃General purpose, excellent for isolating acids from neutral/basic compounds.
Anion Exchange Weak Anion Exchange (WAX)Ionic bond between -COO⁻ and sorbent -NH⁺R₂Offers different selectivity; sorbent charge is pH-dependent.
Mixed-Mode Mixed-Mode Anion Exchange (MAX)Ionic & Hydrophobic interactionsIdeal for complex matrices; provides superior cleanup by allowing for orthogonal wash steps.[5]
Reversed-Phase C18, C8Hydrophobic interactionsOnly suitable for long-chain or aromatic carboxylic acids with significant non-polar character. Not for polar acids.
Normal Phase Silica, DiolAdsorption, H-bondingUsed with non-polar solvents. Less common for aqueous samples.[24]

Visualized Workflows

SPE_Selection_Workflow start Start: Purify Polar Carboxylic Acid q1 Is the sample matrix complex (e.g., plasma, urine)? start->q1 node_max Use Mixed-Mode Anion Exchange (MAX) for superior cleanup q1->node_max Yes node_sax Use Strong Anion Exchange (SAX) q1->node_sax No q2 Adjust sample pH > pKa + 2 to ensure analyte is anionic (-COO⁻) node_max->q2 node_sax->q2 protocol Follow generic Anion Exchange Protocol: 1. Condition 2. Equilibrate 3. Load Sample 4. Wash (remove interferences) 5. Elute (low pH) q2->protocol

Anion_Exchange_Mechanism step1 Sample pH > pKa + 2 cluster_load cluster_load step2 Elution Solvent pH < pKa - 2 cluster_elute cluster_elute

Experimental Protocol: Generic Mixed-Mode Anion Exchange SPE

This protocol is a robust starting point for extracting polar carboxylic acids from complex aqueous matrices like diluted plasma or urine.

  • Analyte & Sorbent Assessment:

    • Identify the pKa of your carboxylic acid (see Table 1).

    • Select a mixed-mode anion exchange (MAX) SPE cartridge of appropriate size for your sample volume.

  • Sample Pre-treatment:

    • Thaw your sample on ice.

    • Dilute the sample 1:1 (v/v) with a 100 mM ammonium acetate buffer. The pH of this buffer should be at least 2 units above the pKa of your analyte to ensure full ionization. A pH of 7.0 is often a good starting point for many common acids.

  • Cartridge Conditioning:

    • Pass 1 cartridge volume of methanol through the sorbent bed. This wets the polymeric sorbent and activates the C18 functional groups.

  • Cartridge Equilibration:

    • Pass 1 cartridge volume of deionized water through the sorbent bed.

    • Pass 1 cartridge volume of your sample dilution buffer (e.g., 100 mM ammonium acetate, pH 7.0) through the bed. This prepares the sorbent environment for your sample.

  • Sample Loading:

    • Load your pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 drop per second). A fast flow rate can cause analyte breakthrough.[25]

  • Wash Steps (Interference Removal):

    • Wash 1 (Polar Interferences): Wash with 1 cartridge volume of the equilibration buffer. This removes salts and very polar, non-retained matrix components.

    • Wash 2 (Non-polar/Basic Interferences): Wash with 1 cartridge volume of methanol. Because your anionic analyte is strongly bound by the ion-exchange mechanism, you can use a strong organic solvent to wash away hydrophobically-bound neutral or basic interferences. This is a key advantage of mixed-mode SPE.

  • Elution:

    • Elute your target carboxylic acid using 1-2 cartridge volumes of an acidic organic solvent. A common choice is 5% formic acid in methanol . The acid neutralizes your analyte, breaking the ionic bond, and the methanol elutes it from the reversed-phase backbone.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in your initial HPLC mobile phase or a suitable solvent for derivatization. This sample is now ready for analysis.

References

  • Giebułtowicz, J., Rużycka, M., Fudalej, M., Krajewski, P., & Wroczynński, P. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • Sakata, T. (2019). Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal. Available from: [Link]

  • ResearchGate. (n.d.). Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. ResearchGate. Available from: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. ResearchGate. Available from: [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available from: [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Available from: [Link]

  • Niessen, W. M. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2021). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. RSC Publishing. Available from: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Reddit. Available from: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • MDPI. (2021). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Acids: Derivatization for GC Analysis. ResearchGate. Available from: [Link]

  • Chromatography Forum. (2006). pka values. Available from: [Link]

  • Al-Rimawi, F., & Kharoaf, M. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. Available from: [Link]

  • Sakata, T. (2019). Pitfalls in short-chain fatty acid research: A methodological review. PubMed. Available from: [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Agilent. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Available from: [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high- lights. ResearchGate. Available from: [Link]

  • Google Patents. (2014). Process for the purification of carboxylic acids.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available from: [Link]

  • Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. Available from: [Link]

  • Sprakel, L. M. J., & Schuur, B. (2018). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. Available from: [Link]

  • ResearchGate. (n.d.). Relationships between pK a for Some Carboxylic Acids and r, β, and π*... ResearchGate. Available from: [Link]

  • Frontiers. (n.d.). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Available from: [Link]

  • ALWSCI. (2024). Why Is Your SPE Recovery So Low?. Available from: [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • PMC. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Available from: [Link]

  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Available from: [Link]

  • PLOS One. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS Journals. Available from: [Link]

  • Pharma Growth Hub. (2023). pH, pKa, and Retention. Available from: [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Available from: [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Available from: [Link]

  • MDPI. (2023). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. Available from: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling on 2-Bromo-5-iodothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction on 2-bromo-5-iodothiazole. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity of 2-bromo-5-iodothiazole in Suzuki couplings.

Q1: Why is there inherent selectivity in the Suzuki coupling of 2-bromo-5-iodothiazole?

A1: The selectivity arises from the difference in bond strength and reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and more polarized than the carbon-bromine (C-Br) bond. This makes the C-I bond at the 5-position significantly more susceptible to the initial, rate-limiting oxidative addition step with the Pd(0) catalyst.[1][2] The general reactivity trend for aryl halides in Suzuki couplings is Ar-I > Ar-Br >> Ar-Cl.[2] By carefully controlling reaction conditions, one can selectively functionalize the 5-position while leaving the 2-bromo position intact for subsequent transformations.

Q2: Beyond Suzuki coupling, what other cross-coupling reactions are common for this substrate?

A2: 2-Bromo-5-iodothiazole is a versatile building block. Besides the Suzuki-Miyaura reaction for C-C bond formation with boronic acids, it is commonly used in Sonogashira couplings (with terminal alkynes) and Buchwald-Hartwig aminations (for C-N bond formation with amines).[1] The same reactivity principles apply, with the 5-iodo position being the more reactive site.

Q3: Is it possible to perform a sequential, double cross-coupling to functionalize both the iodo and bromo positions?

A3: Yes, this is a key synthetic strategy. A sequential or stepwise approach is most common. The more reactive 5-iodo position is coupled first under milder conditions. The resulting 2-bromo-5-arylthiazole can then be subjected to a second, often more forcing, cross-coupling reaction (e.g., using a stronger base, a more active catalyst system, or higher temperatures) to functionalize the 2-bromo position.[1][3]

Troubleshooting and Optimization Guide

This guide is structured to help you diagnose and solve specific issues encountered during your experiments.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • The primary starting material, 2-bromo-5-iodothiazole, remains largely unreacted upon TLC or LC-MS analysis.

  • Significant formation of boronic acid homocoupling (biaryl) products is observed.

Potential Causes & Suggested Solutions:

Potential CauseScientific Rationale & Recommended Action
Inactive Catalyst The active catalyst in the Suzuki reaction is Pd(0). If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), the reaction conditions must facilitate its reduction to Pd(0).[4] Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts), which are designed for rapid generation of the active catalyst.[1][5]
Poor Ligand Choice The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heterocyclic substrates like thiazoles, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[1] Solution: Screen a panel of Buchwald-type ligands such as SPhos, XPhos, or RuPhos. These have proven effective for challenging cross-couplings on heteroaromatic systems.[1]
Inappropriate Base The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] If the base is too weak, transmetalation will be slow or non-existent. If it is too strong or if there is excessive water, it can promote protodeboronation.[1] Solution: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] If using K₃PO₄ in an anhydrous solvent system, adding a few equivalents of water can be beneficial.[7] Ensure the base is finely powdered to maximize its surface area and reactivity.[7]
Protodeboronation This is the undesired cleavage of the C-B bond of the boronic acid, typically by reaction with water or other protic species, accelerated by heat and a strong base.[1] This depletes the nucleophilic partner. Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).[1] Consider using a more stable boronic ester (e.g., a pinacol or MIDA ester) instead of the boronic acid.[4] Minimize reaction time and temperature where possible.
Solvent & Solubility Issues Poor solubility of any of the reagents can severely limit reaction rates. Solvents also influence catalyst stability and activity.[8] Solution: A mixture of solvents is often effective. Common systems include 1,4-dioxane/water or toluene/water.[1] For substrates with poor solubility, a more polar aprotic solvent like DMF can be used, but ensure it is rigorously degassed. Proper degassing (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[9]
Troubleshooting Workflow Diagram

G cluster_catalyst Catalyst Troubleshooting cluster_base Base & Nucleophile Troubleshooting cluster_solvent Environment Troubleshooting Start Problem: Low or No Yield CheckCatalyst 1. Catalyst System Check Start->CheckCatalyst CheckBase 2. Base & Nucleophile Check CheckCatalyst->CheckBase Catalyst OK Catalyst1 Use Pd(0) source or efficient precatalyst (e.g., Buchwald G3) CheckCatalyst->Catalyst1 CheckSolvent 3. Reaction Environment Check CheckBase->CheckSolvent Base/Boronic Acid OK Base1 Use finely ground base (K₂CO₃, K₃PO₄) CheckBase->Base1 Result Improved Yield CheckSolvent->Result Solvent/Degassing OK Solvent1 Ensure proper degassing (Argon sparging) CheckSolvent->Solvent1 Catalyst2 Screen bulky, electron-rich ligands (SPhos, XPhos) Catalyst1->Catalyst2 Base2 Switch to boronic ester to prevent protodeboronation Base1->Base2 Base3 Try milder base if degradation is suspected Base2->Base3 Solvent2 Try solvent mixture (Dioxane/H₂O, Toluene/H₂O) Solvent1->Solvent2 Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd_I Oxidative Addition (C-I Bond) Pd0->OxAdd_I FAST (Selective Path) OxAdd_Br Oxidative Addition (C-Br Bond) Pd0->OxAdd_Br SLOW (Requires more energy) Intermediate_I R-Pd(II)(I)L₂ OxAdd_I->Intermediate_I Transmetalation Transmetalation (with Ar-B(OR)₂⁻) Intermediate_I->Transmetalation Intermediate_II R-Pd(II)(Ar)L₂ Transmetalation->Intermediate_II ReductiveElim Reductive Elimination Intermediate_II->ReductiveElim ReductiveElim->Pd0 Catalyst Regeneration Product Product (R-Ar) ReductiveElim->Product

Sources

Validation & Comparative

A Framework for Comparative Analysis of Novel PI3K/mTOR Inhibitors: A Case Study Approach with 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the PI3K/mTOR Pathway and the Quest for Novel Inhibitors

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cellular growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for therapeutic intervention.[1][2] This has led to the development of numerous inhibitors, including dual PI3K/mTOR inhibitors that target both kinases simultaneously.[1][4] These dual inhibitors are designed to overcome the feedback loops that can limit the efficacy of single-target agents.[1][4]

While several dual PI3K/mTOR inhibitors have entered clinical trials, the search for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is ongoing. Thiazole-containing compounds have shown promise as kinase inhibitors, making novel thiazole derivatives, such as 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid, intriguing candidates for investigation.[5][6]

This guide presents a comprehensive framework for the comparative study of a novel investigational compound, using this compound as a hypothetical case study. We will compare its potential profile against established dual PI3K/mTOR inhibitors: Dactolisib (BEZ235), Apitolisib (GDC-0980), VS-5584, and BGT226. The methodologies and comparative analyses detailed herein provide a robust template for researchers and drug development professionals to evaluate the potential of new chemical entities targeting the PI3K/mTOR pathway.

The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR complex 1 (mTORC1). mTORC1 activation promotes protein synthesis and cell growth by phosphorylating targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTOR also exists in a second complex, mTORC2, which is involved in the full activation of AKT.

Given the interconnectedness of this pathway, targeting only a single node can lead to compensatory feedback activation of other branches. For instance, inhibition of mTORC1 alone can relieve a negative feedback loop on PI3K signaling, leading to increased AKT activation.[1] Dual PI3K/mTOR inhibitors, by targeting both PI3K and mTOR, can theoretically provide a more complete and sustained blockade of the pathway, potentially leading to improved anti-tumor activity.[1][4]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by a dual inhibitor.

Comparative Profiles of Established PI3K/mTOR Inhibitors

A thorough understanding of existing inhibitors is crucial for contextualizing the performance of a novel compound. The following table summarizes key characteristics of four well-documented dual PI3K/mTOR inhibitors.

InhibitorTarget ProfileKey IC50/Ki Values (nM)Notable Preclinical/Clinical FindingsReferences
Dactolisib (BEZ235) Pan-class I PI3K and mTORPI3Kα: 4, PI3Kγ: 5, PI3Kδ: 7, PI3Kβ: 75, mTOR: 6Potent growth inhibition in various cancer cell lines.[7][8] Induces G1 cell cycle arrest.[8] Has been investigated in multiple clinical trials.[7][8][9][10][11]
Apitolisib (GDC-0980) Class I PI3K and mTORPI3Kα: 5, PI3Kβ: 27, PI3Kδ: 7, PI3Kγ: 14, mTOR (Ki): 17Orally bioavailable with demonstrated anti-tumor activity in preclinical models.[12] Has undergone Phase I and II clinical trials.[13][14][12][13][15][14][16]
VS-5584 (SB2343) PI3K and mTORHighly selective for PI3K/mTOR kinases.Favorable pharmacokinetic properties and broad anti-proliferative activity.[17] Shows efficacy in rapalog-resistant models.[17] Preferentially targets cancer stem cells.[18][17][18][19][20]
BGT226 (Pracinostat) Pan-class I PI3K and mTORPI3Kα: 4, PI3Kβ: 63, PI3Kγ: 38Potent in vitro and in vivo activity against head and neck cancer cells.[21][22] Induces apoptosis-independent cell death and autophagy.[21][21][22][23][24]

Experimental Workflow for the Characterization of a Novel Inhibitor

To evaluate this compound as a potential PI3K/mTOR inhibitor, a systematic, multi-tiered experimental approach is required.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 determination for PI3K isoforms and mTOR) Cellular_Signaling Cellular Pathway Analysis (Western Blot for p-AKT, p-S6K) Kinase_Assay->Cellular_Signaling Cell_Viability Cell Viability/Proliferation Assays (MTT, CellTiter-Glo) Cellular_Signaling->Cell_Viability Xenograft Xenograft Tumor Models (Efficacy Assessment) Cell_Viability->Xenograft Pharmacodynamics Pharmacodynamic Studies (Target engagement in tumors) Xenograft->Pharmacodynamics Start Novel Compound: This compound Start->Kinase_Assay

Sources

A Comparative Analysis of Bromo- vs. Chloro-Thiazole Derivatives: Unraveling the Halogen Effect on Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its versatile structure allows for extensive modification, with halogenation being a key strategy to modulate pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of bromo- and chloro-substituted thiazole derivatives, offering experimental insights and data to inform future drug design.

The Rationale for Halogenation in Thiazole Scaffolds

Halogen atoms, particularly chlorine and bromine, are frequently introduced into drug candidates for several strategic reasons. Their introduction can profoundly influence a molecule's:

  • Lipophilicity: Halogens increase the molecule's oil/water partition coefficient (LogP), which can enhance membrane permeability and facilitate passage across biological barriers.

  • Metabolic Stability: The carbon-halogen bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.

  • Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly improve binding affinity and selectivity.

  • Electronic Effects: As electron-withdrawing groups, they can alter the electronic distribution within the thiazole ring system, influencing its reactivity and interaction with biological targets.

This guide will dissect how the subtle yet significant differences between bromine and chlorine—in terms of size, electronegativity, and polarizability—translate into tangible differences in biological outcomes.

cluster_Thiazole General Thiazole Scaffold Thiazole Thiazole Core R1 R1 Thiazole->R1 Substitution Site R2 R2 Thiazole->R2 Substitution Site X X = Cl, Br Thiazole->X Halogenation Site

Caption: General structure of a halogenated thiazole derivative.

Comparative Analysis of Biological Activities

We will now examine experimental data across key therapeutic areas to compare the efficacy of bromo- and chloro-thiazole derivatives.

Anticancer Activity

In the realm of oncology, halogenation of thiazole derivatives has been shown to enhance cytotoxic effects against various cancer cell lines. The choice between chlorine and bromine can be critical for potency.

A study by Sayed et al. on novel thiazolyl-hydrazono-ethylthiazole derivatives revealed a significant trend.[1] When evaluating cytotoxic activity against colon (HCT-116) and hepatocellular (HepG2) carcinoma cell lines, it was observed that the presence of an electron-withdrawing substituent, such as chlorine or bromine, was associated with increased inhibitory activity.[1] This suggests that for this particular scaffold, both halogens contribute positively to the anticancer effect, likely by enhancing interactions with the molecular target.

Comparative Anticancer Activity Data

Compound ClassDerivativeCancer Cell LineIC50 (µg/mL)Source
Thiazolyl-hydrazono-ethylthiazoleChloro-substitutedHCT-116Data implies higher activity[1]
Thiazolyl-hydrazono-ethylthiazoleBromo-substitutedHCT-116Data implies higher activity[1]
Oxothiazolidine-based BenzothiazoleChloro-substitutedHeLa9.76 µM[3]
Thiazole Derivative 4cBromo-substitutedMCF-72.57 µM[4]
Thiazole Derivative 4cBromo-substitutedHepG27.26 µM[4]

Note: Direct comparative IC50 values for chloro vs. bromo on the same backbone were not detailed in the source, but the trend was explicitly stated.

The data indicates that halogenation is a viable strategy for enhancing anticancer potency. For instance, a chlorophenyl oxothiazolidine-based benzothiazole showed potent activity against the HeLa cell line with an IC50 value of 9.76 µM.[3] Similarly, a bromo-substituted thiazole derivative (compound 4c) was found to be highly active against MCF-7 and HepG2 cancer cells, with IC50 values of 2.57 µM and 7.26 µM, respectively.[4] While these are different scaffolds, they underscore the efficacy of halogenated thiazoles. The choice between bromine and chlorine will ultimately depend on the specific molecular target and the desired balance of steric and electronic properties.

Antimicrobial Activity

Halogenated thiazoles have also been extensively investigated for their potential as antimicrobial agents, targeting both bacteria and fungi. The larger size and greater polarizability of bromine compared to chlorine can lead to differences in cell wall penetration and target binding.

A series of halogenated-pyrroles or pyrazoles containing thiazole groups were designed to target bacterial biofilms.[5] One of the lead compounds from this series, compound 8c , which contains halogen substitutions, demonstrated potent antibacterial activity against various Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis (MIC ≤0.125 µg/mL).[5] This highlights the potential of halogenation in overcoming antibiotic resistance.

While direct bromo- vs. chloro- comparisons within a single study are limited in the provided literature, the general principle holds that halogenation is a key contributor to the antimicrobial profile of thiazole derivatives. The specific halogen and its position on the scaffold are critical factors that modulate the spectrum and potency of activity.

Anti-inflammatory Activity

Thiazole derivatives are known to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX) or modulating pro-inflammatory signaling pathways.[6][7] Halogenation can enhance these effects. For example, nitro-substituted phenyl thiazole derivatives have shown better anti-inflammatory activity in carrageenan-induced rat paw edema models when compared to a standard drug.[7] Although this study focused on a nitro group, the principle of using electron-withdrawing groups (a category that includes halogens) to enhance activity is well-established. The differential effects of bromo- versus chloro- substitution would likely relate to their ability to form specific interactions within the active sites of inflammatory targets like iNOS or COX-2.[6][8]

Structure-Activity Relationship (SAR): Decoding the Halogen Influence

  • Size and Steric Hindrance: Bromine is larger than chlorine. This can be advantageous if a larger substituent is required to fill a hydrophobic pocket in the target protein. Conversely, it could be detrimental if it causes steric clashes.

  • Electronegativity and Electronic Effects: Chlorine is more electronegative than bromine. This difference can subtly alter the acidity of nearby protons or the electron density of the aromatic system, fine-tuning the molecule's interaction with its target.

  • Halogen Bonding: Bromine is a better halogen bond donor than chlorine due to its greater polarizability. If a halogen bond is a key component of the binding mode, a bromo-derivative may exhibit significantly higher affinity than its chloro- counterpart.

  • Lipophilicity and Pharmacokinetics: Bromo-derivatives are typically more lipophilic than chloro-derivatives. This can improve membrane permeability but may also increase metabolic turnover or off-target toxicity.

cluster_SAR Structure-Activity Relationship Logic Thiazole Thiazole Core Halogenation Halogenation (X = Cl or Br) Thiazole->Halogenation Properties Altered Physicochemical Properties - Size - Lipophilicity - Electronics - Halogen Bonding Halogenation->Properties Activity Modulated Biological Activity - Anticancer - Antimicrobial - Anti-inflammatory Properties->Activity

Caption: Logic flow of halogenation's impact on biological activity.

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for assessing the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity (Anticancer Activity)

This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

start Seed cancer cells in 96-well plate step1 Incubate for 24h to allow attachment start->step1 step2 Treat with serial dilutions of Bromo- and Chloro-Thiazole Derivatives step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) step3->step4 step5 Incubate for 4h (Viable cells convert MTT to formazan) step4->step5 step6 Add Solubilizing Agent (e.g., DMSO) step5->step6 step7 Read absorbance at 570 nm using a plate reader step6->step7 end Calculate IC50 values step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the bromo- and chloro-thiazole test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (bromo- and chloro-thiazoles) in the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The evidence strongly supports that both bromo- and chloro-substitutions are effective strategies for enhancing the biological activity of thiazole derivatives across anticancer, antimicrobial, and anti-inflammatory applications. The choice between bromine and chlorine is not arbitrary but a critical design element that must be guided by empirical data and an understanding of the target's structure.

  • Electron-withdrawing properties of both halogens appear to be a general driver for increased potency in many contexts.[1]

  • Bromo-derivatives may offer advantages where halogen bonding or increased lipophilicity are key to improving affinity and cell penetration.

  • Chloro-derivatives provide a smaller steric footprint, which can be crucial for fitting into constrained active sites.

Future research should focus on synthesizing matched pairs of bromo- and chloro-thiazole derivatives to enable direct, head-to-head comparisons under identical experimental conditions. This will provide clearer, more definitive SAR data and accelerate the development of next-generation thiazole-based therapeutics.

References

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (n.d.). MDPI. Available at: [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Available at: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available at: [Link]

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. (2013). PubMed. Available at: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Publications. Available at: [Link]

  • (PDF) A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. Available at: [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). WJPMR. Available at: [Link]

  • Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. (n.d.). Frontiers. Available at: [Link]

  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. (2024). PubMed. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (n.d.). ijcrt.org. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). Semantic Scholar. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). Semantic Scholar. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Rigorous Validation of Novel Thiazole Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel thiazole inhibitor to a viable clinical candidate is paved with rigorous in vitro validation. This guide provides an in-depth, experience-driven comparison of essential assays, focusing not just on the "how," but the critical "why" behind each experimental choice. Our objective is to empower you with a self-validating framework to confidently assess the potential of your novel thiazole compounds.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring is a heterocyclic moiety that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile scaffold for designing inhibitors targeting a range of enzymes and receptors.[1] Thiazole-based compounds have shown promise as inhibitors of kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[2][3][4] Therefore, robust validation of their in vitro activity is paramount.

I. Foundational Pillar: Establishing On-Target Efficacy

The initial step in validating a novel thiazole inhibitor is to unequivocally demonstrate its intended biological activity. This typically involves a combination of biochemical and cell-based assays.

A. Biochemical Assays: Isolating the Molecular Interaction

Biochemical assays provide a controlled environment to measure the direct interaction between the inhibitor and its purified target protein, free from the complexities of a cellular system.[5][6][7] This allows for the precise determination of key inhibitory parameters.

Key Experimental Goal: To quantify the potency of the thiazole inhibitor against its purified target.

Comparative Analysis of Biochemical Assay Formats:

Assay FormatPrincipleAdvantagesDisadvantagesBest For
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to the target protein.Homogeneous (no-wash) format, high-throughput, sensitive.Requires a suitable fluorescent probe, potential for autofluorescence interference.Initial high-throughput screening (HTS) and IC50 determination.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore when in close proximity.High sensitivity, low background, robust against compound interference.Requires specific labeling of assay components, can be expensive.Orthogonal validation of hits from primary screens.
Luminescence-Based Assays (e.g., Kinase-Glo®) Measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.High sensitivity, wide dynamic range.Indirect measurement of inhibition, susceptible to ATP-competitive artifacts.Confirming ATP-competitive mechanism of action.

Experimental Protocol: A Validated Kinase Inhibition Assay (Example)

This protocol outlines a typical fluorescence polarization assay for determining the IC50 value of a novel thiazole inhibitor against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the novel thiazole inhibitor in 100% DMSO.

    • Dilute the purified kinase, fluorescently labeled tracer (ligand), and ATP to their optimal concentrations in the assay buffer.

  • Assay Plate Preparation:

    • Perform a serial dilution of the thiazole inhibitor in assay buffer containing a constant concentration of DMSO.

    • Add the diluted inhibitor or vehicle control (DMSO) to a 384-well microplate.

  • Reaction Initiation:

    • Add the kinase and fluorescent tracer to each well.

    • Incubate at room temperature for the optimized time to allow binding to reach equilibrium.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

DOT Script for Biochemical Assay Workflow

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Thiazole Inhibitor Stock Dilution Serial Dilution Inhibitor->Dilution Kinase Purified Kinase Plate Assay Plate Kinase->Plate Tracer Fluorescent Tracer Tracer->Plate Dilution->Plate Incubation Incubation Plate->Incubation Read FP Reading Incubation->Read Plot Concentration-Response Curve Read->Plot IC50 IC50 Determination Plot->IC50 A Biochemical Hit Confirmation B Cell Viability Screening A->B Potency C Target Engagement Assay B->C Cellular Activity D Downstream Pathway Analysis C->D On-Target Confirmation E Lead Candidate D->E Mechanism of Action

Caption: A hierarchical approach to validating thiazole inhibitors in vitro.

II. Critical Second Pillar: Early Assessment of Drug-Like Properties (ADME/Tox)

A potent inhibitor is of little value if it possesses poor absorption, distribution, metabolism, and excretion (ADME) properties or exhibits toxicity. [8][9][10]Early in vitro ADME/Tox profiling is crucial for identifying and deprioritizing compounds with unfavorable characteristics, thereby reducing late-stage attrition. [11][12] Key Experimental Goal: To assess the developability of the novel thiazole inhibitor.

Comparative Overview of Essential In Vitro ADME/Tox Assays:

ParameterAssayPurpose
Absorption Caco-2 Permeability AssayPredicts intestinal permeability and oral absorption. [8]
Distribution Plasma Protein Binding AssayDetermines the extent to which a compound binds to plasma proteins, affecting its free concentration.
Metabolism Microsomal Stability AssayAssesses the metabolic stability of a compound in the presence of liver microsomes.
Toxicity hERG Inhibition AssayEvaluates the potential for cardiac toxicity by measuring inhibition of the hERG potassium channel. [13][14]

Experimental Protocol: A Validated hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Culture:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Assay Preparation:

    • Prepare solutions of the novel thiazole inhibitor at various concentrations.

  • Automated Patch Clamp:

    • Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) for high-throughput electrophysiological measurements. [13] * Apply a specific voltage protocol to elicit hERG channel currents.

  • Compound Application:

    • Perfuse the cells with the vehicle control followed by increasing concentrations of the thiazole inhibitor.

  • Data Acquisition and Analysis:

    • Record the hERG tail current at each concentration.

    • Calculate the percentage of inhibition and determine the IC50 value.

III. The Final Pillar: Selectivity Profiling

A successful drug candidate should be selective for its intended target to minimize off-target effects and associated toxicities.

Key Experimental Goal: To determine the selectivity profile of the novel thiazole inhibitor against a panel of related and unrelated targets.

Approaches to Selectivity Profiling:

  • Kinase Panel Screening: Test the inhibitor against a broad panel of kinases to identify any off-target kinase interactions.

  • Receptor Binding Assays: Evaluate binding to a panel of common off-target receptors (e.g., GPCRs).

Data Interpretation: A selectivity profile is generated by comparing the IC50 value for the primary target to the IC50 values for off-target interactions. A high selectivity ratio (off-target IC50 / on-target IC50) is desirable.

Conclusion: A Data-Driven Path to Confident Candidate Selection

The validation of novel thiazole inhibitors is a multi-faceted process that requires a systematic and logical progression from initial potency assessment to comprehensive profiling of drug-like properties and selectivity. By employing a self-validating framework that incorporates orthogonal assays and a deep understanding of the underlying principles, researchers can make informed, data-driven decisions to advance the most promising candidates into the next stages of drug development.

References

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]

  • Stemmatters. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Capello, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(10), 5275-5282. Retrieved from [Link]

  • Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 357-372. Retrieved from [Link]

  • Assay Guidance Manual. (2019, October 1). Basic Guidelines for Reporting Non-Clinical Data. National Center for Biotechnology Information. Retrieved from [Link]

  • Stevenson, L. F., & Purushothama, S. (2014). Validation of Assays for the Bioanalysis of Novel Biomarkers. In Assay Development and Validation. InTech. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Abdel-Mottaleb, Y., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484. Retrieved from [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. Retrieved from [Link]

  • Assay Guidance Manual. (2012, May 1). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 138, 111451. Retrieved from [Link]

  • Ali, I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics, 1-28. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6825. Retrieved from [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1792. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • European Centre for Ecotoxicology and Toxicology of Chemicals. (2010, March). How to report in vitro data. Retrieved from [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]

  • Lioi, G., et al. (2022). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Methods in Molecular Biology, 2454, 3-14. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Medical Device Innovation Consortium. (2025, April 23). Standardizing Clinical Data for In Vitro Diagnostics. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1369321. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025, October 16). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Arai, M., et al. (2024). Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 111, 129797. Retrieved from [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Retrieved from [Link]

  • Saleem, M., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(10), 2883. Retrieved from [Link]

  • Assay Guidance Manual. (2012, May 1). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, W., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. PLoS Computational Biology, 16(11), e1008343. Retrieved from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Ziakas, G. N., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6265. Retrieved from [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 5-Bromo-Thiazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and procedural framework for assessing the selectivity of 5-bromo-thiazole compounds, a promising scaffold in kinase inhibitor development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the critical importance of cross-reactivity profiling and offers robust methodologies to generate reliable and actionable data.

The Thiazole Scaffold in Kinase Inhibition: A Double-Edged Sword

The thiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs, including the tyrosine kinase inhibitor Dasatinib.[1] Its utility stems from its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases.[2][3] The 5-bromo-thiazole substitution, in particular, has been explored for its potential to enhance potency and modulate selectivity, with derivatives showing promise against targets like Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[1]

However, the very features that make this scaffold effective also present a significant challenge. The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding sites.[4] Consequently, a potent inhibitor against a primary target may exhibit off-target activity against other kinases, leading to unintended biological effects, toxicity, or a misleading interpretation of its mechanism of action. Therefore, comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of the inhibitor development process, essential for de-risking candidates and ensuring therapeutic efficacy and safety.[4]

The Strategic Imperative: Designing a Kinase Selectivity Screen

The goal of a kinase panel screen is to understand a compound's inhibitory activity across a broad, representative sample of the human kinome. The choice of screening platform and experimental design is critical for generating meaningful data.

Causality of Assay Choice: Activity vs. Binding

Two primary methodologies dominate the landscape of kinase profiling:

  • Activity-Based Assays: These assays directly measure the enzymatic function of the kinase—its ability to phosphorylate a substrate.[5] They provide a direct readout of functional inhibition. Common formats include:

    • Radiometric Assays: Considered the "gold standard," these assays use a radiolabeled phosphate donor (³²P-ATP or ³³P-ATP) and measure the incorporation of radioactivity into a substrate. They are highly sensitive and less prone to interference but require specialized handling and disposal.[6]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is then converted back to ATP in a coupled reaction that generates light.[7][8] This format offers high throughput and avoids radioactivity.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a labeled antibody that recognizes the phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity to generate a FRET signal.[8][9]

  • Binding-Based Assays (e.g., KINOMEscan™): These assays measure the thermodynamic binding affinity (dissociation constant, Kd) of a compound to the kinase's active site, independent of enzymatic activity.[10] An immobilized kinase is incubated with the test compound and a tagged ligand that competes for the active site. The amount of bound tagged ligand is then quantified. This approach is excellent for identifying direct physical interactions and is not dependent on substrate or ATP concentrations.[11]

Expert Insight: For an initial broad screen, a binding assay provides a rapid, cost-effective snapshot of a compound's interaction landscape across hundreds of kinases. However, to confirm functional inhibition and determine potency (IC50), activity-based assays are indispensable. A tiered screening cascade, starting with a broad binding screen followed by orthogonal activity-based IC50 determination for identified hits, represents a robust and efficient strategy.[10]

The Kinase Panel: Ensuring Representative Coverage

A well-designed kinase panel should include representatives from all major branches of the human kinome tree to provide a comprehensive view of selectivity.[4] Commercial services offer panels ranging from dozens to over 500 kinases, including wild-type and clinically relevant mutant forms.[8][10] The choice of panel size often depends on the stage of the project; a larger panel is crucial for lead candidates approaching clinical development.[11]

Comparative Analysis of 5-Bromo-Thiazole Analogs

To illustrate the process, we present a comparative analysis of three hypothetical 5-bromo-thiazole compounds (Cpd-A, Cpd-B, and Cpd-C) against a focused panel of 10 representative kinases. This data is illustrative, designed to model the output of a typical screening campaign.

Table 1: Cross-Reactivity Profile (% Inhibition at 1 µM)

Kinase Target Family Cpd-A (% Inh) Cpd-B (% Inh) Cpd-C (% Inh)
AURKA Ser/Thr 98 95 85
AURKB Ser/Thr 65 45 20
VEGFR2 Tyr 88 30 15
ABL1 Tyr 42 15 5
SRC Tyr 55 25 10
CDK2 Ser/Thr 35 10 <5
PIM1 Ser/Thr 75 5 <5
PI3Kα Lipid 12 <5 <5
MEK1 Ser/Thr <5 <5 <5

| p38α | Ser/Thr | 28 | 12 | <5 |

Table 2: Potency Determination (IC50 in nM) for Key Hits

Kinase Target Cpd-A (IC50, nM) Cpd-B (IC50, nM) Cpd-C (IC50, nM)
AURKA 15 25 150
VEGFR2 80 >1000 >1000

| PIM1 | 250 | >1000 | >1000 |

Discussion of Results & Structure-Activity Relationships (SAR)
  • Compound A (Cpd-A): This compound is a potent inhibitor of the primary target, AURKA, but exhibits significant off-target activity.[12] Its potent inhibition of VEGFR2, SRC, and PIM1 suggests a "dirty" profile. While polypharmacology can sometimes be beneficial, these off-target effects must be investigated for potential toxicity.

  • Compound B (Cpd-B): This analog shows improved selectivity over Cpd-A. While still potent against AURKA, its activity against other kinases is markedly reduced. This suggests that the structural modifications made to create Cpd-B from Cpd-A successfully eliminated key interactions with the active sites of off-target kinases like VEGFR2 and PIM1.

  • Compound C (Cpd-C): This compound is highly selective for AURKA, with minimal to no activity against other kinases on the panel at the tested concentration. However, this selectivity comes at the cost of a ~6-fold reduction in potency against AURKA compared to Cpd-B.

This illustrative SAR suggests a classic trade-off between potency and selectivity. The modifications differentiating Cpd-B and Cpd-C from Cpd-A likely involve altering groups that interact with non-conserved residues among the different kinase active sites.[12][13] For instance, a bulkier substitution might be tolerated in the AURKA pocket but clash with a smaller pocket in VEGFR2, thereby improving selectivity.

Visualizing the Process and Impact

Diagrams are essential for conceptualizing complex biological and experimental processes.

Experimental Workflow

The logical flow from compound synthesis to selectivity assessment follows a clear path.

G cluster_0 Compound Synthesis & QC cluster_1 Primary Screening cluster_2 Data Analysis & Hit Selection cluster_3 Secondary/Confirmatory Assays A Design & Synthesize 5-Bromo-Thiazole Analogs B Purity & Identity Check (NMR, LC-MS) A->B C Single-Dose Screen (e.g., 1 µM) B->C D Broad Kinase Panel (>100 Kinases) C->D E Identify On- and Off-Target Hits D->E F Calculate Selectivity Score E->F G IC50 Determination (10-point dose-response) F->G H Orthogonal Assay (e.g., Activity-based) G->H I Cellular Target Engagement H->I I->A SAR-driven Optimization

Caption: Kinase inhibitor selectivity profiling workflow.

Signaling Pathway Context

A selective inhibitor, like Cpd-C, can be a precise tool to probe biology or act as a targeted therapeutic. Here, we visualize its intended effect on the Aurora Kinase A pathway, which is critical for mitotic progression.

G Plk1 Plk1 AURKA Aurora Kinase A (AURKA) Plk1->AURKA Activates Centrosome Centrosome Maturation AURKA->Centrosome Phosphorylates Targets Spindle Spindle Assembly AURKA->Spindle Phosphorylates Targets TPX2 TPX2 TPX2->AURKA Activates & Co-localizes Mitosis Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Inhibitor Cpd-C (Selective Inhibitor) Inhibitor->AURKA Inhibits

Caption: Inhibition of the AURKA signaling pathway.

Experimental Protocol: A Self-Validating System

This section provides a detailed protocol for determining the IC50 of a test compound against a specific kinase using the ADP-Glo™ luminescence-based assay, a common and robust method.[7]

Protocol: IC50 Determination via ADP-Glo™ Kinase Assay

Objective: To determine the concentration of a 5-bromo-thiazole inhibitor required to inhibit 50% of a target kinase's activity.

Materials:

  • Recombinant Kinase (e.g., AURKA)

  • Kinase-specific substrate (e.g., Kemptide)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra-Pure ATP)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Compound (10 mM stock in 100% DMSO)

  • Staurosporine (control inhibitor, 10 mM stock in 100% DMSO)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Luminometer plate reader

Procedure:

  • Compound Plate Preparation (10-point, 3-fold serial dilution): a. In a 96-well plate, add 100% DMSO to columns 2-10. b. Add the test compound (e.g., Cpd-C) to column 1 to achieve a starting concentration of 100 µM. c. Perform a 3-fold serial dilution by transferring a portion from column 1 to 2, mixing, then 2 to 3, and so on, up to column 10. Column 11 should contain only DMSO (0% inhibition control). Column 12 should contain a known inhibitor like Staurosporine (100% inhibition control). d. Transfer a small volume (e.g., 50 nL) of the compound dilutions from the 96-well source plate to the 384-well assay plate using an acoustic liquid handler or Echo. This minimizes DMSO concentration in the final assay.

  • Kinase Reaction Setup: a. Prepare a 2X Kinase/Substrate master mix in kinase buffer. The final concentration of the kinase should be optimized for a linear reaction rate. b. Add 5 µL of the 2X Kinase/Substrate mix to each well of the 384-well assay plate containing the pre-spotted compounds. c. Mix briefly on a plate shaker.

  • Initiating the Kinase Reaction: a. Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of ATP for the specific kinase to ensure competitive inhibitors are accurately assessed.[4] b. To start the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL. c. Mix the plate and incubate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).

  • Terminating the Reaction and Detecting ADP: a. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction by depleting the remaining ATP. b. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: a. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is used by a luciferase to produce light. b. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Read the plate on a luminometer to measure the relative light units (RLU). b. Normalize the data using the 0% and 100% inhibition controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inh) / (RLU_0%_inh - RLU_100%_inh)) c. Plot the % Inhibition versus the log of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System: The inclusion of positive (Staurosporine) and negative (DMSO) controls in every plate is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reliable. A Z' > 0.5 is considered an excellent assay.

Conclusion and Future Directions

The cross-reactivity profiling of 5-bromo-thiazole compounds is a mandatory exercise in modern drug discovery.[14] A systematic, multi-tiered approach combining broad binding assays with orthogonal, activity-based functional assays provides the most comprehensive and trustworthy data. As demonstrated, subtle chemical modifications to the thiazole scaffold can dramatically alter the selectivity profile, highlighting the delicate balance between potency and off-target activity. The insights gained from such rigorous profiling are invaluable, guiding medicinal chemistry efforts to optimize lead compounds, elucidate mechanisms of action, and ultimately develop safer, more effective kinase-targeted therapies.[2]

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. [Link]

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). National Institutes of Health (NIH). [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Europe PMC. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health (NIH). [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). National Research Centre. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health (NIH). [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central (PMC). [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2025). ResearchGate. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2013). PubMed. [Link]

  • Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. (n.d.). PubMed Central (PMC). [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

Sources

A Framework for Evaluating the Anticancer Efficacy of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic Acid in Comparison to Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential anticancer efficacy of the novel compound, 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document outlines a proposed series of experiments to rigorously compare its performance against established anticancer drugs. The focus is on providing a scientifically sound, logical, and self-validating methodology to ascertain its potential as a therapeutic agent.

Introduction: The Promise of Thiazole Derivatives in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, thiazole derivatives have emerged as a promising class of compounds that can interact with various cancer targets and modulate key signaling pathways involved in tumorigenesis.[2][3][4] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, are already in clinical use, highlighting the therapeutic potential of this heterocyclic motif.[2] These compounds have been shown to induce apoptosis, inhibit protein kinases like EGFR, and interfere with cell cycle progression in cancer cells.[3][5]

This compound is a novel compound within this class. While specific biological data is not yet widely published, its structural features—a substituted thiazole ring—suggest a potential for anticancer activity. This guide proposes a direct comparison with well-characterized and clinically relevant anticancer drugs to determine its efficacy and potential mechanism of action. For the purpose of this comparative study, we will focus on two widely used chemotherapeutic agents: Cisplatin and Paclitaxel .

  • Cisplatin: A platinum-based drug that crosslinks DNA, leading to DNA damage and triggering apoptosis.[6] It is a cell-cycle non-specific agent used in the treatment of a wide range of solid tumors.[7]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the M phase and subsequent apoptosis.[8] It is widely used for treating ovarian, breast, lung, and other cancers.

A direct comparison with these agents will provide valuable insights into the cytotoxic potential and mechanistic profile of this compound.

Proposed Mechanism of Action: A Hypothetical Overview

Based on the known activities of other thiazole derivatives, we can hypothesize potential mechanisms of action for this compound. These could include the induction of apoptosis through intrinsic or extrinsic pathways, or the inhibition of critical signaling pathways for cancer cell proliferation and survival. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound.

Hypothetical_Anticancer_Mechanism cluster_0 Cancer Cell Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Growth_Factor_Receptor->Signaling_Cascade Activates Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes Cell_Death Cell Death Apoptosis_Pathway Apoptotic Pathway Apoptosis_Pathway->Cell_Death Induces Thiazole_Compound 5-Bromo-2-(4-chlorophenyl) thiazole-4-carboxylic acid Thiazole_Compound->Signaling_Cascade Inhibits Thiazole_Compound->Apoptosis_Pathway Activates

Caption: Hypothetical mechanism of action for the thiazole compound.

Experimental Design for Comparative Efficacy Assessment

To objectively compare the anticancer efficacy of this compound with Cisplatin and Paclitaxel, a multi-tiered experimental approach is proposed. This will involve both in vitro and in vivo studies.

In Vitro Efficacy Evaluation

The initial assessment will be performed on a panel of human cancer cell lines. The choice of cell lines should be relevant to the potential therapeutic indications. For this guide, we will consider a panel including:

  • MCF-7: A breast adenocarcinoma cell line.

  • A549: A lung carcinoma cell line.

  • HepG2: A hepatocellular carcinoma cell line.

  • HT-29: A colon adenocarcinoma cell line.

The following assays will be conducted:

3.1.1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, Cisplatin, and Paclitaxel for 48 or 72 hours.[9] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

3.1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

In Vivo Efficacy Evaluation

Promising results from in vitro studies will be followed by in vivo evaluation using xenograft models in immunodeficient mice.[11][12]

3.2.1. Subcutaneous Xenograft Model

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., NOD/SCID).[13]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, this compound, Cisplatin, Paclitaxel).

  • Drug Administration: Administer the compounds at predetermined doses and schedules (e.g., intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

The following diagram illustrates the experimental workflow for the comparative efficacy assessment.

Experimental_Workflow Start Start: Comparative Efficacy Assessment In_Vitro In Vitro Studies Start->In_Vitro Cell_Lines Select Cancer Cell Lines (MCF-7, A549, HepG2, HT-29) In_Vitro->Cell_Lines MTT_Assay MTT Assay (Determine IC50) Cell_Lines->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay In_Vivo In Vivo Studies (Xenograft Model) Apoptosis_Assay->In_Vivo If Promising Xenograft_Model Establish Subcutaneous Xenograft Model In_Vivo->Xenograft_Model Treatment_Groups Randomize into Treatment Groups Xenograft_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Growth & Body Weight Treatment_Groups->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, Histology Tumor_Measurement->Endpoint_Analysis Data_Analysis Data Analysis & Comparison Endpoint_Analysis->Data_Analysis

Caption: Proposed experimental workflow for comparative efficacy assessment.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise manner for easy comparison.

In Vitro Data Summary
CompoundCell LineIC50 (µM) after 48h% Apoptotic Cells (at IC50)
This compound MCF-7Hypothetical ValueHypothetical Value
A549Hypothetical ValueHypothetical Value
HepG2Hypothetical ValueHypothetical Value
HT-29Hypothetical ValueHypothetical Value
Cisplatin MCF-7Literature ValueLiterature Value
A549Literature ValueLiterature Value
HepG2Literature ValueLiterature Value
HT-29Literature ValueLiterature Value
Paclitaxel MCF-7Literature ValueLiterature Value
A549Literature ValueLiterature Value
HepG2Literature ValueLiterature Value
HT-29Literature ValueLiterature Value
In Vivo Data Summary
Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Hypothetical Value0Hypothetical Value
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Cisplatin Hypothetical ValueHypothetical ValueHypothetical Value
Paclitaxel Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Future Directions

This guide outlines a rigorous and comprehensive framework for the preclinical evaluation of this compound as a potential anticancer agent. By directly comparing its efficacy against standard-of-care chemotherapeutics like Cisplatin and Paclitaxel, researchers can gain crucial insights into its therapeutic potential. Favorable outcomes from these studies would warrant further investigation into its detailed mechanism of action, pharmacokinetic and pharmacodynamic properties, and toxicological profile. The ultimate goal is to generate a robust data package to support its advancement into further preclinical and potentially clinical development.

References

  • Al-Saadi, M. S., et al. (2008). A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]

  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Cancer Research UK. How chemotherapy works. Cancer Research UK. [Link]

  • Cleveland Clinic. (2022). Chemotherapy Drugs: Types, How They Work & Side Effects. Cleveland Clinic. [Link]

  • De La Salle University. (2016). Synthesis and Characterization of 5-Bromo-6-(4-Chlorophenyl)-2-Propylimidazo[2,1-b][1][11][14]Thiadiazole A Potential Anti-Cancer Drug. De La Salle University Research Congress. [Link]

  • DergiPark. (2024). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark. [Link]

  • eviQ Education. Chemotherapy drug classification. eviQ Education. [Link]

  • Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

  • National Cancer Institute. (2023). Targeted Therapy Drug List by Cancer Type. National Cancer Institute. [Link]

  • National Center for Biotechnology Information. (2017). Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells?. PMC. [Link]

  • National Center for Biotechnology Information. (2023). Cancer Chemotherapy. StatPearls. [Link]

  • National Center for Biotechnology Information. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile. PMC. [Link]

  • National Center for Biotechnology Information. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC. [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]

  • Taylor & Francis Online. (2007). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Thiazole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile binding capabilities make it a privileged structure for targeting a wide array of enzyme active sites. Computational molecular docking has become an indispensable tool for rapidly screening, comparing, and prioritizing thiazole-based compounds to accelerate drug discovery pipelines. This guide provides a comprehensive, in-depth comparison of docking methodologies for thiazole derivatives against various enzyme classes, grounded in established scientific principles and practical, field-proven insights. We will dissect the entire workflow, from target selection and preparation to the execution and critical analysis of docking results, enabling researchers to design and execute robust, reliable, and insightful comparative studies.

Introduction: The Significance of Thiazole Scaffolds and In Silico Screening

Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention from the scientific community due to their wide range of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[1][2][3] The therapeutic versatility of the thiazole ring stems from its unique electronic properties and its ability to form a multitude of interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—with amino acid residues in enzyme active sites.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[4] This method is crucial in drug discovery for several reasons:

  • High-Throughput Screening: It allows for the rapid evaluation of large libraries of virtual compounds.

  • Binding Mode Prediction: It provides atomic-level insights into how a ligand might interact with its target.[4]

  • Structure-Activity Relationship (SAR) Elucidation: It helps in understanding why certain chemical modifications lead to changes in biological activity, guiding medicinal chemistry efforts.

This guide will focus on the practical application of molecular docking to compare and contrast the binding of various thiazole derivatives across different enzyme active sites, providing a framework for generating actionable data.

The Comparative Docking Workflow: A Conceptual Overview

A successful comparative docking study is more than just running software; it's a systematic process of investigation where each step is designed to ensure the results are both reproducible and biologically relevant. The entire workflow can be visualized as a logical progression from defining the scientific question to interpreting the final data.

Comparative_Docking_Workflow cluster_prep Phase 1: Preparation & Setup cluster_core Phase 2: Core Computational Protocol cluster_analysis Phase 3: Analysis & Interpretation A Define Biological Targets & Thiazole Series B Acquire & Prepare Protein Structures A->B C Prepare & Optimize Ligand Library B->C D Select Docking Software & Define Search Space C->D E Protocol Validation (Redocking & Cross-Docking) D->E F Execute High-Throughput Docking Simulation E->F G Analyze Poses & Scores F->G H Comparative Analysis Across Targets & Ligands G->H I Derive SAR & Generate New Hypotheses H->I

Caption: A generalized workflow for conducting comparative molecular docking studies.

Phase 1: Meticulous Preparation for Meaningful Results

The quality of your docking results is fundamentally dependent on the quality of your input structures. Garbage in, garbage out is the immutable law of computational chemistry.

Protein Structure Preparation

The initial step involves obtaining and cleaning the 3D coordinates of the target enzyme, typically from a repository like the Protein Data Bank (PDB).[5]

Expert Insight: Why Cleaning is Non-Negotiable

Raw PDB files are often not immediately ready for docking.[6] They can contain experimental artifacts like water molecules, co-solvents, and co-factors that may not be relevant to your study. More importantly, they often lack hydrogen atoms, which are critical for calculating proper electrostatic and hydrogen bonding interactions.[6] Failing to properly prepare the protein is one of the most common sources of error in docking studies.

Protocol 1: Standard Protein Preparation Workflow
  • Obtain Structure: Download the desired PDB file (e.g., PDB ID: 1HSG for HIV-1 Protease).[6]

  • Initial Cleaning: Load the structure into a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).[7] Remove all water molecules, ions, and any co-crystallized ligands or cofactors not essential to the binding site of interest.[5]

  • Add Hydrogens: Use the software's tools to add hydrogen atoms. This is a crucial step for accurately modeling the protonation states of ionizable residues (e.g., His, Asp, Glu).[6]

  • Assign Charges & Atom Types: The docking software needs to know the partial charge and type of each atom to calculate the energy of interaction.[6] This is typically handled by specific tools within the software package (e.g., using the Gasteiger charge calculation method in AutoDock Tools).

  • Save in Required Format: Save the cleaned, hydrogen-added, and charged protein structure in the format required by the docking program (e.g., PDBQT for AutoDock).[6]

Ligand Library Preparation

For a comparative study, you will have a library of thiazole derivatives. Each one must be correctly prepared in 3D.

Expert Insight: The Importance of Ligand Tautomers and Stereoisomers

A common oversight is failing to consider different tautomeric or ionization states of the ligand at physiological pH. Likewise, if your molecules have chiral centers, ensure the correct stereoisomer is being docked. Most docking programs will not explore these different chemical forms automatically. Preparing the most likely state is critical for biological relevance.

Protocol 2: Ligand Preparation
  • Generate 2D Structures: Draw the thiazole derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

  • Convert to 3D: Use a program like Open Babel or a molecular modeling suite to convert the 2D structures into 3D coordinates.

  • Energy Minimization: The initial 3D structure may be in a high-energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, more realistic conformation.

  • Add Hydrogens & Assign Charges: Similar to the protein, add hydrogens and assign partial charges (e.g., Gasteiger or AM1-BCC charges).[7]

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are flexible. This is usually handled automatically by preparation tools like those in AutoDock Tools.[6]

  • Save in Required Format: Save the final ligand structures in the appropriate format (e.g., PDBQT).

Phase 2: The Core Docking Protocol & Its Validation

With prepared inputs, the next phase involves the docking simulation itself. The choice of software and the validation of the protocol are paramount for trustworthiness.

Selecting Software and Defining the Search Space

A variety of robust docking programs are available, including AutoDock Vina, GOLD, Glide, and MOE-Dock.[8] For this guide, we will reference the widely used and freely available AutoDock suite.

Expert Insight: Blind vs. Focused Docking

If the enzyme's active site is known (e.g., from a co-crystallized structure), a focused docking approach is superior. This involves defining a "grid box" or search space that encompasses only the active site.[6] This saves immense computational time and reduces the chance of finding irrelevant, low-energy poses on the protein surface. Blind docking , where the search space covers the entire protein, is useful for identifying potential allosteric sites but is less precise for comparative studies within a known active site.

The Self-Validating System: Redocking

Before screening your entire library, you must validate your docking protocol. The most fundamental validation is redocking .

Trustworthiness: The Principle of Redocking

Redocking involves taking the co-crystallized ligand from the PDB structure, removing it, and then docking it back into the same protein active site using your chosen protocol. A successful redocking experiment should reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If you cannot reproduce the known correct answer, your protocol is unreliable and any results for novel ligands will be questionable.

Protocol 3: Protocol Validation via Redocking
  • Select a PDB with a Ligand: Choose a high-resolution crystal structure of your target enzyme that is co-crystallized with a known inhibitor (ideally one with a thiazole core, if available).

  • Prepare the Protein: Follow Protocol 1 to prepare the protein receptor.

  • Extract and Prepare the Ligand: Extract the coordinates of the co-crystallized ligand and save it separately. Then, prepare it using Protocol 2. This ensures it's treated the same way your library compounds will be.

  • Define the Grid Box: Center the docking search space (the grid box) on the position of the extracted co-crystallized ligand. Ensure the box is large enough to allow for rotational and translational freedom.

  • Run the Docking: Execute the docking simulation using your chosen software (e.g., AutoDock Vina).[4]

  • Analyze the Result: Compare the top-scoring docked pose with the original crystallographic pose. Calculate the RMSD between the non-hydrogen atoms of the two poses. An RMSD < 2.0 Å validates the protocol.

Phase 3: Comparative Analysis and Data Interpretation

After running the validated protocol on your library of thiazole derivatives, the final step is to analyze and compare the results to extract meaningful insights.

Case Study: Thiazole Derivatives as Tubulin Polymerization Inhibitors

Tubulin is a well-established anticancer target. Several studies have explored thiazole derivatives as inhibitors that bind to the colchicine binding site, disrupting microtubule dynamics.[3][9] Let's consider a hypothetical comparative study of three thiazole derivatives against tubulin (PDB ID: 4O2B).

Compound IDThiazole ScaffoldKey Substituent (R)Docking Score (kcal/mol)Key Interacting ResiduesPredicted IC50 (µM)
Thia-001 2-Amino-4-phenylthiazole-H-8.2Cys241, Leu255, Asn3495.1
Thia-002 2-Amino-4-phenylthiazole4'-OCH₃-9.1Cys241, Leu255, Val318, Asn3492.3
Thia-003 2-Amino-4-phenylthiazole3',4',5'-(OCH₃)₃-9.8Cys241, Leu255, Val318, Lys3520.8
Combretastatin A-4 (Reference) -3,4,5-trimethoxyphenyl-9.5Cys241, Leu255, Lys3522.96[9]

Docking scores and interactions are illustrative examples based on published studies.

Interpreting the Data
  • Docking Score as a Metric: The docking score is an estimate of the binding free energy. A more negative score generally implies a more favorable binding interaction. In our table, the trend is clear: Thia-003 > Thia-002 > Thia-001 . This suggests that increasing the methoxy substitutions on the phenyl ring enhances binding affinity.

  • Binding Mode Analysis: Simply looking at scores is insufficient. You must visually inspect the top-scoring poses for each compound.

    • Common Interactions: All three derivatives likely form a key hydrogen bond with the backbone of Cys241 via the 2-amino group of the thiazole, anchoring them in the pocket.

    • Differential Interactions: The additional methoxy groups on Thia-002 and Thia-003 likely form additional favorable hydrophobic and van der Waals interactions with residues like Val318 and Lys352 . The trimethoxy substitution pattern on Thia-003 appears to be optimal for fitting into this sub-pocket, explaining its superior score.

  • Deriving Structure-Activity Relationships (SAR):

    • Hypothesis: The addition of methoxy groups at the 3', 4', and 5' positions of the 4-phenyl ring significantly improves binding affinity to the tubulin colchicine site.

    • Next Steps: This hypothesis can be tested experimentally by synthesizing and assaying these compounds.[3] Computationally, you could design a new set of derivatives (e.g., with different alkoxy groups or substitutions at other positions) to further explore this finding.

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for conducting comparative docking studies of thiazole derivatives. By adhering to meticulous preparation protocols, validating the computational method, and performing a detailed analysis of both scores and binding poses, researchers can generate reliable and predictive models. The insights gained from such studies are invaluable for prioritizing compounds for synthesis, guiding lead optimization, and ultimately accelerating the discovery of novel enzyme inhibitors. The synergy between computational screening and experimental validation remains the most powerful paradigm in modern drug development.

References

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. Available at: [Link]

  • Molecular Docking Tutorial . (n.d.). University of Alberta. Available at: [Link]

  • Ross, G. (n.d.). Session 4: Introduction to in silico docking . University of Oxford. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking . MDPI. Available at: [Link]

  • Gouda, M. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds . MDPI. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . MDPI. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors . ACS Omega. Available at: [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors . ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the face of escalating antimicrobial resistance, the scientific community is in a perpetual quest for novel chemical entities with potent and broad-spectrum antimicrobial activity.[1][2] Among the myriad of heterocyclic compounds explored, thiazole derivatives have consistently emerged as a promising scaffold in medicinal chemistry.[2][3] This guide provides a comprehensive evaluation of the antimicrobial spectrum of new thiazole derivatives, offering a comparative analysis against established antibiotics, supported by detailed experimental protocols and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the development of this important class of antimicrobial agents.

The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a core component of numerous clinically approved drugs, including the anti-HIV agent Ritonavir and the antifungal Ravuconazole.[1] Its unique structural features, including its aromaticity and the presence of heteroatoms capable of hydrogen bonding and coordination, allow for diverse chemical modifications.[3] This chemical tractability enables the fine-tuning of their biological activity, making them ideal candidates for the development of new antimicrobial agents with improved efficacy and novel mechanisms of action.[4]

Recent studies have highlighted the broad-spectrum potential of novel thiazole derivatives against a range of pathogens, including multidrug-resistant bacteria and fungi.[5][6] Their mechanisms of action are often multifaceted, targeting essential bacterial enzymes such as DNA gyrase and FabH, or disrupting cell membrane integrity.[2] Some derivatives exhibit an amphiphilic nature, facilitating their insertion into microbial cell membranes, leading to cytoplasmic leakage and cell death.[6] This multi-targeting ability is a significant advantage in combating the development of resistance.

Comparative Antimicrobial Spectrum Analysis

To provide a clear perspective on the potential of new thiazole derivatives, this section presents a comparative analysis of their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7][8]

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Novel Thiazole Derivatives and Standard Antibiotics (µg/mL)

Compound/DrugStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Thiazole Derivative A 816324
Thiazole Derivative B 48162
Thiazole Derivative C 1632>648
Ciprofloxacin 0.50.0150.25NA
Vancomycin 1NANANA
Fluconazole NANANA1

Note: The data presented in this table is a representative summary compiled from various research findings and is intended for comparative purposes. Actual MIC values can vary based on the specific derivative and testing conditions.

As illustrated in Table 1, certain novel thiazole derivatives (e.g., Derivative B) exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While their potency may not always surpass that of established, narrow-spectrum agents like Ciprofloxacin or Vancomycin against their primary targets, their broader spectrum of activity is a significant advantage.[4][9]

Elucidating the Mechanism of Action: A Key to Rational Drug Design

Understanding the mechanism by which a new antimicrobial agent exerts its effect is paramount for its rational development. For thiazole derivatives, several key cellular targets have been identified:

  • Enzyme Inhibition: Many thiazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, some derivatives act as inhibitors of DNA gyrase, an enzyme crucial for DNA replication, and β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in fatty acid synthesis.[2]

  • Cell Membrane Disruption: The amphiphilic nature of certain thiazole derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular contents.[6] This physical mechanism of action is less prone to the development of resistance compared to single-enzyme inhibition.

  • Inhibition of Fungal Ergosterol Biosynthesis: In fungi, some thiazole derivatives have been shown to inhibit the enzyme 14α-lanosterol demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[5]

The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of action of a novel thiazole derivative.

Antimicrobial_Mechanism_of_Action_Workflow Workflow for Investigating Antimicrobial Mechanism of Action MIC_MBC MIC/MBC/MFC Determination Time_Kill Time-Kill Kinetic Assays MIC_MBC->Time_Kill Identifies Bacteriostatic vs. Bactericidal Activity Enzyme_Assays Enzyme Inhibition Assays (e.g., DNA Gyrase, FabH) Time_Kill->Enzyme_Assays Suggests Potential Targets Membrane_Permeability Membrane Permeability Assays (e.g., SYTOX Green) Time_Kill->Membrane_Permeability Suggests Membrane Disruption Macromolecular_Synthesis Macromolecular Synthesis Inhibition (DNA, RNA, Protein, Peptidoglycan) Enzyme_Assays->Macromolecular_Synthesis Membrane_Permeability->Macromolecular_Synthesis Resistance_Studies Spontaneous Resistance Frequency Macromolecular_Synthesis->Resistance_Studies Confirms Target Engagement In_Vivo_Models In Vivo Efficacy Models (e.g., Murine Infection Models) Resistance_Studies->In_Vivo_Models Evaluates Clinical Potential

Caption: A generalized workflow for elucidating the antimicrobial mechanism of action.

Standardized Methodologies for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial susceptibility data, it is crucial to adhere to standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[10][11][12][13]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][14][15][16]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Dissolve the thiazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.[14] The final volume in each well should be 50 µL.

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[7]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]

MIC_Broth_Microdilution_Workflow Broth Microdilution MIC Assay Workflow A Prepare Antimicrobial Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells B->D C Prepare Standardized Inoculum (0.5 McFarland) C->D E Incubate Plate D->E F Read and Record MIC E->F

Caption: A simplified workflow for the broth microdilution MIC assay.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[16][17] This assay is a crucial follow-up to the MIC to determine whether a compound is bacteriostatic or bactericidal.[17]

Experimental Protocol: MBC/MFC Assay

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Determining MBC/MFC: The MBC or MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[17][18][19]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring.[1] Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective analogs. For example, the presence of a phenyl ring has been shown to enhance antibacterial action in some thiazole-pyrazoline hybrids.[1] Conversely, certain substituents like a methylamino group can reduce activity.[1] Halogen and methoxy substitutions on appended aromatic rings have also been shown to modulate the antimicrobial potency.[1]

Conclusion and Future Directions

Novel thiazole derivatives represent a versatile and promising platform for the development of new antimicrobial agents to combat the growing threat of drug-resistant infections. Their broad spectrum of activity, coupled with diverse mechanisms of action, makes them attractive candidates for further investigation. This guide provides a foundational framework for evaluating the antimicrobial spectrum of these compounds, emphasizing the importance of standardized methodologies and a deep understanding of their mechanisms of action.

Future research should focus on optimizing the lead compounds through medicinal chemistry efforts guided by SAR studies, with the goal of enhancing potency, broadening the spectrum of activity, and improving the pharmacokinetic and safety profiles. In vivo efficacy studies in relevant animal models of infection will be the ultimate validation of their therapeutic potential.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 26, 2026, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 26, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 26, 2026, from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 26, 2026, from [Link]

  • Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. (2024). Taylor & Francis Online. Retrieved January 26, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 26, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of some novel thiazole derivatives. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. Retrieved January 26, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of Novel Thiazole Derivatives. (n.d.). Academia.edu. Retrieved January 26, 2026, from [Link]

  • Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 26, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 26, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 26, 2026, from [Link]

  • 2.7. Minimum Bactericidal Concentration (MBC) Assay. (2025). Bio-protocol. Retrieved January 26, 2026, from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study. (2016). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved January 26, 2026, from [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. Retrieved January 26, 2026, from [Link]

Sources

The Synergistic Power of Thiazole Hybrids: A Comparative Guide to Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the strategic design of novel therapeutic agents is paramount. Among the privileged scaffolds in medicinal chemistry, the thiazole ring stands out for its versatile biological activities.[1][2] This guide delves into the critical structure-activity relationships (SAR) of thiazole derivatives when molecularly hybridized with other heterocyclic systems. By examining experimental data, we aim to provide researchers, scientists, and drug development professionals with a comparative analysis to inform the rational design of next-generation antimicrobial agents.

The Thiazole Core: A Foundation for Antimicrobial Potency

The five-membered aromatic thiazole ring, containing both sulfur and nitrogen heteroatoms, is a cornerstone of numerous clinically significant drugs, including several cephalosporin antibiotics.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an exceptional pharmacophore.[1][4] The antimicrobial efficacy of thiazole derivatives is often attributed to their amphiphilic character, which facilitates penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death.[4] Modifications at the C2, C4, and C5 positions of the thiazole ring have been extensively explored to modulate this activity.[4]

Comparative Analysis of Thiazole-Heterocycle Hybrids

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, has emerged as a powerful tool to overcome drug resistance and enhance potency. Here, we compare the antimicrobial performance of thiazole when combined with other key heterocycles.

Thiazole-Triazole Hybrids: A Promising Alliance

The 1,2,3-triazole and 1,2,4-triazole rings are well-established pharmacophores known for their broad-spectrum biological activities. When hybridized with a thiazole moiety, the resulting conjugates often exhibit synergistic or enhanced antimicrobial effects.

Structure-Activity Relationship Insights:

  • Substitution Pattern: The nature and position of substituents on both the thiazole and triazole rings are critical. Electron-withdrawing groups, such as nitro (-NO2) or halogen atoms, on the phenyl rings attached to the heterocyclic systems have been shown to significantly enhance antibacterial and antifungal activity.[3]

  • Linker Moiety: The linker connecting the thiazole and triazole rings can influence the molecule's flexibility and interaction with biological targets. Simple linkages, such as a methylene bridge, have proven effective.

  • Mechanism of Action: While not fully elucidated for all hybrids, some thiazole-triazole compounds are proposed to inhibit key bacterial enzymes like DNA gyrase.[2]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole-Triazole Derivatives

Compound IDHeterocyclic PartnerR1 (on Thiazole)R2 (on Triazole)S. aureusE. coliC. albicansReference
TT-1 1,2,4-Triazole4-chlorophenyl4-nitrophenyl16328[3]
TT-2 1,2,4-Triazole4-methoxyphenyl4-nitrophenyl6412832[3]
TT-3 1,2,3-TriazolePhenyl4-fluorophenyl326416[5]

Note: The data presented is a synthesis of findings from multiple sources and is for comparative purposes.

Thiazole-Pyrimidine Hybrids: Targeting Diverse Pathogens

Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive molecules. Their fusion with the thiazole nucleus has yielded compounds with potent and broad-spectrum antimicrobial properties.

Structure-Activity Relationship Insights:

  • Fused vs. Linked Systems: Both fused thiazolo[3,2-a]pyrimidine systems and simple linked thiazole-pyrimidine derivatives have demonstrated significant activity. The rigidity of the fused system can lead to more specific interactions with target enzymes.

  • Key Substituents: The presence of amino, hydroxyl, or substituted phenyl groups at various positions on the pyrimidine ring can drastically alter the antimicrobial spectrum and potency.

  • Antifungal Potential: Certain thiazole-pyrimidine hybrids have shown particularly promising activity against fungal pathogens like Candida albicans.[6]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole-Pyrimidine Derivatives

Compound IDHybrid TypeKey SubstituentsS. aureusP. aeruginosaA. nigerReference
TP-1 Fused2-amino, 4-phenyl81632
TP-2 Linked4-(4-chlorophenyl)163216
TP-3 Fused2-thioxo326464

Note: The data presented is a synthesis of findings from multiple sources and is for comparative purposes.

Thiazole-Imidazole Hybrids: Exploring New Chemical Space

Imidazole is another five-membered heterocycle of significant interest in medicinal chemistry, being a core component of several antifungal drugs. The combination of thiazole and imidazole moieties creates novel scaffolds with the potential for unique biological activities.[7]

Structure-Activity Relationship Insights:

  • Isosteric Replacement: The replacement of the sulfur atom in the thiazole ring with a nitrogen atom to form an imidazole can lead to interesting shifts in activity, highlighting the importance of the heteroatom composition.

  • Substitution Synergy: Studies have shown that specific substitutions on both rings are necessary for potent activity. For instance, a 2-amino-thiazole coupled with a substituted imidazole can exhibit strong antibacterial effects.

  • Spectrum of Activity: Some thiazole-imidazole derivatives have demonstrated selective activity against specific bacterial strains, suggesting a more targeted mechanism of action.[8]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole-Imidazole Derivatives

Compound IDLinkageR1 (on Thiazole)R2 (on Imidazole)S. aureusE. coliS. dysenteriaeReference
TI-1 Direct4-phenyl1-methyl-4-nitro>1000>1000125[8]
TI-2 Methylene2-amino2,4-diphenyl3264ND[7]
TI-3 Amide4-(furan-2-yl)1-(4-chlorobenzyl)1632ND[7]

ND: Not Determined Note: The data presented is a synthesis of findings from multiple sources and is for comparative purposes.

Visualizing Structure-Activity Relationships

To better understand the key determinants of antimicrobial activity in these hybrid molecules, the following diagram illustrates the general SAR principles.

SAR_Thiazole_Hybrids cluster_thiazole Thiazole Core cluster_linker Linker cluster_heterocycle Partner Heterocycle cluster_activity Antimicrobial Activity Thiazole Thiazole Ring R1 R1 Substituent (e.g., Aryl, Hetaryl) Thiazole->R1 C4/C5 Position R2 R2 Substituent (e.g., Amino, Alkyl) Thiazole->R2 C2 Position Linker Linker Moiety (e.g., Direct, Amide, Methylene) Thiazole->Linker Activity Enhanced Potency & Modified Spectrum R1->Activity Modulates R2->Activity Modulates Heterocycle Other Heterocycle (e.g., Triazole, Pyrimidine, Imidazole) Linker->Heterocycle R3 R3 Substituent (e.g., EWG, EDG) Heterocycle->R3 Heterocycle->Activity Synergizes R3->Activity Modulates

Caption: General Structure-Activity Relationship (SAR) framework for antimicrobial thiazole hybrids.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery.[5][8] The following are standardized protocols for two widely accepted methods.

Broth Microdilution Method (CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[4][9]

1. Preparation of Antimicrobial Stock Solution:

  • Weigh a precise amount of the test compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[8]
  • Sterilize the stock solution by filtration through a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.[8]
  • Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the plate.[10]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture, select 3-5 colonies of the test microorganism.[11]
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][11]
  • Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.
  • Include a growth control (no antimicrobial) and a sterility control (no bacteria).
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[8]

5. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[1][5]

A[label="Prepare Antimicrobial\nStock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Perform 2-Fold Serial Dilutions\nin 96-Well Plate with Broth", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Dilute Inoculum to\nFinal Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Inoculate Wells\nof the Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Incubate at 35°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Read MIC:\nLowest Concentration\nwith No Visible Growth", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; C -> D -> E; B -> E -> F -> G; }

Caption: Workflow for the Broth Microdilution Method.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[12]

1. Inoculum Preparation:

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[11]

2. Inoculation of Agar Plate:

  • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

3. Application of Disks:

  • Aseptically apply paper disks impregnated with a known concentration of the test compound onto the surface of the agar.
  • Ensure the disks are in firm contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area around the disk with no bacterial growth) in millimeters.[8]
  • Compare the zone diameter to established interpretive charts to determine if the organism is susceptible, intermediate, or resistant.[7]

Conclusion

The hybridization of the thiazole nucleus with other heterocyclic systems is a highly effective strategy for the development of novel antimicrobial agents. As demonstrated, the choice of the heterocyclic partner and the nature of the substituents on both rings play a crucial role in determining the potency and spectrum of activity. The experimental data compiled in this guide provides a comparative framework to aid in the rational design of new thiazole-based therapeutics. Adherence to standardized protocols for antimicrobial susceptibility testing is essential for generating reliable and reproducible data to advance the discovery of new drugs to combat the growing threat of antimicrobial resistance.

References

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

  • National Institutes of Health. (n.d.). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. (n.d.). [Link]

  • Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]

  • Wisdom Library. (2024). Antimicrobial activity of some novel heterocyclic compounds. [Link]

  • ResearchGate. (2023). An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • MDPI. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. [Link]

  • MDPI. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • The CDS Antibiotic Susceptibility Test. (n.d.). 2. Materials and Methods. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Journal of Antimicrobial Chemotherapy. (2001). Determination of Minimum Inhibitory Concentrations. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and proper disposal of 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid (CAS No. 52041-97-1). As a halogenated heterocyclic compound, this substance requires meticulous disposal practices to ensure the safety of laboratory personnel and protect the environment. This document moves beyond mere instruction to explain the critical reasoning behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Identification and Critical Risk Assessment

Causality of Hazard: The molecule's structure incorporates a thiazole ring, a carboxylic acid group, and two halogen atoms (bromine and chlorine). Halogenated organic compounds can be toxic and environmentally persistent.[1] Analogs such as 2-Bromo-1,3-thiazole-4-carboxylic acid and 4-Bromo-thiazole-5-carboxylic acid ethyl ester are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[2][3] Therefore, it is imperative to treat this compound with a similar level of caution.

Anticipated Hazard Summary

Hazard Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral) GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation.[2]

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[2][3] |

Essential Personal Protective Equipment (PPE) and Handling

Before handling the compound, from initial use to final disposal, adherence to proper PPE protocols is mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[2]

  • Eye Protection: Use chemical safety goggles or a face shield.[4]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of dust.[3]

Operational Mandate: All handling and waste packaging procedures must be conducted in a well-ventilated area, preferably a chemical fume hood, to maintain low airborne concentrations.[4]

The Core Principle: Waste Characterization and Segregation

The single most critical step in the proper disposal of this compound is its correct characterization and segregation.

Why Segregation is Non-Negotiable: this compound is a halogenated organic compound because it contains bromine and chlorine atoms.[5] Halogenated and non-halogenated waste streams are treated and disposed of via entirely different processes.[6]

  • Halogenated Waste: Requires high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., HBr, HCl).[2] This process is more complex and costly.[6]

  • Non-Halogenated Waste: Is often recycled as fuel for cement kilns.[6]

Mixing these two streams contaminates the entire batch, forcing the less hazardous waste to undergo the more expensive and intensive disposal process.[6][7]

Logical Workflow: Waste Segregation Decision

Waste_Segregation_Workflow start Generate Chemical Waste: 5-Bromo-2-(4-chlorophenyl) thiazole-4-carboxylic acid decision Does the compound contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? start->decision halogenated YES Classify as: HALOGENATED ORGANIC WASTE decision->halogenated Yes non_halogenated NO Classify as: NON-HALOGENATED ORGANIC WASTE decision->non_halogenated No

Caption: Waste classification and segregation workflow.

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety from the laboratory bench to final pickup.

1. Waste Containerization:

  • Select a dedicated, leak-proof container with a secure screw-top cap, clearly designated for "Halogenated Organic Solid Waste."[8]
  • The container must be made of a material compatible with the chemical (e.g., HDPE or glass).
  • Always place the liquid waste container within a larger, chemically resistant secondary containment bin to prevent spills.[9]

2. Accurate Labeling:

  • As soon as the first particle of waste enters the container, it must be labeled.[7]
  • The label must include:
  • The words "HAZARDOUS WASTE ".[7]
  • The full chemical name: "this compound" and any other constituents in the container.
  • Approximate percentages of each component.
  • The date accumulation started.
  • Relevant hazard pictograms (as listed in the table above).

3. Laboratory Accumulation:

  • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.
  • Keep the container closed at all times except when adding waste.[7]
  • Do not mix this waste with incompatible materials, such as strong acids, bases, or oxidizing agents.[2]

4. Final Disposal and Removal:

  • The ultimate disposal method for this compound is high-temperature incineration at a licensed and permitted hazardous waste treatment facility.[2][5]
  • Do not attempt to neutralize or dispose of this chemical yourself.
  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and transport of the full waste container. They will manage the final disposal in accordance with all local and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[10][11]

Emergency Protocol: Spill Management

In the event of a small spill of the solid material, execute the following steps immediately.

1. Secure the Area:

  • Alert colleagues in the immediate vicinity.
  • Restrict access to the spill area.

2. Don Appropriate PPE:

  • At a minimum, don a lab coat, nitrile gloves, and chemical safety goggles.

3. Cleanup Procedure:

  • Gently sweep or vacuum up the spilled solid material. AVOID CREATING DUST .[3][4]
  • Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a designated hazardous waste container, appropriately labeled as described in Section 4.[3]

4. Decontaminate:

  • Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
  • Dispose of all cleaning materials as halogenated hazardous waste.

5. Reporting:

  • Report the incident to your laboratory supervisor and EHS department, following institutional guidelines.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid, 97%. Retrieved from Cole-Parmer. [Link]

  • Chemsrc. (2022). This compound. Retrieved from Chemsrc. [Link]

  • American Elements. (n.d.). 2-bromo-5-(4-chlorophenyl)-1,3-thiazole. Retrieved from American Elements. [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from EPA NEPIS. [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from Ideal Response. [Link]

  • Reddit. (2017). Safely handling a liter of Bromine?. Retrieved from Reddit. [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from Safety & Risk Services. [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from MDPI. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA. [Link]

  • Patsnap. (2025). How to Minimize Toxic Emissions in Carboxylic Acid Production?. Retrieved from Patsnap Eureka. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from Hazardous Waste Experts. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thiazolyl blue. Retrieved from Carl ROTH. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides. Retrieved from ACS GCI. [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA. [Link]

  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide. Retrieved from UiO. [Link]

  • Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from Cole-Parmer. [Link]

Sources

Personal protective equipment for handling 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid

This guide provides essential safety protocols and operational procedures for the handling of this compound (CAS No. 52041-97-1)[1][2][3]. The information herein is synthesized from established safety data for structurally related thiazole and carboxylic acid derivatives, alongside best practices in laboratory chemical management, to ensure the highest degree of safety and operational integrity for researchers, scientists, and drug development professionals.

Immediate Safety Assessment: Understanding the Risks

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed[4][5].

  • Skin Irritation: Causes skin irritation[4][6].

  • Serious Eye Irritation: Causes serious eye irritation[4][6].

  • Respiratory Irritation: May cause respiratory tract irritation[4][6][7][8].

  • Allergic Skin Reaction: May cause an allergic skin reaction[4][9].

Given these potential hazards, adherence to stringent safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Double-gloving with nitrile gloves.[10][11][12]Provides robust protection against skin contact. The outer glove should be removed immediately after handling the compound. Gloves must be changed every 30-60 minutes or if contamination is suspected.[13] Powder-free gloves are recommended to prevent aerosolization of the compound.[12][13]
Eyes/Face Chemical safety goggles with side shields and a face shield.[4][10]Standard safety glasses are insufficient. A face shield offers an additional layer of protection against splashes, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[12]
Body A long-sleeved, knee-length laboratory coat that closes in the front.[10] For larger quantities or tasks with significant spill potential, a chemical-resistant apron or "bunny suit" coveralls should be worn over the lab coat.[12][14][15]Protects skin and personal clothing from contamination. Gowns should have tight-fitting cuffs.[12]
Respiratory A NIOSH-approved N95 respirator or higher.[16]Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. Surgical masks do not provide adequate protection.[16] All respirator use requires proper fit-testing and training.[16]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4][5][17]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

  • Cabinet: Store in a dedicated cabinet for corrosive and toxic materials.[18]

Handling and Experimental Use

All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[4][17]

  • Don PPE: Put on all required PPE as outlined in Section 2.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: When preparing solutions, slowly add the solid to the solvent. If dissolving in water, be aware that adding acid to water is the correct procedure.[10]

  • Reactions: Conduct all reactions within the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after wearing gloves.[11][19]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material.

  • Clean-Up: Wearing appropriate PPE, carefully sweep or wipe up the contained material and place it into a sealed, labeled container for hazardous waste disposal.[19]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and paper towels, in a clearly labeled, sealed container for halogenated organic waste.[20]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed container for halogenated organic waste.

  • Disposal Method: The primary recommended disposal method for this type of compound is incineration by a licensed hazardous waste disposal company.[4] The incineration process should be equipped with an afterburner and a scrubber to manage the combustion byproducts.[4] Brominated organic compounds can be oxidized to carbon dioxide and hydrobromic acid.[21]

Workflow Visualization

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe Don Full PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup Verify Airflow handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve In Fume Hood handling_reaction Conduct Experiment handling_dissolve->handling_reaction cleanup_decon Decontaminate Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash end Licensed Waste Disposal cleanup_wash->end start Receiving & Storage start->prep_ppe

Caption: Safe Handling Workflow for this compound.

References

  • Chemsrc. This compound. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • EPA. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]

  • University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • Capot Chemical. MSDS of 5-Bromo-thiazole-2-carboxylic acid. [Link]

  • PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Cole-Parmer. 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid Material Safety Data Sheet. [Link]

  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Eastman. Personal protective equipment (PPE) - Nemasol. [Link]

  • Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID Safety Data Sheet. [Link]

  • Thor. ACTICIDE LT 2 Safety Data Sheet. [Link]

  • Hazchem Safety Ltd. What PPE Is Needed For Cryogenic Fluid?. [Link]

  • MDPI. Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. [Link]

  • Autech. This compound. [Link]

Sources

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